2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFPRGAVPMDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is paramount. Among the vast array of structural motifs, the cyclopropane ring has emerged as a uniquely powerful tool for medicinal chemists.[1][2] Its rigid, three-membered carbocyclic structure imparts a range of desirable physicochemical and pharmacological characteristics to a molecule. These include increased metabolic stability, improved binding affinity and potency, and the ability to fine-tune solubility and membrane permeability.[3][4] The strained nature of the cyclopropane ring also allows it to act as a bioisostere for other functional groups, such as alkenes and amides, offering a strategic avenue for lead optimization.[4]
This guide focuses on a key exemplar of this molecular class: 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid . This bifunctional molecule, incorporating both the influential cyclopropane ring and a versatile benzyloxy protecting group, serves as a valuable building block in the synthesis of complex pharmaceutical agents. Its unique combination of structural features makes it a sought-after intermediate in the development of novel therapeutics, particularly in the realms of antiviral and protease inhibitor research.
Physicochemical Properties and Characteristics
This compound is a chiral molecule, with the cis and trans diastereomers, as well as their respective enantiomers, possessing distinct spatial arrangements. The properties of this compound are largely dictated by the interplay between the rigid cyclopropane core, the flexible benzyloxymethyl side chain, and the acidic carboxylic acid functionality.
| Property | Value | Source |
| CAS Number | 848328-57-4 | [5] |
| Molecular Formula | C₁₂H₁₄O₃ | [5] |
| Molecular Weight | 206.24 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from chemical structure |
Note: Some physical properties such as melting point and boiling point are not consistently reported in publicly available literature and may vary depending on the specific isomeric form.
Synthesis of this compound: A Step-by-Step Methodology
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. A common and effective strategy involves the preparation of a key alcohol intermediate, followed by its oxidation to the final carboxylic acid.
Experimental Protocol: A Plausible Synthetic Route
This protocol outlines a likely and chemically sound pathway based on established organic chemistry principles and published procedures for analogous compounds.
Part 1: Synthesis of ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol
This precursor alcohol can be synthesized from commercially available starting materials. The following procedure is adapted from a similar synthesis.[1]
-
Reduction of Diethyl trans-1,2-cyclopropanedicarboxylate: To a solution of diethyl trans-1,2-cyclopropanedicarboxylate in an anhydrous ether solvent (e.g., tetrahydrofuran), add a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0°C. The reaction is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diol, (trans-cyclopropane-1,2-diyl)dimethanol.
-
Monobenzylation: The crude diol is dissolved in an appropriate solvent like N,N-dimethylformamide (DMF). Sodium hydride (NaH) is added portion-wise at 0°C, followed by the dropwise addition of benzyl bromide. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
Purification: The reaction is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol.
Part 2: Oxidation to this compound
The synthesized alcohol is then oxidized to the corresponding carboxylic acid. Various oxidation methods can be employed.
-
Oxidation Reaction: The alcohol intermediate is dissolved in a suitable solvent system, such as a mixture of acetonitrile, carbon tetrachloride, and water. A catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric amount of an oxidizing agent like sodium periodate (NaIO₄) are added. The reaction mixture is stirred vigorously at room temperature.
-
Monitoring and Work-up: The progress of the reaction is monitored by TLC. Upon completion, the mixture is partitioned between water and an organic solvent (e.g., dichloromethane). The aqueous layer is extracted multiple times with the organic solvent.
-
Purification and Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development: A Versatile Building Block
The true value of this compound lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. The cyclopropane moiety introduces conformational rigidity, which can be crucial for optimal binding to a biological target, while the carboxylic acid and the protected alcohol provide handles for further chemical modifications.
Role in the Synthesis of Protease Inhibitors
Protease inhibitors are a critical class of drugs used in the treatment of various diseases, including viral infections and cancer.[6] The development of potent and selective protease inhibitors often relies on the synthesis of molecules that can mimic the transition state of peptide cleavage. The rigid cyclopropane scaffold of this compound can serve as a core element in the design of such inhibitors.
A notable application of cyclopropane-containing building blocks is in the development of inhibitors for viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses.[7] The synthesis of these inhibitors often involves the use of cyclopropyl alcohol precursors to introduce the key cyclopropane moiety.[7] This suggests a direct and highly relevant application for this compound and its derivatives in the synthesis of novel antiviral agents targeting viral proteases.
Potential in the Development of Antiviral Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral therapy.[8] The incorporation of carbocyclic rings, including cyclopropane, in place of the furanose sugar of natural nucleosides has proven to be a successful strategy for the development of potent antiviral agents.[9][10] These modifications can enhance the metabolic stability of the drug and alter its interaction with viral polymerases. The functional groups on this compound make it an attractive starting material for the synthesis of novel cyclopropane-based nucleoside analogues with potential activity against a range of viruses.
Caption: Applications of this compound in drug development.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its unique combination of a rigid cyclopropane core and versatile functional groups makes it a highly valuable building block for the synthesis of novel therapeutic agents. While its primary applications appear to be concentrated in the development of protease inhibitors and antiviral drugs, the inherent properties of the cyclopropane moiety suggest that its utility could extend to other therapeutic areas where enhanced metabolic stability and precise conformational control are desired. As our understanding of disease pathways deepens and the demand for more effective and safer drugs grows, the role of specialized building blocks like this compound in the drug discovery and development pipeline is set to expand.
References
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Liu, J. et al. (2016). Intramolecular cyclopropylmethylation via non-classical carbenium ion. The Royal Society of Chemistry. Available at: [Link]
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Snead, D. R., & Chen, C. (2022). Improved Access to Cyclopropanol via Supply-Centered Synthesis. ChemRxiv. Available at: [Link]
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Bull, J. A., & Davidson, J. P. (2020). Representative examples of FDA‐approved drugs bearing a cyclopropane motif. Angewandte Chemie International Edition. Available at: [Link]
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Shaalaa.com. (2020). Write Balanced Equation for the Following Conversion: Cyclopropane Carboxylic Acid to Cyclopropylmethanol. Retrieved from [Link]
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MDPI. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Available at: [Link]
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University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Retrieved from [Link]
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Sanders, B. C., et al. (2021). Synthesis and Structure-Activity Relationship of Covalent Inhibitors of SARS-CoV-2 Papain-like Protease with Antiviral Potency. Journal of Medicinal Chemistry. Available at: [Link]
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MDPI. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. Available at: [Link]
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Zhou, S., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of Medicinal Chemistry. Available at: [Link]
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Kern, E. R., et al. (1998). (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. Antiviral Chemistry & Chemotherapy. Available at: [Link]
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An In-depth Technical Guide to 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid, registered under CAS number 848328-57-4, is a valuable synthetic intermediate characterized by a unique strained cyclopropane ring coupled with a benzyloxy-protected hydroxymethyl substituent.[1][2] This structural motif is of significant interest in medicinal chemistry, offering a versatile scaffold for the design of novel therapeutic agents. The rigid cyclopropane core allows for precise spatial positioning of pharmacophoric elements, a critical aspect in optimizing drug-receptor interactions. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its emerging applications, particularly in the development of GPR40 receptor modulators and antiviral agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 848328-57-4 | [1][2] |
| Molecular Formula | C12H14O3 | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Predicted Boiling Point | 344.8 ± 15.0 °C | [1] |
| Predicted Density | 1.212 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 4.61 ± 0.11 | |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |
These predicted values suggest that the compound is a high-boiling liquid or a low-melting solid at room temperature and possesses a moderate acidity typical of carboxylic acids. Proper storage in a refrigerated and dry environment is crucial to maintain its stability and purity.
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A representative synthetic route involves the cyclopropanation of a suitable alkene followed by functional group manipulations. The causality behind the choice of reagents and reaction conditions is critical for achieving a high yield and purity of the final product.
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible synthetic pathway based on established organic chemistry principles, such as the Simmons-Smith cyclopropanation.
Step 1: Synthesis of Benzyl Allyl Ether
-
To a stirred solution of allyl alcohol in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0°C. The use of NaH ensures the complete deprotonation of the alcohol to form the corresponding alkoxide.
-
After the evolution of hydrogen gas ceases, add benzyl bromide dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of water. The product, benzyl allyl ether, is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Cyclopropanation to form (Benzyloxy)methyl)cyclopropane
-
The Simmons-Smith reaction is a reliable method for the stereospecific synthesis of cyclopropanes. To a solution of benzyl allyl ether in dichloromethane (DCM), add a solution of diethylzinc.
-
Subsequently, add diiodomethane dropwise at 0°C. The in-situ formation of the zinc carbenoid (ICH2ZnI) is crucial for the cyclopropanation of the double bond.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated to yield (benzyloxy)methyl)cyclopropane.
Step 3: Functionalization and Oxidation to the Carboxylic Acid
-
Further functionalization of the cyclopropane ring is required to introduce the carboxylic acid group. This can be a challenging step and may involve strategies such as directed C-H activation or opening of the cyclopropane ring followed by re-closure.
-
An alternative and more direct, though potentially lower-yielding, approach could involve the use of a carboxylating agent on a lithiated cyclopropane intermediate.
-
A more practical route involves starting with an ester-functionalized alkene, such as ethyl acrylate, which upon cyclopropanation and subsequent reduction and benzylation would lead to an ester precursor of the target acid.
Due to the lack of a directly published, detailed experimental protocol for the title compound in the initial search, the above serves as a scientifically sound, proposed pathway. Researchers should optimize conditions based on laboratory-specific resources and safety protocols.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum:
-
Aromatic protons (benzyl group): A multiplet in the range of 7.2-7.4 ppm (5H).
-
Benzyl methylene protons (-OCH₂Ph): A singlet around 4.5 ppm (2H).
-
Cyclopropane ring protons: A complex set of multiplets in the upfield region, typically between 0.5 and 1.5 ppm. The diastereotopic nature of the methylene protons and the coupling between all ring protons would result in a complex splitting pattern.
-
Methylene protons adjacent to the ether (-CH₂O-): A doublet of doublets or a multiplet around 3.4-3.6 ppm (2H).
-
Carboxylic acid proton (-COOH): A broad singlet, typically downfield, above 10 ppm.
Predicted ¹³C NMR Spectrum:
-
Aromatic carbons (benzyl group): Peaks in the range of 127-138 ppm.
-
Carbonyl carbon (-COOH): A peak around 175-180 ppm.
-
Benzyl methylene carbon (-OCH₂Ph): A peak around 70-73 ppm.
-
Cyclopropane ring carbons: Peaks in the upfield region, typically between 10 and 30 ppm.
-
Methylene carbon adjacent to the ether (-CH₂O-): A peak around 70-75 ppm.
Researchers are advised to acquire and interpret their own spectroscopic data for unambiguous characterization.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.
GPR40 Receptor Modulators for Type 2 Diabetes
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising target for the treatment of type 2 diabetes mellitus.[3] Agonists of GPR40 have been shown to potentiate glucose-stimulated insulin secretion from pancreatic β-cells. Several patents disclose the use of cyclopropanecarboxylic acid derivatives as GPR40 modulators. The rigid cyclopropane scaffold of this compound can serve as a core element to which other pharmacophoric groups can be attached, allowing for the fine-tuning of agonist activity and pharmacokinetic properties. The benzyloxymethyl group can be deprotected to reveal a primary alcohol, which can be further functionalized to explore the binding pocket of the GPR40 receptor.
Logical Relationship: Role in GPR40 Agonist Synthesis
Caption: Synthetic pathway from the title compound to a GPR40 agonist.
Intermediates for Antiviral Agents
The cyclopropane moiety is a key structural feature in several antiviral drugs. Its conformational rigidity can help in locking the molecule in a bioactive conformation, leading to enhanced potency. Patents have described the use of cyclopropane derivatives in the synthesis of antiviral agents, including those targeting hepatitis C virus (HCV) and other viral infections. This compound can serve as a chiral building block for the stereoselective synthesis of such antiviral compounds. The carboxylic acid and the protected hydroxyl group provide two handles for further chemical transformations and the introduction of nucleoside or other heterocyclic bases.
Experimental Workflow: General Antiviral Synthesis
Caption: General workflow for synthesizing antiviral compounds.
Safety and Handling
As a carboxylic acid, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is predicted to be a skin and eye irritant. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a synthetically versatile building block with significant potential in drug discovery. Its unique combination of a rigid cyclopropane core and functionalizable side chains makes it an attractive starting material for the development of novel GPR40 agonists and antiviral agents. While detailed experimental procedures and spectroscopic data are not widely published, this guide provides a solid foundation for researchers to explore the chemistry and applications of this promising compound. Further research into its stereoselective synthesis and biological evaluation is warranted to fully unlock its therapeutic potential.
References
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PubMed. Current status of GPR40/FFAR1 modulators in medicinal chemistry (2016-2019): a patent review. Available at: [Link]
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An In-depth Technical Guide to 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry and materials science. Small, strained ring systems, such as cyclopropane, offer a compelling platform for developing novel molecular architectures with distinct physicochemical properties. This guide provides a detailed technical overview of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid, a bifunctional building block with significant potential in synthetic organic chemistry and drug discovery. By examining its core properties, plausible synthetic routes, and the strategic value of its constituent parts, this document aims to serve as a comprehensive resource for researchers leveraging this and similar scaffolds in their work.
Molecular Overview and Physicochemical Properties
This compound (CAS No. 848328-57-4) is a derivative of cyclopropanecarboxylic acid featuring a benzyloxymethyl substituent.[1][2] This structure combines the rigid, three-dimensional geometry of the cyclopropane ring with a versatile carboxylic acid handle and a benzyl-protected primary alcohol. The interplay of these functional groups dictates its chemical reactivity and utility as a synthetic intermediate.
The molecular formula of this compound is C₁₂H₁₄O₃, corresponding to a molecular weight of 206.24 g/mol .[1][2] A summary of its key identifiers and computed physicochemical properties is presented in Table 1.
Table 1: Core Properties and Identifiers for this compound
| Property | Value | Source(s) |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |
| CAS Number | 848328-57-4 | [1][2] |
| Synonyms | 2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid; Cyclopropanecarboxylic acid, 2-[(phenylmethoxy)methyl]- | |
| Predicted Boiling Point | 344.8 ± 15.0 °C | [2] |
| Predicted Density | 1.212 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 4.61 ± 0.11 | [2] |
| SMILES | O=C(C1C(COCC2=CC=CC=C2)C1)O |
The predicted pKa of ~4.6 suggests that the carboxylic acid moiety has acidity typical for a cyclopropyl carboxylic acid, making it amenable to standard coupling reactions (e.g., amide bond formation) and salt formation.
Caption: 2D structure of this compound.
Strategic Value in Drug Discovery and Development
The structural components of this compound each contribute to its potential utility in medicinal chemistry.
The Cyclopropane Ring
The cyclopropyl group is a "bioisostere" of choice for fragments like gem-dimethyl groups or alkenes. Its inclusion in a drug candidate can confer several advantages:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making the ring resistant to metabolic degradation.[3][4]
-
Conformational Rigidity: The rigid nature of the ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency and selectivity.[3][4]
-
Improved Physicochemical Properties: Incorporation of a cyclopropyl moiety can modulate properties such as lipophilicity and membrane permeability, which is critical for optimizing pharmacokinetics.[4][5][6]
-
Novelty and Patentability: As a unique three-dimensional scaffold, it provides access to novel chemical space.[5]
The Carboxylic Acid Functional Group
The carboxylic acid is a key functional group for establishing interactions with biological targets, particularly through hydrogen bonding and ionic interactions with basic residues like lysine or arginine in a protein's active site. It also serves as a crucial synthetic handle for creating libraries of derivatives, such as amides, esters, and sulfonamides, to explore structure-activity relationships (SAR).
The Benzyl Protecting Group
In the context of this molecule as a building block, the benzyl group serves as a robust protecting group for the primary alcohol.[7][8][9] This is strategically important for several reasons:
-
Orthogonal Reactivity: The benzyl ether is stable to a wide range of reaction conditions used to modify the carboxylic acid (e.g., amide coupling, esterification, reduction).[10]
-
Controlled Deprotection: The benzyl group can be selectively removed later in a synthetic sequence, typically via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and high-yielding method.[8][11] This unmasks the primary alcohol for further functionalization, allowing for the late-stage introduction of diversity into a molecular scaffold.
Proposed Retrosynthetic Analysis and Experimental Protocol
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An In-depth Technical Guide to the Synthesis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Introduction
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the versatile benzyloxy and carboxylic acid functionalities, makes it an attractive component for the synthesis of complex molecular architectures with potential therapeutic applications. The benzyl ether serves as a common protecting group for the primary alcohol, which can be deprotected under various conditions to allow for further functionalization. This guide provides a detailed overview of the primary synthetic pathway for this compound, intended for researchers, scientists, and professionals in the field of drug development.
Primary Synthetic Pathway: A Step-by-Step Approach
The most common and reliable synthetic route to this compound involves a three-step sequence starting from an ester of 2-formylcyclopropanecarboxylate. This pathway offers good control over stereochemistry and generally proceeds with reasonable to high yields.
The overall transformation is depicted in the following workflow:
Figure 1: Overall synthetic workflow for this compound.
Step 1: Reduction of the Aldehyde
The synthesis commences with the selective reduction of the aldehyde functionality in a suitable starting material, such as ethyl 2-formylcyclopropanecarboxylate. This transformation is typically achieved using a mild reducing agent to avoid unwanted side reactions.
-
Causality of Experimental Choice: Sodium borohydride (NaBH₄) is a preferred reagent for this step due to its high chemoselectivity for aldehydes and ketones over esters. The reaction is generally performed in an alcoholic solvent like ethanol, which also serves as a proton source for the workup.
Experimental Protocol:
-
Dissolve ethyl 2-formylcyclopropanecarboxylate in anhydrous ethanol under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield ethyl 2-(hydroxymethyl)cyclopropanecarboxylate.
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-formylcyclopropanecarboxylate | N/A |
| Reagent | Sodium Borohydride (NaBH₄) | N/A |
| Solvent | Ethanol | N/A |
| Temperature | 0 °C to Room Temperature | N/A |
| Typical Yield | >90% | N/A |
Step 2: Benzylation of the Primary Alcohol
The hydroxyl group of the intermediate is protected as a benzyl ether. This is a crucial step to prevent its interference in subsequent reactions and to introduce the desired benzyloxymethyl moiety. The Williamson ether synthesis is a classic and effective method for this transformation.[1]
-
Causality of Experimental Choice: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide. Benzyl bromide (BnBr) is a reactive electrophile that readily undergoes an Sₙ2 reaction with the alkoxide. Dimethylformamide (DMF) is a suitable polar aprotic solvent that facilitates this type of reaction.[2]
Experimental Protocol:
-
Dissolve ethyl 2-(hydroxymethyl)cyclopropanecarboxylate in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate.
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate | N/A |
| Reagents | Sodium Hydride (NaH), Benzyl Bromide (BnBr) | [1][2] |
| Solvent | Dimethylformamide (DMF) | [2] |
| Temperature | 0 °C to Room Temperature | [2] |
| Typical Yield | 85-95% | N/A |
Step 3: Hydrolysis of the Ethyl Ester
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base, followed by acidification.[3]
-
Causality of Experimental Choice: Sodium hydroxide is a strong base that effectively hydrolyzes the ester. A mixture of water and ethanol is often used as the solvent to ensure the solubility of both the ester and the hydroxide salt. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid.
Experimental Protocol:
-
Dissolve ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate | N/A |
| Reagents | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) | [3] |
| Solvent | Ethanol/Water | N/A |
| Temperature | Reflux | N/A |
| Typical Yield | >90% | N/A |
Alternative Synthetic Strategy: A Conceptual Overview
An alternative approach to the synthesis of this compound could involve the initial formation of the cyclopropane ring via a cyclopropanation reaction of benzyl allyl ether, followed by oxidation.
Figure 2: Conceptual alternative synthetic pathway.
This route begins with the readily available benzyl allyl ether.[4] The cyclopropane ring can be introduced using the Simmons-Smith reaction, which involves an organozinc carbenoid and is known for its stereospecificity.[5][6] However, the subsequent oxidation of the resulting (benzyloxymethyl)cyclopropane to the desired carboxylic acid presents a significant challenge. This transformation would require a strong oxidizing agent capable of converting a methyl group attached to a cyclopropane ring into a carboxylic acid without cleaving the benzyl ether or the cyclopropane ring. While powerful oxidants like ruthenium tetroxide are known to perform such transformations, the selectivity and yield for this specific substrate are not well-documented in readily available literature. Therefore, this pathway is considered more theoretical and potentially less efficient than the primary route described above.
Conclusion
The synthesis of this compound is most reliably achieved through a well-established three-step sequence involving reduction, benzylation, and hydrolysis. This pathway provides good yields and allows for stereochemical control, making it suitable for the preparation of this important building block for drug discovery and development. While alternative routes can be conceptualized, the primary pathway detailed in this guide represents a field-proven and efficient approach.
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An In-Depth Technical Guide to 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid: A Versatile Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-((benzyloxy)methyl)cyclopropanecarboxylic acid, a valuable chiral building block in modern drug discovery and development. The document delves into its chemical identity, including its IUPAC name and synonyms, and presents a detailed analysis of its physicochemical properties. A significant focus is placed on its synthesis, with a particular emphasis on stereoselective methodologies that are critical for its application in medicinal chemistry. The guide further explores the role of this cyclopropane derivative as a key structural motif in the design of novel therapeutic agents, highlighting its potential in the development of antiviral, anticancer, and anti-inflammatory drugs. Finally, detailed experimental protocols and characterization data are provided to support researchers in the practical application of this compound.
Chemical Identity and Properties
IUPAC Name and Synonyms
The compound with the common name this compound is systematically named according to IUPAC nomenclature. Due to the presence of a substituent on the cyclopropane ring, the numbering of the carboxylic acid group is specified.
-
IUPAC Name: 2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid[1]
-
Common Synonyms: this compound, Cyclopropanecarboxylic acid, 2-[(phenylmethoxy)methyl]-[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Boiling Point | 344.8 ± 15.0 °C (Predicted) | [1] |
| Density | 1.212 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.61 ± 0.11 (Predicted) | |
| Storage Temperature | 2-8°C |
Synthesis and Stereochemistry
The synthesis of this compound, particularly in its enantiomerically pure forms, is a key aspect of its utility in drug development. The cyclopropane ring can be constructed through various methods, with stereocontrol being a primary consideration.
General Synthetic Strategies
The construction of the substituted cyclopropane ring is typically achieved through cyclopropanation reactions of allylic ethers. A plausible and commonly employed synthetic route is outlined below. This strategy allows for the introduction of the benzyloxymethyl substituent prior to the formation of the cyclopropane ring.
Caption: Proposed synthetic pathway for this compound.
Stereoselective Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric syntheses to obtain specific stereoisomers of this compound is of paramount importance.
Several strategies can be employed to achieve stereocontrol in the cyclopropanation step:
-
Chiral Catalysts: The use of chiral rhodium or copper catalysts with diazoacetates can induce high levels of enantioselectivity in the formation of the cyclopropane ring.[3]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the olefin substrate can direct the cyclopropanation reaction to occur from a specific face, leading to a diastereoselective synthesis. The auxiliary can then be cleaved to yield the enantiomerically enriched product.[4]
-
Enzymatic Synthesis: Biocatalytic approaches using engineered enzymes are emerging as powerful tools for the enantioselective synthesis of cyclopropane building blocks.[5]
The relative stereochemistry of the substituents on the cyclopropane ring (cis or trans) can also be controlled by the choice of reagents and reaction conditions. For instance, different catalysts in the cyclopropanation reaction can favor the formation of either the cis or trans diastereomer.
Applications in Drug Development
The rigid, three-dimensional structure of the cyclopropane ring makes it an attractive scaffold in medicinal chemistry. It can act as a conformationally restricted bioisostere for other groups, such as gem-dimethyl groups or double bonds, and can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. While no marketed drugs explicitly contain the this compound moiety, its structural motifs are present in various therapeutic agents and are actively being explored in drug discovery programs.
Antiviral Agents
Cyclopropane-containing nucleoside and non-nucleoside analogs have shown promise as antiviral agents. The constrained cyclopropane ring can mimic the ribose sugar in nucleosides and interact with viral enzymes. The benzyloxy group can also engage in hydrophobic interactions within the active site of viral proteins. Derivatives of 1,6-bis[(benzyloxy)methyl]uracil have demonstrated activity against HIV-1 and influenza H1N1 virus.[6] Furthermore, various carbazole and benzotriazole derivatives containing cyclic moieties have been investigated as potent antiviral agents against a range of viruses.[7][8]
Anticancer Agents
The unique conformational properties of cyclopropane derivatives can be exploited to design selective inhibitors of cancer-related targets. The rigid scaffold can help to orient functional groups in a precise manner for optimal binding to enzyme active sites or protein-protein interfaces. For example, derivatives of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid have shown potent anti-proliferative activity against a broad range of tumor cell lines.[9]
Anti-inflammatory Agents
Cyclopropane-containing compounds have been investigated for their anti-inflammatory properties. The cyclopropane ring can serve as a core scaffold for the development of inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). For instance, various 1,2-benzothiazine 1,1-dioxide derivatives incorporating cyclic structures have demonstrated significant anti-inflammatory effects.[10]
Experimental Protocols
The following is a generalized, step-by-step methodology for the synthesis of this compound, based on established chemical transformations. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and desired stereochemical outcome.
Synthesis of Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate (Mixture of Diastereomers)
-
Preparation of Allyl Benzyl Ether: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add allyl alcohol (1.0 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes. Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water and extract the product with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Cyclopropanation: To a solution of allyl benzyl ether (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄, ~0.01 eq). Heat the solution to reflux and add a solution of ethyl diazoacetate (1.2 eq) in dichloromethane dropwise over several hours. After the addition is complete, continue to reflux for an additional hour. Cool the reaction to room temperature and concentrate under reduced pressure. The residue is purified by column chromatography on silica gel to afford ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate as a mixture of cis and trans diastereomers.
Hydrolysis to this compound
-
To a solution of ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH, 2-3 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Spectroscopic Characterization
The structural elucidation of this compound and its intermediates is performed using standard spectroscopic techniques.
Caption: Key spectroscopic techniques for the characterization of the target molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the benzylic protons, the aromatic protons of the benzyl group, the methylene protons of the benzyloxymethyl group, and the protons of the cyclopropane ring. The coupling constants between the cyclopropane protons can help to determine the relative stereochemistry (cis or trans).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon, the aromatic carbons, the benzylic carbon, the methylene carbon of the benzyloxymethyl group, and the carbons of the cyclopropane ring.
-
IR Spectroscopy: The IR spectrum will show a broad absorption band for the O-H stretch of the carboxylic acid, a strong absorption for the C=O stretch of the carbonyl group, and characteristic absorptions for the C-H and C-O bonds.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its rigid cyclopropane core and modifiable functional groups make it an attractive scaffold for the design of novel therapeutics. The continued development of efficient and stereoselective synthetic methods for this and related cyclopropane derivatives will undoubtedly fuel further innovation in the field of drug discovery.
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A Technical Guide to the Solubility Profile of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability, formulation design, and overall therapeutic efficacy. This guide provides an in-depth technical overview of the solubility characteristics of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid, a key structural motif in medicinal chemistry. We will delve into its predicted solubility based on molecular structure, present a rigorous, field-proven experimental protocol for determining its thermodynamic solubility, and discuss the implications of these findings for researchers, scientists, and drug development professionals. This document is structured to provide not just data, but a comprehensive framework for understanding and applying solubility principles to this specific compound.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, solubility is not merely a data point but a cornerstone of drug development. It dictates the rate and extent to which a compound can dissolve in a medium, which is a prerequisite for absorption and subsequent systemic availability.[1] For a compound like this compound, understanding its solubility profile is essential for selecting appropriate solvents for synthesis and purification, designing effective formulations, and predicting its behavior in physiological environments.[2][3] Poor solubility can lead to failed clinical trials and significant development delays, making its early and accurate characterization a non-negotiable step in the research pipeline.[3][4] This guide provides the necessary theoretical and practical framework to expertly navigate these challenges.
Physicochemical Profile and Solubility Prediction
A molecule's structure is the primary determinant of its solubility. This compound possesses a dualistic, amphiphilic nature:
-
Hydrophilic Region: The carboxylic acid (-COOH) group is polar and capable of donating and accepting hydrogen bonds.[5][6] This functional group is also ionizable. At pH values above its pKa, it will deprotonate to form a highly polar carboxylate anion (-COO⁻), which dramatically increases aqueous solubility due to strong ion-dipole interactions with water.[7]
-
Lipophilic Region: The molecule features a significant nonpolar backbone, consisting of a cyclopropane ring, a methyl linker, and a benzyl group (C₆H₅CH₂-). This large, hydrophobic portion of the molecule disrupts the hydrogen-bonding network of water, leading to low intrinsic solubility in aqueous media.[8][9]
Prediction: Based on this structure, we can predict that the compound will exhibit low solubility in neutral water. As the chain length and size of the nonpolar alkyl/aryl portion of a carboxylic acid increase, its water solubility decreases.[6][8][9] However, its solubility is expected to be significantly higher in common organic solvents and in aqueous buffers where the pH is sufficiently high to ensure deprotonation of the carboxylic acid.
Experimental Determination of Thermodynamic Solubility
To move from prediction to empirical data, a robust and reliable methodology is required. The Saturated Shake-Flask Method is universally regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[10][11] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium, providing a definitive value for formulation and biopharmaceutical classification.[10][12][13]
Gold-Standard Protocol: Saturated Shake-Flask Method
This protocol is designed to ensure that true thermodynamic equilibrium is achieved between the undissolved solid and the saturated solution.
Principle: An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is then agitated until equilibrium is reached. After phase separation, the concentration of the dissolved compound in the supernatant is quantified.
Step-by-Step Methodology:
-
Preparation: Add an excess of solid this compound to a series of clear glass vials, each containing a precisely known volume of the desired test solvent (e.g., pH 7.4 phosphate-buffered saline, methanol, ethanol, DMSO, ethyl acetate).
-
Expert Insight: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to guarantee saturation. However, adding too much can alter the solvent's properties.[10]
-
-
Equilibration: Seal the vials securely and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C) for a minimum of 24 to 48 hours.
-
Expert Insight: 24-48 hours is a standard starting point. For some compounds, equilibrium may take longer. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit sedimentation of the suspended solid.[10] Carefully withdraw an aliquot of the supernatant.
-
Expert Insight: This step is a common source of error.[2] To remove any remaining microscopic particles, the supernatant must be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). The first few drops should be discarded to saturate any potential binding sites on the filter membrane.[2]
-
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Verification: After sampling, the pH of the remaining aqueous suspension should be measured to ensure it has not shifted during the experiment, as this can significantly impact the solubility of ionizable compounds.[10][12]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
Caption: Predicted Solubility Relationships by Solvent Class.
Implications for Drug Development
The solubility data, whether predicted or experimentally determined, directly informs critical development decisions:
-
Lead Optimization: Early solubility screening helps identify and triage compounds with poor biopharmaceutical properties, saving time and resources. [3]* Process Chemistry: The choice of solvents for large-scale synthesis, crystallization, and purification is dictated by the compound's solubility and stability in those systems.
-
Formulation Science: For oral dosage forms, low aqueous solubility at acidic pH suggests potential challenges for dissolution in the stomach. Formulation strategies such as salt formation (by reacting with a base), amorphization, or lipid-based formulations may be required to enhance bioavailability.
-
Preclinical Studies: Selecting an appropriate vehicle for in vivo studies is paramount. A solvent system that ensures the compound remains in solution upon administration is necessary for obtaining reliable pharmacological data.
Conclusion
This compound presents a classic solubility challenge due to its amphiphilic nature. A structural analysis correctly predicts low solubility in neutral aqueous media and higher solubility in organic solvents and alkaline solutions. This guide outlines the gold-standard Shake-Flask method as a robust protocol for obtaining definitive thermodynamic solubility data. By integrating predictive analysis with rigorous experimental validation, researchers and drug development professionals can build a comprehensive solubility profile, enabling informed decision-making and mitigating risks throughout the development lifecycle.
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Whitepaper: Physicochemical Characterization of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is a valuable synthetic building block whose physicochemical properties, particularly its melting point, are not extensively documented in public literature. This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this compound. We delve into the critical influence of stereoisomerism on its physical properties and present a detailed, field-proven protocol for accurate melting point determination. This document serves as a practical manual for researchers to establish a validated purity and identity profile for this reagent, ensuring reproducibility in drug discovery and development workflows.
Introduction and Strategic Importance
This compound is an organic compound featuring a cyclopropane ring, a structural motif of increasing importance in medicinal chemistry. Cyclopropane rings are known to impart unique conformational constraints, metabolic stability, and potency to drug candidates. The carboxylic acid and benzyloxy groups provide versatile handles for further synthetic elaboration.[1][2] As an intermediate, its purity is paramount. However, a survey of commercial suppliers and chemical databases reveals a notable absence of experimentally determined physical data, such as a definitive melting point.[3][4]
This guide addresses this critical information gap. We will establish the scientific basis for characterizing this compound, focusing on the practical determination of its melting point—a fundamental indicator of purity.
The Critical Impact of Stereoisomerism
The structure of this compound necessitates an understanding of its stereochemistry. The 1,2-disubstituted cyclopropane ring gives rise to cis and trans diastereomers.
-
Cis Isomer: The carboxcylic acid and (benzyloxy)methyl groups are on the same face of the cyclopropane ring.
-
Trans Isomer: The substituents are on opposite faces of the ring.
This stereochemical difference has profound implications for the compound's physical properties. Generally, trans isomers can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces. Consequently, trans isomers often exhibit higher melting points and lower solubility compared to their cis counterparts.[5]
A commercial sample of this acid may exist as a mixture of these isomers. Such a mixture will not have a sharp, defined melting point but will instead melt over a broad temperature range, reflecting the properties of an impure substance.[6] Therefore, chromatographic separation of the isomers is a prerequisite for accurate physicochemical characterization.
Caption: Cis and trans isomers of the target compound.
Synthesis, Purification, and Characterization Workflow
Achieving an accurate melting point requires an analytically pure, crystalline sample of a single stereoisomer. The following workflow outlines the necessary steps from synthesis to final characterization.
Caption: Integrated workflow for synthesis and characterization.
Notional Synthesis and Purification Protocol
While various synthetic routes exist for cyclopropanecarboxylic acids, a common approach involves the hydrolysis of a cyclopropyl cyanide precursor.[7][8]
-
Synthesis of Crude Product: A plausible route involves the cyclopropanation of an appropriate alkene followed by functional group manipulations to yield the target acid as a mixture of cis and trans isomers.
-
Isomer Separation (Chromatography): The crude mixture is subjected to silica gel column chromatography. A solvent gradient (e.g., hexane/ethyl acetate) is employed to separate the less polar trans isomer from the more polar cis isomer. Fractions are monitored by Thin Layer Chromatography (TLC).
-
Purification (Recrystallization): Fractions containing the pure desired isomer are combined, and the solvent is removed in vacuo. The resulting solid is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure, crystalline solid suitable for analysis.
Authoritative Protocol: Melting Point Determination
This protocol is designed for accuracy and reproducibility using standard laboratory equipment.
Objective: To determine the melting range of a purified, crystalline sample of a single isomer of this compound.
Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Impurities depress the melting point and broaden the range over which the substance melts.[6]
Apparatus:
-
Digital melting point apparatus (e.g., Mel-Temp, DigiMelt)[9]
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Step-by-Step Methodology
-
Sample Preparation:
-
Loading the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[10]
-
Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.
-
To ensure dense packing, drop the capillary tube (sealed end down) through a long, vertical glass tube onto the benchtop.[10]
-
Repeat until a packed column of solid 2-3 mm high is obtained. An excessive amount of sample will lead to an artificially broad melting range.[10]
-
-
Measurement - Two-Stage Heating:
-
Stage 1 (Rapid Estimation): Place the capillary in the apparatus. Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting temperature.[9] Note the temperature at which the sample melts.
-
Stage 2 (Accurate Determination): Allow the apparatus to cool to at least 15-20 °C below the estimated melting point.[9][10] Prepare a new capillary tube with a fresh sample.
-
Set a slow, precise heating rate of 1-2 °C per minute.[9] This slow ramp is critical for thermal equilibrium and an accurate reading.
-
-
Observation and Data Recording:
-
Observe the sample through the magnifying eyepiece.
-
Record T1: The temperature at which the first drop of liquid becomes visible.
-
Record T2: The temperature at which the last crystal of the solid just dissolves into liquid.
-
The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow (e.g., 0.5-1.5 °C).
-
Data Summary and Interpretation
The following table summarizes the known and predicted properties of the target compound. The melting point is designated as "To Be Determined" and serves as a template for researchers to input their experimental findings for both the cis and trans isomers.
| Property | Value | Source / Method |
| Molecular Formula | C₁₂H₁₄O₃ | - |
| Formula Weight | 206.24 g/mol | - |
| Melting Point (cis) | To Be Determined Experimentally | See Protocol |
| Melting Point (trans) | To Be Determined Experimentally | See Protocol |
| Boiling Point | 344.8 ± 15.0 °C | Predicted[3] |
| pKa | 4.61 ± 0.11 | Predicted[3] |
| Appearance | To Be Determined (Expected: White Crystalline Solid) | Experimental Observation |
Interpretation of Results:
-
A sharp melting range (≤ 1.5 °C) for a single isomer indicates high purity.
-
A broad melting range (> 2 °C) suggests the presence of impurities or a mixture of cis and trans isomers.
-
A depressed melting point (lower than an established literature value for a pure isomer) also indicates impurity.
By following this comprehensive guide, researchers can confidently synthesize, purify, and characterize this compound, establishing a reliable melting point and ensuring the quality of this valuable synthetic intermediate for advanced research and development applications.
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2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid: A Comprehensive Technical Guide to a Key Chiral Building Block
Executive Summary
This technical guide provides an in-depth analysis of 2-((benzyloxy)methyl)cyclopropanecarboxylic acid, a chiral building block of significant importance in modern medicinal chemistry. Its value is primarily derived from the unique combination of a conformationally rigid cyclopropane scaffold and defined stereochemistry, which are critical features for precise interaction with biological targets.[1][2][3] This document details the primary strategies for obtaining this molecule in its enantiomerically pure form, including direct asymmetric synthesis and the resolution of racemic mixtures. We provide a comparative analysis of these methods, field-proven protocols for classical resolution, and a spotlight on its pivotal role as a key intermediate in the synthesis of the P2Y12 platelet inhibitor, Ticagrelor.[4][5] This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and similar chiral synthons in their programs.
Introduction: The Strategic Value of Chiral Cyclopropanes in Drug Design
The cyclopropane ring is a highly valued structural motif in medicinal chemistry.[1] Its inherent strain and rigid, three-dimensional geometry allow it to serve as a bioisostere for larger, more flexible alkyl chains or unsaturated systems, often leading to improved metabolic stability and enhanced binding affinity to target proteins.[2][3] When functionalized and rendered as a single enantiomer, its utility magnifies, enabling the precise spatial orientation of substituents required for potent and selective pharmacological activity.[6][7]
This compound (CAS 848328-57-4) exemplifies this principle. It contains two key functional handles—a carboxylic acid and a protected primary alcohol—positioned with specific stereochemistry on the cyclopropane core. This arrangement makes it an ideal precursor for complex molecule synthesis, most notably in the industrial-scale production of Ticagrelor, a first-in-class, reversibly binding oral P2Y12 receptor antagonist used to prevent thrombotic events.[4][8][9] The precise stereochemistry of the cyclopropane fragment is essential for the drug's activity.
Synthetic Landscape: Accessing the Core Structure
The synthesis of the 2-((benzyloxy)methyl)cyclopropane backbone can be achieved through various established cyclopropanation methodologies. Conceptually, this involves the reaction of a carbene or carbenoid equivalent with an alkene precursor, such as allyl benzyl ether. Common strategies include:
-
Simmons-Smith Reaction: Employing a zinc carbenoid (typically from diiodomethane and a Zn-Cu couple) for the cyclopropanation of allylic alcohols or their ethers.[1][10]
-
Transition-Metal Catalyzed Carbene Transfer: Using diazo compounds, like ethyl diazoacetate, in the presence of copper, rhodium, or cobalt catalysts to generate a carbene that adds to the alkene.[10][11][12]
-
Michael-Initiated Ring Closure (MIRC): A powerful method for forming cyclopropanes through the conjugate addition of a nucleophile to an activated alkene, followed by intramolecular cyclization.[12]
While these methods effectively produce the racemic cyclopropane core, the primary challenge for its use as a building block lies in controlling the stereochemistry. This leads to two divergent strategic philosophies: direct asymmetric synthesis or the resolution of a racemic mixture.
The Stereochemical Challenge: Pathways to Enantiopurity
Achieving enantiopurity is the critical step in unlocking the value of this compound. The choice between asymmetric synthesis and chiral resolution is often dictated by factors such as scale, cost, available technology, and development timeline.
Asymmetric Synthesis: Building Chirality from the Ground Up
This approach introduces stereocontrol during the cyclopropane ring formation, avoiding the loss of 50% of the material inherent in resolution.
-
Catalytic Asymmetric Cyclopropanation: Utilizes a chiral catalyst (often based on transition metals like Rh, Cu, or Co) to direct the approach of the carbene to the alkene, favoring the formation of one enantiomer.[10][11] This method is elegant and atom-economical but requires significant catalyst development and optimization.
-
Chiral Auxiliary-Mediated Synthesis: A prochiral substrate is covalently attached to a chiral auxiliary.[13][14] The auxiliary sterically directs the cyclopropanation reaction to occur on one face of the molecule. Subsequent removal of the auxiliary liberates the enantiomerically enriched product.
-
Biocatalytic Approaches: Engineered enzymes, such as heme proteins, can catalyze carbene transfer reactions with exceptionally high diastereo- and enantioselectivity under mild, aqueous conditions.[15][16] This represents a green and highly efficient frontier in chiral synthesis.
Chiral Resolution: Separating Enantiomers from a Racemic Mixture
Resolution begins with an efficient synthesis of the racemic mixture, followed by a separation step. This is often the most pragmatic and scalable approach in industrial settings.[17]
This is the most common and time-tested method for resolving chiral carboxylic acids.[17][] It relies on the principle that reacting a racemic acid with a single enantiomer of a chiral base creates a mixture of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethyl acetate or isopropanol). Add 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) at an elevated temperature to ensure complete dissolution.
-
Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate is critical; slow cooling promotes the formation of larger, purer crystals. The solution may be seeded with a small crystal of the desired salt to induce crystallization.
-
Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent to remove impurities from the mother liquor.
-
Enantiomeric Purity Check: Analyze a small sample of the salt. This is typically done by liberating the acid with a strong acid (e.g., HCl), extracting the free acid, and analyzing it by chiral HPLC.
-
Recrystallization (If Necessary): If the enantiomeric excess (e.e.) is not satisfactory, recrystallize the salt from a suitable solvent to further enhance its purity.
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in a biphasic system (e.g., water and dichloromethane). Acidify the aqueous layer with a strong mineral acid (e.g., 2M HCl) to a pH < 2.
-
Extraction and Isolation: Extract the liberated enantiopure carboxylic acid into the organic layer. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final, enantiopure product.
EKR utilizes the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[19][20] For a racemic carboxylic acid, a lipase can be used to catalyze the esterification of one enantiomer with an alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted acid are easily separated. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.
| Parameter | Asymmetric Synthesis | Chiral Resolution |
| Theoretical Yield | Up to 100% | Max 50% (unless unwanted enantiomer is racemized) |
| Atom Economy | High | Low (at least 50% of material is the wrong enantiomer) |
| Development Cost | High (catalyst/auxiliary screening and optimization) | Moderate (screening of resolving agents and solvents) |
| Scalability | Can be challenging due to catalyst cost/sensitivity | Generally robust and highly scalable |
| Key Advantage | Elegant, high theoretical efficiency | Pragmatic, reliable, often cheaper at scale |
| Key Disadvantage | High upfront R&D investment | Inherent waste of at least half the material |
Application Spotlight: Synthesis of Ticagrelor
The most prominent application of enantiopure this compound is as a key building block for the antiplatelet agent Ticagrelor.[4][5][21][22] Ticagrelor is a cyclopentyl-triazolo-pyrimidine that reversibly inhibits the P2Y12 receptor, playing a crucial role in managing acute coronary syndromes.[9][23][24]
The synthesis involves coupling a chiral cyclopropylamine derivative with the core triazolopyrimidine heterocycle. The required chiral cyclopropylamine is prepared from this compound via a multi-step sequence, typically involving conversion to an acyl azide followed by a Curtius rearrangement. The benzyloxymethyl group provides the necessary carbon backbone that is later transformed into the hydroxyethyl ether side chain of the final drug molecule. The defined stereochemistry of the cyclopropane ring is installed early and carried through the synthesis, being absolutely critical for the final compound's ability to bind to the P2Y12 receptor.
Conclusion and Future Perspectives
This compound stands as a testament to the power of chiral building blocks in modern drug development. Its successful application in the synthesis of Ticagrelor underscores the value of conformationally constrained, stereochemically defined fragments. While classical resolution remains a robust and scalable method for its production, the future will likely see a shift towards more efficient and sustainable methods. Advances in catalytic asymmetric cyclopropanation and industrial-scale biocatalysis promise to deliver this and other valuable chiral intermediates with higher efficiency, less waste, and greater elegance, further empowering the discovery of next-generation therapeutics.
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An In-depth Technical Guide to 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications
Foreword: Unraveling the Chemistry of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the cyclopropane ring stands out as a privileged motif. Its inherent conformational rigidity, unique electronic properties, and metabolic stability make it a valuable bioisostere for various functional groups. Among the diverse family of cyclopropane-containing molecules, 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid emerges as a significant, albeit modestly documented, building block. This guide aims to provide a comprehensive technical overview of this compound, from its likely synthetic origins to its potential applications, for an audience of researchers, scientists, and drug development professionals. While a definitive seminal publication marking its "discovery" remains elusive in the public domain, this document pieces together its probable synthetic history based on established chemical principles and analogous transformations, offering a robust framework for its preparation and utilization.
The Cyclopropane Moiety: A Jewel in the Crown of Medicinal Chemistry
The three-membered ring of cyclopropane confers a unique set of properties that are highly desirable in drug design. The increased s-character of the carbon-carbon bonds leads to a higher electron density on the exterior of the ring, imparting alkene-like characteristics. This, combined with its rigid structure, allows for precise positioning of substituents in three-dimensional space, enhancing interactions with biological targets. The incorporation of a cyclopropane ring can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.
Deconstructing this compound: A Structural Overview
This compound (CAS No. 848328-57-4) is a disubstituted cyclopropane derivative. Its key structural features include:
-
A Cyclopropane Core: Providing the rigid scaffold.
-
A Carboxylic Acid Group: A versatile handle for amide bond formation, esterification, or salt formation, crucial for modulating solubility and creating prodrugs.
-
A (Benzyloxy)methyl Group: The benzyl ether serves as a common protecting group for the primary alcohol, which can be deprotected to reveal a hydroxymethyl substituent for further functionalization.
The stereochemistry of the two substituents on the cyclopropane ring (cis or trans) is a critical aspect that significantly influences the molecule's shape and its potential biological activity.
| Property | Value | Source |
| CAS Number | 848328-57-4 | |
| Molecular Formula | C₁₂H₁₄O₃ | |
| Molecular Weight | 206.24 g/mol | |
| Predicted Boiling Point | 344.8±15.0 °C | |
| Predicted Density | 1.212±0.06 g/cm³ | |
| Predicted pKa | 4.61±0.11 |
The Synthetic Journey: A Logical Reconstruction
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a cyclopropanation reaction of a suitable acrylic acid ester derivative of allyl benzyl ether.
Caption: Retrosynthetic analysis of the target molecule.
Key Synthetic Step: Cyclopropanation of Allyl Benzyl Ether Derivatives
The core of the synthesis lies in the formation of the cyclopropane ring. Several methods can be envisioned for the cyclopropanation of an alkene precursor derived from allyl benzyl ether. A common and effective method is the Simmons-Smith reaction or its variants.
3.2.1. Simmons-Smith Cyclopropanation
The Simmons-Smith reaction involves the use of a carbenoid, typically generated from diiodomethane and a zinc-copper couple. This method is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. A plausible precursor for this reaction would be an α,β-unsaturated ester derived from a Wittig or Horner-Wadsworth-Emmons reaction with benzyloxyacetaldehyde.
Workflow for Simmons-Smith Approach
Caption: Plausible synthetic workflow via Simmons-Smith reaction.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, generalized procedure based on established methodologies for Simmons-Smith cyclopropanation and subsequent hydrolysis. This is a theoretical protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Synthesis of Ethyl 2-((benzyloxy)methyl)acrylate (Hypothetical)
-
To a solution of benzyloxyacetaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α,β-unsaturated ester.
Step 2: Synthesis of Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate
-
Prepare a zinc-copper couple by activating zinc dust with an aqueous solution of copper(II) sulfate.
-
To a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous diethyl ether, add the freshly prepared zinc-copper couple.
-
Add diiodomethane (1.5 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 24-48 hours, monitoring by GC-MS.
-
Cool the reaction to room temperature and filter off the solids.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the cyclopropane ester.
Step 3: Hydrolysis to this compound
-
Dissolve the cyclopropane ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid.
Stereochemical Considerations
The synthesis of specific stereoisomers (cis or trans) of this compound is of paramount importance for its application in drug discovery. The relative stereochemistry is often dictated by the choice of cyclopropanation reagent and the geometry of the alkene precursor.
-
For cis-isomers: The synthesis of cis-cyclopropanes can be challenging. Specific catalytic systems or synthetic strategies are often required to favor the formation of the thermodynamically less stable cis product.
-
For trans-isomers: The trans isomer is generally the thermodynamically more stable product and is often the major product in many cyclopropanation reactions.
Enantioselective synthesis to obtain a single enantiomer can be achieved using chiral catalysts or chiral auxiliaries.
Applications in Research and Drug Development
While specific blockbuster drugs containing the this compound moiety are not publicly disclosed, its value as a building block is evident from its commercial availability and its structural features. It can be envisioned as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality allows for its incorporation into peptide mimics, while the protected hydroxymethyl group can be unmasked for further elaboration.
Potential Therapeutic Areas:
-
Antiviral Agents: Cyclopropane-containing nucleoside analogs have shown significant antiviral activity.
-
Enzyme Inhibitors: The rigid cyclopropane scaffold can be used to design potent and selective enzyme inhibitors by positioning key functional groups in optimal orientations for binding.
-
Neurological Disorders: The unique conformational properties of cyclopropanes can be exploited to design ligands for receptors in the central nervous system.
Conclusion and Future Outlook
This compound represents a versatile and valuable building block for the synthesis of complex, biologically active molecules. While its own discovery and detailed synthetic history are not prominently documented, its preparation can be reliably achieved through established synthetic methodologies. The ability to control the stereochemistry of the cyclopropane ring is a key challenge and an area of active research. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, we can anticipate that this and similar cyclopropane derivatives will play an increasingly important role in the development of the next generation of therapeutics.
References
-
Charette, A. B.; Beauchemin, A. Stereoselective Cyclopropanation Reactions. Chem. Rev. 2001, 101 (6), 1641–1684. [Link]
-
McCloskey, C. M.; Coleman, G. H. Cyclopropanecarboxylic acid. Org. Synth. 1944, 24, 36. [Link]
-
García, P.; et al. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. J. Am. Chem. Soc. 2021, 143 (41), 17083–17089. [Link]
The Strategic Role of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid in Modern Drug Discovery: A Technical Guide
Introduction: The Resurgence of the Cyclopropyl Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the cyclopropane ring has emerged from a niche structural curiosity to a cornerstone of rational drug design. Its unique stereoelectronic properties, including a rigid, three-dimensional structure and enhanced sp3 character, offer medicinal chemists a powerful tool to address multifaceted challenges in drug development.[1] The incorporation of a cyclopropyl group can significantly enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and allow for precise control over its conformational presentation.[1] This has led to a marked increase in the number of cyclopropane-containing new chemical entities (NCEs) entering clinical trials and receiving FDA approval.
This technical guide focuses on a particularly valuable, yet under-documented, building block: 2-((benzyloxy)methyl)cyclopropanecarboxylic acid . This molecule combines the advantageous properties of the cyclopropane core with the synthetic versatility of a carboxylic acid and a protected primary alcohol. This unique combination makes it a highly attractive starting material for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide will provide an in-depth analysis of its synthetic strategies, physicochemical properties, and its potential applications in the development of novel therapeutics, particularly in the realm of antiviral and other targeted therapies.
Physicochemical Properties and Predicted Spectroscopic Data
While comprehensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be summarized from supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 848328-57-4 | Commercial Suppliers |
| Molecular Formula | C12H14O3 | Commercial Suppliers |
| Molecular Weight | 206.24 g/mol | Commercial Suppliers |
| Predicted Boiling Point | 344.8 ± 15.0 °C | Computational Prediction |
| Predicted Density | 1.212 ± 0.06 g/cm³ | Computational Prediction |
| Predicted pKa | 4.61 ± 0.11 | Computational Prediction |
Predicted NMR Data
For researchers aiming to synthesize or utilize this compound, the following are predicted 1H and 13C NMR chemical shifts. It is crucial to note that these are computational predictions and should be verified with experimental data.
| Predicted ¹H NMR Shifts (ppm) | Predicted ¹³C NMR Shifts (ppm) |
| 7.25-7.40 (m, 5H, Ar-H) | 178.5 (C=O) |
| 4.50 (s, 2H, -O-CH₂-Ar) | 138.0 (Ar-C) |
| 3.50 (d, 2H, -CH₂-O-) | 128.4 (Ar-CH) |
| 1.50-1.60 (m, 1H, -CH-COOH) | 127.7 (Ar-CH) |
| 1.20-1.30 (m, 1H, -CH-CH₂-) | 127.5 (Ar-CH) |
| 0.90-1.10 (m, 2H, cyclopropyl CH₂) | 73.0 (-O-CH₂-Ar) |
| 70.0 (-CH₂-O-) | |
| 22.0 (-CH-COOH) | |
| 18.0 (-CH-CH₂-) | |
| 12.0 (cyclopropyl CH₂) |
Synthetic Strategies: A Generalized Approach
While a specific, peer-reviewed synthesis of this compound is not readily found in the literature, its structure suggests a logical synthetic approach based on established methodologies for cyclopropane synthesis. The most probable route involves the cyclopropanation of a suitably protected alkene, followed by functional group manipulation. A common precursor is the corresponding ethyl ester, ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate (CAS 692778-41-9), which can then be hydrolyzed to the desired carboxylic acid.
A plausible synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for the target molecule.
Part 1: Synthesis of Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate
The key step in this synthesis is the formation of the cyclopropane ring. A common and effective method is the transition metal-catalyzed reaction of an alkene with a diazo compound.
Conceptual Protocol:
-
Starting Materials: Benzyl allyl ether and ethyl diazoacetate.
-
Catalyst: A rhodium or copper catalyst, such as rhodium(II) acetate dimer [Rh₂(OAc)₄], is typically employed to facilitate the carbene transfer from ethyl diazoacetate to the double bond of benzyl allyl ether.
-
Reaction Conditions: The reaction is generally carried out in an inert solvent, such as dichloromethane or dichloroethane, at room temperature or with gentle heating. The ethyl diazoacetate is added slowly to the solution of benzyl allyl ether and the catalyst to control the reaction rate and minimize side reactions.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of silica gel. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate.
Part 2: Hydrolysis to this compound
The conversion of the ethyl ester to the carboxylic acid is a standard hydrolysis reaction.
Generalized Protocol:
-
Reagents: Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate, a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and a solvent system, typically a mixture of tetrahydrofuran (THF) and water.
-
Reaction Conditions: The ester is dissolved in the THF/water mixture, and the base is added. The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is acidified with a dilute acid, such as 1M HCl, to protonate the carboxylate salt. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by recrystallization or chromatography if necessary.
Applications in Drug Development: A Versatile Building Block
The structural features of this compound make it a highly valuable building block for the synthesis of complex drug candidates. The rigid cyclopropane scaffold serves to orient the substituents in a well-defined spatial arrangement, which can be crucial for optimizing interactions with a biological target.
Caption: Synthetic utility of the target molecule in drug discovery.
The Carboxylic Acid as a Synthetic Handle
The carboxylic acid group is a versatile functional group that can be readily converted into a variety of other functionalities.
-
Amide Bond Formation: The carboxylic acid can be coupled with a wide range of amines to form amides. This is a particularly important transformation in the synthesis of many classes of drugs, including protease inhibitors, where the amide bond mimics a peptide linkage.
-
Esterification: The formation of esters can be used to generate prodrugs, which can improve the pharmacokinetic properties of a drug, such as its absorption or distribution.
The Benzyloxymethyl Side Chain: A Protected Hydroxyl Group
The benzyloxymethyl group serves as a protected primary alcohol. The benzyl group can be readily removed by hydrogenolysis, revealing the free hydroxyl group. This hydroxyl group can then be further functionalized, for example, by oxidation to an aldehyde or by conversion to a leaving group for nucleophilic substitution. This allows for the introduction of additional diversity into the molecule at a later stage of the synthesis.
The Cyclopropane Core: A Scaffold for Bioactivity
As previously discussed, the cyclopropane ring itself imparts beneficial properties to a drug molecule. Its rigidity can pre-organize the molecule into a bioactive conformation, leading to increased potency and selectivity. Furthermore, the cyclopropane ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.
Conclusion
This compound is a promising, albeit not extensively documented, building block for medicinal chemistry. Its synthesis, while not described in detail in the available literature, can be reasonably accomplished through established methods such as the cyclopropanation of benzyl allyl ether followed by ester hydrolysis. The combination of a rigid cyclopropane core, a versatile carboxylic acid handle, and a protected primary alcohol makes this molecule a highly attractive starting point for the synthesis of a diverse range of complex and potentially bioactive molecules. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
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Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. PubMed Central. Available at: [Link]
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Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available at: [Link]
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Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. Available at: [Link]
-
Selected cyclopropane-containing drug molecules in the top 200 pharmaceuticals by retail sales in 2021. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Stereoisomers of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Abstract
Substituted cyclopropane rings are privileged structural motifs in medicinal chemistry, valued for their ability to impart conformational rigidity and unique metabolic profiles to bioactive molecules.[1] The molecule 2-((benzyloxy)methyl)cyclopropanecarboxylic acid is a key chiral building block whose stereochemical integrity is paramount for its application in drug development. This guide provides an in-depth technical framework for researchers and drug development professionals on the stereoisomers of this compound. We will explore the fundamental stereochemical relationships, strategies for stereoselective synthesis, robust protocols for chiral separation and resolution, and definitive methods for structural elucidation. The causality behind experimental choices is emphasized throughout, reflecting a field-proven approach to navigating the complexities of stereoisomerism.
Understanding the Stereochemical Landscape
The structure of this compound contains two stereogenic centers: C1 (the carbon atom bearing the carboxylic acid) and C2 (the carbon atom bearing the (benzyloxy)methyl group). According to the 2^n rule, where 'n' is the number of stereocenters, the molecule can exist as a maximum of 2² = 4 distinct stereoisomers.[2]
These four isomers are grouped into two pairs of enantiomers. The relative orientation of the two substituents on the cyclopropane ring defines them as either cis (on the same face of the ring) or trans (on opposite faces).
-
The trans-Enantiomeric Pair: (1R,2R) and (1S,2S)
-
The cis-Enantiomeric Pair: (1R,2S) and (1S,2R)
Any isomer from the cis pair is a diastereomer of any isomer from the trans pair. This relationship is fundamental, as diastereomers possess different physical properties (e.g., boiling point, solubility, chromatographic retention), making their separation relatively straightforward. In contrast, enantiomers share identical physical properties in an achiral environment, necessitating specialized chiral separation techniques.
Figure 1: Stereochemical relationships between the four isomers of this compound.
Chiral Separation: A Protocol-Driven Approach
Obtaining stereoisomerically pure compounds is often the most critical and challenging step. While stereoselective synthesis is the ideal, post-synthesis resolution of a mixture is a common and practical necessity. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for both analytical and preparative-scale enantiomeric separations.[3][4]
Causality in Method Development
The choice of CSP and mobile phase is not arbitrary. For a molecule like this compound, which contains a carboxylic acid group and aromatic rings, a logical starting point is a polysaccharide-based CSP (e.g., derivatives of cellulose or amylose).[3]
-
Why Polysaccharide CSPs? These phases, such as amylose tris(3,5-dimethylphenylcarbamate), offer a rich combination of chiral recognition mechanisms, including hydrogen bonding, π-π stacking, and steric interactions. The aromatic benzyl group and the carboxylic acid are prime candidates for such interactions.
-
Why an Acidic Modifier? The carboxylic acid moiety must be in its neutral, protonated state (-COOH) to prevent ionic interactions with the stationary phase, which would otherwise lead to poor peak shape and retention. Adding a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase ensures the analyte remains protonated.[3]
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a robust analytical method for separating all four stereoisomers.
Objective: To achieve baseline resolution (Rs > 1.5) for all stereoisomeric pairs.
Instrumentation: Standard HPLC system with UV detector.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the stereoisomeric mixture at 1 mg/mL in methanol or ethanol.
-
Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase.
-
-
Initial Screening Phase:
-
Column: Chiralpak AD-H or a similar amylose-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase A (Normal Phase): Start with a non-polar/polar mixture, such as 90:10 Hexane:Isopropanol + 0.1% TFA.
-
Mobile Phase B (Polar Organic): For broader compatibility, screen 100% Methanol + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzyl group).
-
Rationale: Screening under different polarity conditions (Normal Phase vs. Polar Organic) quickly reveals which interaction modes are most effective for chiral recognition.
-
-
Optimization Phase:
-
Based on the screening results, select the most promising mobile phase system.
-
Adjust Modifier Concentration: Vary the alcohol (Isopropanol or Ethanol) content. Decreasing the polar alcohol content generally increases retention and can improve resolution. Test a range from 5% to 20%.
-
Test Different Alcohols: If isopropanol gives partial separation, test ethanol. Ethanol is a stronger solvent and can alter the selectivity (α) between enantiomers.
-
Temperature Optimization: Analyze at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity but may increase analysis time and pressure.
-
-
Self-Validation and Data Interpretation:
-
A successful method will show four distinct, well-resolved peaks.
-
The separation of diastereomers (cis vs. trans) is typically easier and should be observed first. The subsequent separation of each pair of enantiomers validates the chiral recognition capability of the method.
-
Figure 2: Workflow for chiral HPLC method development.
Representative Data
The following table summarizes hypothetical but realistic results from a successful chiral separation.
| Stereoisomer | Retention Time (t_R, min) | Resolution (R_s) | Selectivity (α) |
| (1R,2S) - cis | 8.5 | - | - |
| (1S,2R) - cis | 9.8 | 2.1 | 1.15 |
| (1R,2R) - trans | 12.2 | 3.5 (vs. cis) | 1.24 (vs. cis) |
| (1S,2S) - trans | 14.1 | 2.5 | 1.16 |
| Table assumes elution order and values are for illustrative purposes. |
Structural Elucidation and Stereochemical Assignment
Once separated, the absolute and relative stereochemistry of each isomer must be unequivocally determined. This requires a combination of spectroscopic and crystallographic techniques.
NMR Spectroscopy for Relative Stereochemistry
Proton NMR (¹H NMR) is a powerful tool for determining the cis/trans relationship. The coupling constants (J-values) between the protons on the cyclopropane ring are diagnostic.
-
Causality: In cyclopropane systems, the coupling constant between cis protons (J_cis) is typically larger than the coupling constant between trans protons (J_trans). For 1,2-disubstituted cyclopropanes, one can generally expect J_cis ≈ 8-10 Hz and J_trans ≈ 4-6 Hz.
-
Application: By analyzing the multiplicity and coupling constants of the C1-H and C2-H protons, one can assign the separated diastereomeric pairs as either cis or trans.
X-ray Crystallography for Absolute Stereochemistry
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, thereby establishing its absolute stereochemistry.[5][6][7]
-
Principle: The technique involves diffracting X-rays off a well-ordered single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom can be determined.[7][8] When anomalous dispersion is used (the Flack parameter), the absolute configuration (R/S) can be assigned unambiguously.
Protocol: Preparing a Sample for X-ray Crystallography
Objective: To grow a single, high-quality crystal suitable for diffraction.
Step-by-Step Methodology:
-
Purification (Critical): The sample must be of the highest possible purity (>99%). The previously developed HPLC method can be scaled up to preparative chromatography to isolate several milligrams of a single stereoisomer.
-
Solvent Selection:
-
Screen for solvents in which the compound has moderate solubility. The ideal solvent is one where the compound is soluble when hot but sparingly soluble when cold.
-
Use a binary solvent system if a single solvent is not effective. For example, dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate) and add a poor solvent (e.g., hexane) dropwise until turbidity appears.
-
-
Crystallization Technique (Slow Evaporation):
-
Dissolve the purified compound in the chosen solvent or solvent system in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop or a fine spatula.
-
Gently wash the crystals with a small amount of the poor solvent (e.g., hexane) to remove surface impurities.
-
Mount the crystal on the goniometer of the X-ray diffractometer for analysis.
-
Trustworthiness: This protocol is self-validating. The formation of well-defined, non-twinned single crystals is itself an indicator of high sample purity. The quality of the diffraction data and the final refined structure provide ultimate confirmation.
Conclusion
The successful application of this compound in a research or drug development setting is critically dependent on a mastery of its stereochemistry. This guide has provided a comprehensive framework, grounded in scientific principles and practical protocols, for the separation and characterization of its four stereoisomers. By understanding the causality behind method development—from selecting the right chiral column to preparing a sample for crystallography—scientists can navigate the complexities of stereoisomerism with confidence, ensuring the integrity and quality of their final compounds.
References
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Title: X‐ray crystal structure of cyclopropane 4a. | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: Chem3D representation of the X-ray structure of cyclopropane 8a. Source: ResearchGate URL: [Link]
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Title: Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
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Title: The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives1 Source: ElectronicsAndBooks URL: [Link]
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Title: H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study Source: ResearchGate URL: [Link]
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Title: Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl Source: Digital Commons@ETSU URL: [Link]
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Title: Chiral Drug Separation Source: aiche.org URL: [Link]
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Title: Phase Problem in X-ray Crystallography, and Its Solution Source: arizona.edu URL: [Link]
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Title: x Ray crystallography - PMC Source: PubMed Central (PMC), NIH URL: [Link]
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Title: Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC Source: PubMed Central (PMC), NIH URL: [Link]
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Title: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester Source: ResearchGate URL: [Link]
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Title: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester Source: MDPI URL: [Link]
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Title: Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC Source: PubMed Central (PMC), NIH URL: [Link]
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Title: 2-Methylcyclopropanecarboxylic acid | C5H8O2 Source: PubChem, NIH URL: [Link]
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Title: CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation Source: VTechWorks URL: [Link]
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Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC Source: PubMed Central (PMC), NIH URL: [Link]
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Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL: [Link]
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Title: Determining All Possible Stereoisomers and Labeling Each Type of Isomer | Study With Us Source: YouTube URL: [Link]
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An In-depth Technical Guide on the Stability and Storage of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is a key building block in synthetic organic chemistry, valued for its unique structural combination of a cyclopropane ring, a carboxylic acid, and a benzyl ether. This arrangement offers a versatile scaffold for the development of novel pharmaceutical agents and other complex organic molecules. The inherent strain of the cyclopropane ring and the reactivity of the carboxylic acid and benzyl ether moieties necessitate a thorough understanding of the compound's stability to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to maintain its quality and purity for research and development applications.
Chemical Structure and Properties
To understand the stability of this compound, it is essential to consider its constituent functional groups:
-
Cyclopropanecarboxylic Acid: The cyclopropane ring introduces significant ring strain, which can influence the reactivity of the adjacent carboxylic acid. However, studies have shown that the cyclopropyl group can also provide hyperconjugative stabilization to adjacent carbonyl groups, potentially enhancing the stability of esters under certain hydrolytic conditions.[1][2][3] The carboxylic acid functional group itself is acidic, with a pKa value for the parent cyclopropanecarboxylic acid being around 4.65, which is typical for such acids.[4]
-
Benzyl Ether: The benzyloxy-methyl group contains a benzyl ether linkage. Benzyl ethers are generally stable but can be susceptible to cleavage under specific conditions, such as strong acids or catalytic hydrogenation.[5] Oxidative conditions can also lead to the cleavage of benzyl ethers.[5]
A summary of the known physical properties for the parent compound and related structures is presented below.
| Property | Value | Source |
| Molecular Formula | C12H14O3 | [6] |
| Molecular Weight | 206.24 g/mol | [6] |
| Boiling Point | 344.8 ± 15.0 °C (Predicted) | [6] |
| Density | 1.212 g/cm³ (Predicted) | [6] |
Factors Influencing Stability
The stability of this compound is influenced by several environmental factors. Understanding these is critical for preventing degradation.
Temperature
Light
Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation reactions.[8] Benzyl groups can be sensitive to photo-oxidation.[5] Therefore, storing the compound in amber or opaque containers is a necessary precaution to prevent light-induced degradation.[8]
Moisture
Carboxylic acids can be hygroscopic. The presence of moisture can lead to the formation of hydrates or facilitate hydrolytic degradation pathways, especially if impurities are present. It is essential to store the compound in a dry environment, and the use of desiccants may be beneficial.[8] Containers should be tightly sealed to prevent the ingress of atmospheric moisture.[7]
pH and Incompatible Materials
The carboxylic acid moiety makes the compound acidic. It will react with bases in a typical acid-base neutralization.[12] Care should be taken to avoid storing it with strong bases.[9] Additionally, strong oxidizing agents are incompatible with this compound, as they can lead to the oxidative cleavage of the benzyl ether group.[5][9] Contact with certain metals should also be avoided, as carboxylic acids can be corrosive.[12]
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways can be postulated:
-
Decarboxylation: While generally requiring high temperatures, decarboxylation of the carboxylic acid group is a potential thermal degradation pathway.
-
Oxidative Cleavage: The benzyl ether is susceptible to oxidation, which can lead to the formation of benzaldehyde and the corresponding alcohol, followed by further oxidation to benzoic acid.[5][13][14][15]
-
Acid-Catalyzed Cleavage: Strong acidic conditions could potentially cleave the benzyl ether.[5]
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2–8°C.[8][9][16] | To minimize thermal degradation and slow down potential decomposition reactions. |
| Light | Store in an amber or opaque, tightly sealed container.[8] | To protect from light-induced degradation. |
| Atmosphere | Store in a dry environment, under an inert atmosphere (e.g., nitrogen or argon) if possible. | To prevent moisture absorption and oxidative degradation. |
| Container | Use glass or other inert material containers. Avoid metal containers.[12] | To prevent corrosion and potential catalytic degradation. |
| Segregation | Store away from incompatible materials such as strong bases and oxidizing agents.[8][9][12] | To prevent hazardous chemical reactions. |
Handling
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]
-
Avoid inhalation of any dust or vapors.
-
After handling, wash hands thoroughly.
-
Ensure containers are tightly sealed after use to prevent exposure to air and moisture.[7]
Experimental Protocol: Stability Assessment
To empirically determine the stability of this compound under various stress conditions, a formal stability study is recommended.
Objective
To evaluate the stability of this compound under accelerated thermal, photolytic, and hydrolytic stress conditions.
Materials and Methods
-
Sample: this compound, high purity grade.
-
Equipment:
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (for mobile phase).
-
Hydrochloric acid and sodium hydroxide solutions for pH adjustment.
-
Experimental Workflow
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- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
A Technical Guide to 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is a valuable synthetic intermediate characterized by a cyclopropane ring, a structural motif of increasing importance in medicinal chemistry. The inherent conformational rigidity and three-dimensionality of the cyclopropane moiety offer unique advantages in the design of novel therapeutics. This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, with a focus on its utility as a building block in drug discovery and development. The strategic incorporation of the cyclopropyl group can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates.[1][2]
Commercial Availability
This compound is commercially available from a range of chemical suppliers, catering to research and development needs. The compound is typically offered in various quantities, from milligrams to grams, with purity levels suitable for laboratory synthesis.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| BLD Pharm | 848328-57-4 | C₁₂H₁₄O₃ | 206.24 | Available for research use.[3] |
| ChemicalBook | 848328-57-4 | C₁₂H₁₄O₃ | 206.24 | Provides predicted physicochemical properties.[4] |
| BuyersGuideChem | 848328-57-4 | C₁₂H₁₄O₃ | 206.24 | Lists multiple suppliers.[5] |
It is important to note that stereoisomers of this compound, such as (1S,2S)-Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate, are also commercially available, highlighting the significance of stereochemistry in its applications.[6] Researchers should carefully consider the desired stereoisomer for their specific synthetic targets.
Physicochemical and Safety Information
While detailed experimental data is limited in publicly available sources, predicted physicochemical properties and safety information have been compiled from various suppliers.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Boiling Point | 344.8±15.0 °C | Predicted by ChemicalBook[4] |
| Density | 1.212±0.06 g/cm³ | Predicted by ChemicalBook[4] |
| pKa | 4.61±0.11 | Predicted by ChemicalBook[4] |
Safety and Handling:
Safety data sheets (SDS) from various suppliers indicate that this compound should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Synthesis Strategies
General Approach: Simmons-Smith Cyclopropanation
A common and effective method for the synthesis of cyclopropanes is the Simmons-Smith reaction. This reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. The stereospecificity of this reaction makes it highly valuable for the synthesis of chiral cyclopropane derivatives.[7]
Conceptual Experimental Protocol: Synthesis of a 2-(Substituted-methyl)cyclopropanecarboxylic acid derivative
This conceptual protocol outlines the key steps that would be involved in the synthesis, based on established methodologies for similar compounds.
Step 1: Synthesis of the Alkene Precursor
The synthesis would begin with a suitable allylic alcohol, which would undergo benzylation to protect the hydroxyl group.
Step 2: Simmons-Smith Cyclopropanation
The benzyloxy-protected alkene would then be subjected to a Simmons-Smith cyclopropanation reaction. The choice of reagents and conditions can influence the diastereoselectivity of the reaction.
Step 3: Oxidation and Deprotection
The resulting cyclopropylmethyl alcohol would be oxidized to the corresponding carboxylic acid. Subsequent deprotection of the benzyl group, if required for the final target, would yield the desired product.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery
The cyclopropane ring is a bioisostere of a vinyl group and can act as a conformationally restricted analogue of a gem-dimethyl group. Its incorporation into drug molecules can lead to improved potency, selectivity, and metabolic stability.[1][2]
Role as a Key Building Block
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality allows for facile derivatization, such as amide bond formation, while the benzyloxymethyl group can be deprotected to reveal a primary alcohol for further functionalization.
Antiviral Drug Design
Cyclopropane-containing nucleoside analogues have shown promise as antiviral agents.[8][9][10] The rigid cyclopropane scaffold can mimic the ribose sugar in nucleosides, and its incorporation can lead to compounds that act as chain terminators in viral replication. While direct application of this compound in this context is not explicitly detailed in the available literature, its structure makes it a prime candidate for the synthesis of novel nucleoside analogues.
Caption: Potential application in the synthesis of antiviral nucleoside analogues.
Protease Inhibitors
The development of protease inhibitors is a crucial area of drug discovery for various diseases, including viral infections and cancer.[4] The unique stereochemical and conformational properties of cyclopropane-containing amino acids make them attractive components for the design of potent and selective protease inhibitors. This compound can be envisioned as a precursor to such non-natural amino acids.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry. Its cyclopropane core offers a strategic advantage in the design of novel therapeutics with improved pharmacological properties. While specific, detailed synthetic protocols and direct applications in late-stage drug candidates are not extensively documented in the public domain, the foundational principles of cyclopropane chemistry and its role in drug design strongly suggest the utility of this compound for researchers and scientists in the pharmaceutical industry. Further exploration of its synthetic derivatization and biological evaluation is warranted to fully unlock its potential in the development of next-generation medicines.
References
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- 2. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
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- 7. mdpi.com [mdpi.com]
- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Medicinal Chemist's Guide to 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid: Synthesis, Stereochemistry, and Application as a Bioisostere
Executive Summary: In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. Structurally constrained building blocks are invaluable tools for medicinal chemists, and among these, cyclopropane derivatives have garnered significant attention.[1] This technical guide focuses on a specific, high-value building block: 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid . We will explore its foundational chemistry, stereochemical complexity, synthetic routes, and its critical role as a proline bioisostere in the development of potent antiviral therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Part 1: Foundational Chemistry and Properties
The Cyclopropane Motif in Medicinal Chemistry
The cyclopropane ring, the smallest of the cycloalkanes, is far more than just a three-carbon ring. Its unique electronic and structural properties make it a "privileged" scaffold in drug design.[2]
-
Conformational Rigidity: The strained, planar nature of the cyclopropane ring locks adjacent substituents into well-defined spatial orientations. This rigidity can pre-organize a molecule into its bioactive conformation, enhancing binding affinity to a biological target and improving selectivity.[1][3]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical aliphatic chains. This makes the ring generally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer in vivo half-life for a drug candidate.[1][4]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune properties such as lipophilicity and aqueous solubility. It can also act as a bioisosteric replacement for other groups like alkenes or gem-dimethyl groups, helping to navigate challenges in absorption, distribution, metabolism, and excretion (ADME).[2][4]
Introducing this compound
This molecule, with CAS Number 848328-57-4, is a bifunctional cyclopropane derivative.[5][6] It incorporates the rigid cyclopropane core, a carboxylic acid handle for further chemical modification (e.g., amide bond formation), and a benzyloxymethyl side chain. The benzyl group serves as a common protecting group for the primary alcohol, which can be deprotected in later synthetic steps to reveal a hydroxyl group for further functionalization.
| Property | Value |
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| Boiling Point | 344.8 ± 15.0 °C (Predicted) |
| Density | 1.212 ± 0.06 g/cm3 (Predicted) |
| pKa | 4.61 ± 0.11 (Predicted) |
| Data sourced from ChemicalBook[6] |
Critical Aspect: Stereoisomerism
Like many substituted cyclopropanes, this molecule possesses significant stereochemical complexity. The presence of two substituted carbons on the ring (C1 and C2) gives rise to multiple stereoisomers. Understanding and controlling this stereochemistry is crucial, as different isomers can have dramatically different biological activities and safety profiles.
-
cis/trans Isomerism: The substituents (carboxylic acid and benzyloxymethyl group) can be on the same side (cis) or opposite sides (trans) of the cyclopropane ring.
-
Enantiomers: Both the cis and trans diastereomers are chiral, meaning each can exist as a pair of non-superimposable mirror images (enantiomers).
Therefore, there are four possible stereoisomers in total: (1R,2R)-trans, (1S,2S)-trans, (1R,2S)-cis, and (1S,2R)-cis. The cis isomers possess a plane of symmetry, making them a meso compound.[7][8]
Caption: Stereochemical relationships of this compound.
Part 2: Synthesis and Stereochemical Control
The synthesis of specific stereoisomers of this compound is a key challenge that often requires multi-step procedures involving stereoselective cyclopropanation or chiral resolution.
General Synthetic Strategy
A common approach involves the cyclopropanation of an alkene precursor, followed by functional group manipulations. The stereochemistry of the final product is dictated by the geometry of the starting alkene and the nature of the cyclopropanation reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 848328-57-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 848328-57-4 [amp.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Methodological & Application
The Strategic Application of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid in Asymmetric Synthesis: A Guide for Advanced Research
For the discerning researcher in medicinal chemistry and drug development, the quest for novel molecular architectures with precise stereochemical control is paramount. Among the myriad of chiral building blocks, substituted cyclopropanes have garnered significant attention due to their unique conformational rigidity and metabolic stability, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This guide provides an in-depth exploration of 2-((benzyloxy)methyl)cyclopropanecarboxylic acid , a versatile chiral synthon, detailing its asymmetric synthesis and strategic deployment in the construction of complex molecular targets.
Introduction: The Value Proposition of a Chiral Cyclopropane Synthon
The cyclopropane ring, a strained three-membered carbocycle, is not merely a passive spacer. Its unique electronic properties, akin to a double bond, and its ability to enforce specific spatial arrangements of substituents make it a powerful tool in molecular design. When functionalized with reactive handles and rendered enantiomerically pure, as in the case of this compound, it becomes a high-value intermediate for introducing stereodefined cyclopropyl moieties into drug candidates. The benzyloxymethyl group provides a masked primary alcohol, while the carboxylic acid serves as a versatile handle for amide bond formation, esterification, or further synthetic transformations. The strategic importance of such building blocks lies in their ability to access novel chemical space and to fine-tune the biological activity and physicochemical properties of lead compounds.
Asymmetric Synthesis: A Proposed Enantioselective Route
While a single, standardized protocol for the asymmetric synthesis of this compound is not extensively documented, a robust and scientifically sound pathway can be constructed by leveraging well-established methodologies in asymmetric cyclopropanation. The following protocol is a representative example, grounded in the principles of catalytic enantioselective synthesis.
The overall synthetic strategy involves the asymmetric cyclopropanation of a suitable allylic alcohol precursor, followed by oxidation to the desired carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Asymmetric Cyclopropanation of (E)-4-(benzyloxy)but-2-en-1-ol
This protocol is adapted from established methods for the catalytic asymmetric cyclopropanation of allylic alcohols.[1][2][3][4] The use of a chiral titanium-TADDOLate complex as a catalyst for the Simmons-Smith reaction offers a reliable method for achieving high enantioselectivity.
Materials:
-
(E)-4-(benzyloxy)but-2-en-1-ol (precursor)
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (ZnEt₂, 1.0 M solution in hexanes)
-
(R,R)-α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve TADDOL (0.1 mmol) in anhydrous DCM (5 mL). Add Ti(OⁱPr)₄ (0.1 mmol) and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: In a separate flame-dried Schlenk flask under argon, cool a solution of (E)-4-(benzyloxy)but-2-en-1-ol (1.0 mmol) in anhydrous DCM (10 mL) to 0 °C.
-
Addition of Reagents: To the solution of the allylic alcohol, add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Cyclopropanation: Add the pre-formed chiral titanium catalyst solution to the reaction mixture. Then, add diiodomethane (2.5 mmol) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched (1R,2R)-(2-((benzyloxy)methyl)cyclopropyl)methanol.
Expected Outcome: This procedure is expected to yield the desired cyclopropylmethanol with high diastereo- and enantioselectivity.
| Parameter | Expected Value | Source (Analogous Reactions) |
| Yield | 60-80% | [2] |
| Enantiomeric Excess (ee) | >90% | [3][4] |
Protocol 2: Oxidation to the Carboxylic Acid
The resulting chiral alcohol is then oxidized to the corresponding carboxylic acid using standard procedures. A two-step process involving a Swern or Dess-Martin oxidation to the aldehyde followed by a Pinnick oxidation is a reliable method to avoid over-oxidation and preserve the stereochemical integrity.
Materials:
-
(1R,2R)-(2-((benzyloxy)methyl)cyclopropyl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Anhydrous DCM
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH)
-
Aqueous hydrochloric acid (HCl)
Procedure:
-
Swern Oxidation (to Aldehyde): In a flame-dried flask under argon, dissolve oxalyl chloride (1.5 mmol) in anhydrous DCM (5 mL) and cool to -78 °C. Add a solution of DMSO (3.0 mmol) in DCM (2 mL) dropwise. After 15 minutes, add a solution of the chiral alcohol (1.0 mmol) in DCM (5 mL) dropwise. Stir for 30 minutes, then add TEA (5.0 mmol). Allow the reaction to warm to room temperature.
-
Work-up (Aldehyde): Add water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate carefully under reduced pressure. The crude aldehyde is typically used in the next step without further purification.
-
Pinnick Oxidation (to Carboxylic Acid): Dissolve the crude aldehyde in a mixture of tert-butanol and 2-methyl-2-butene. Add an aqueous solution of NaClO₂ and NaH₂PO₄. Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification (Carboxylic Acid): Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. The crude carboxylic acid can be purified by recrystallization or silica gel chromatography.
Application in Asymmetric Synthesis: A Case Study
The utility of chiral 2-(substituted-methyl)cyclopropanecarboxylic acids is exemplified in the synthesis of complex biologically active molecules. For instance, analogues of this building block are crucial intermediates in the preparation of potent and selective enzyme inhibitors and receptor modulators.
Strategic Incorporation into a Hypothetical Drug Candidate:
Consider the synthesis of a novel protease inhibitor where a constrained dipeptide mimic is required to achieve high binding affinity and selectivity. The (1R,2R)-2-((benzyloxy)methyl)cyclopropanecarboxylic acid can be strategically employed to introduce a rigid cyclopropyl group that mimics a specific peptide bond conformation.
Caption: Strategic incorporation of the chiral cyclopropane building block.
In this hypothetical scenario, the carboxylic acid functionality of our chiral building block would be coupled with the N-terminus of a peptide fragment using standard peptide coupling reagents (e.g., HATU, EDCI). The benzyloxymethyl side chain can be deprotected at a later stage via hydrogenolysis to reveal a primary alcohol, which can be further functionalized to modulate solubility or introduce additional binding interactions with the target protein. The defined stereochemistry of the cyclopropane ring ensures a precise three-dimensional orientation of the substituents, which is critical for potent biological activity.
Conclusion: A Powerful Tool for a Discerning Chemist
References
-
Charette, A. B., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175. [Link]
-
Charette, A. B., Molinaro, C., & Brochu, C. (2007). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Organic Chemistry Portal. [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
-
Denmark, S. E., & Christenson, B. L. (1995). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry, 60(15), 4995–4997. [Link]
-
Takahashi, H., Yoshioka, M., Ohno, M., & Kobayashi, S. (1992). A catalytic enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: cyclopropanation of allylic alcohols by the Et2Zn-CH2I2-disulfonamide system. Tetrahedron Letters, 33(18), 2575-2578. [Link]
Sources
- 1. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic asymmetric cyclopropanation of allylic alcohols with titanium-TADDOLate: scope of the cyclopropanation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Stereoselective Synthesis of Derivatives from 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Chiral Cyclopropane Scaffolds
The cyclopropane ring, a motif once considered primarily for its unique strain and reactivity, has emerged as a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a powerful tool for constraining the conformation of bioactive molecules, often leading to enhanced binding affinity, improved metabolic stability, and reduced off-target effects.[1][2] The strategic incorporation of the cyclopropyl group can significantly influence a compound's physicochemical properties, including lipophilicity and membrane permeability, making it a valuable scaffold in the design of novel therapeutics.[1][2]
This guide focuses on the stereoselective synthesis of derivatives from a particularly versatile building block: 2-((benzyloxy)methyl)cyclopropanecarboxylic acid . The presence of a carboxylic acid, a modifiable handle, and a protected primary alcohol offers multiple avenues for structural diversification. The benzyloxy group provides a stable protecting group that can be removed under specific conditions, revealing a primary alcohol for further functionalization. The inherent chirality of this molecule necessitates stereoselective transformations to access enantiomerically pure derivatives, which is critical for elucidating structure-activity relationships (SAR) and developing safe and effective drug candidates.
This document provides in-depth technical guidance and field-proven insights into the stereoselective derivatization of this compound, empowering researchers to unlock the full potential of this valuable chiral building block.
I. Stereoselective Conversion to Chiral Amines via Curtius Rearrangement
The conversion of a carboxylic acid to a primary amine with the loss of one carbon atom is a powerful transformation in organic synthesis. The Curtius rearrangement offers a reliable method for this conversion with complete retention of stereochemistry at the migrating carbon, making it ideal for the synthesis of chiral amines from enantiopure carboxylic acids.[3]
Causality Behind Experimental Choices:
The Curtius rearrangement proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the expulsion of nitrogen gas. The isocyanate can then be trapped with various nucleophiles. For the synthesis of the parent amine, hydrolysis of the isocyanate is performed. However, to facilitate purification and handling, the isocyanate is often trapped with an alcohol, such as tert-butanol, to form a stable Boc-protected amine. Diphenylphosphoryl azide (DPPA) is a commonly used reagent for the one-pot conversion of carboxylic acids to acyl azides, offering a safer alternative to sodium azide in combination with an activating agent.[3]
Experimental Workflow: Curtius Rearrangement
Caption: Workflow for the synthesis of chiral amines via Curtius rearrangement.
Protocol 1: Synthesis of tert-butyl (2-((benzyloxy)methyl)cyclopropyl)carbamate
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
tert-Butanol (t-BuOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the acyl azide by TLC or IR (characteristic azide stretch at ~2140 cm⁻¹).
-
Once the acyl azide formation is complete, add tert-butanol (3.0 eq) to the reaction mixture.
-
Heat the reaction to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the disappearance of the acyl azide and the formation of the carbamate product by TLC.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired tert-butyl (2-((benzyloxy)methyl)cyclopropyl)carbamate.
II. Synthesis of Chiral Amide Derivatives
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The carboxylic acid functionality of this compound serves as an excellent handle for coupling with a diverse range of primary and secondary amines to generate a library of chiral amide derivatives for SAR studies.
Causality Behind Experimental Choices:
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating agents are employed to convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress racemization and improve yields.[4][5] Aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective and are known for their rapid reaction times and high yields, particularly with sterically hindered substrates.[6]
Experimental Workflow: Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 2: EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.2 M) under an inert atmosphere.
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add EDC hydrochloride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages |
| EDC | HOBt or NHS | DIPEA/Et₃N | DCM, DMF | 12-24 hours | 70-95% | Water-soluble byproducts, mild conditions. |
| HATU | None | DIPEA | DMF, ACN | 1-4 hours | 80-99% | Fast reaction times, effective for hindered substrates. |
| DCC | DMAP | None | DCM | 4-12 hours | 60-90% | Inexpensive, effective for simple substrates. |
Table 1: Comparison of Common Amide Coupling Reagents.
III. Stereoselective Reduction to Chiral Alcohols
The reduction of the carboxylic acid moiety to a primary alcohol provides another avenue for derivatization, yielding (2-((benzyloxy)methyl)cyclopropyl)methanol. This diol derivative, after potential debenzylation, can be used in the synthesis of ligands, chiral building blocks, or as a precursor for further functionalization.
Causality Behind Experimental Choices:
Direct reduction of carboxylic acids to alcohols requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation. However, its high reactivity necessitates careful handling and anhydrous conditions. A milder and often more selective alternative is the use of borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS). These reagents are generally less reactive towards other functional groups and offer a safer operational profile.
Experimental Workflow: Carboxylic Acid Reduction
Caption: Workflow for the reduction of a carboxylic acid to a primary alcohol.
Protocol 3: Reduction with Borane-Tetrahydrofuran Complex
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M solution of BH₃·THF (2.0-3.0 eq) dropwise via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (2-((benzyloxy)methyl)cyclopropyl)methanol.
IV. Applications in Drug Discovery and Medicinal Chemistry
Derivatives of this compound are valuable scaffolds in drug discovery due to the unique properties imparted by the cyclopropane ring. The ability to stereoselectively synthesize a variety of functionalized derivatives allows for the fine-tuning of pharmacological properties.
-
Conformational Constraint: The rigid cyclopropane ring can lock a flexible side chain into a bioactive conformation, increasing potency and selectivity for a biological target.
-
Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate.[1]
-
Novel Chemical Space: The introduction of this three-dimensional scaffold can lead to the discovery of novel chemotypes with unique biological activities.
Examples of cyclopropane-containing drugs and their applications:
| Drug | Therapeutic Area | Role of Cyclopropane |
| Tranylcypromine | Antidepressant | Part of the pharmacophore, contributes to MAO inhibition. |
| Ciprofibrate | Antilipemic | Increases metabolic stability. |
| Abacavir | Antiviral (HIV) | Part of the carbocyclic nucleoside analog structure. |
Table 2: Selected Drugs Containing a Cyclopropane Moiety.
The derivatives synthesized from this compound can be explored in various therapeutic areas, including but not limited to:
-
Antiviral agents: As building blocks for novel nucleoside and non-nucleoside analogs.
-
Enzyme inhibitors: The rigid scaffold can be designed to fit into the active site of enzymes.
-
GPCR modulators: The conformational constraint can lead to selective agonists or antagonists.
References
- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- Amide Synthesis - Fisher Scientific. Fisher Scientific.
- Synthesis of 2-Arylethylamines by the Curtius Rearrangement. ChemInform.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
Sources
- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Enantioselective synthesis of 2-substituted cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Introduction
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug development. The constrained cyclopropane ring imparts unique conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The benzyloxy group serves as a versatile protecting group for the primary alcohol, allowing for selective manipulations at the carboxylic acid moiety. This application note provides a detailed, three-step experimental protocol for the synthesis of this compound, commencing from readily available starting materials. The described methodology is robust and scalable, making it suitable for both academic research and industrial drug development settings.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a three-stage process. The initial step involves the creation of a key intermediate, ethyl 2-((benzyloxy)methyl)acrylate, via a Baylis-Hillman reaction followed by a Williamson ether synthesis. The subsequent step is a diastereoselective cyclopropanation of this acrylate derivative using a modified Simmons-Smith reaction. The final stage is the hydrolysis of the resulting ester to yield the target carboxylic acid.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 2-((benzyloxy)methyl)acrylate
This initial part of the synthesis focuses on the preparation of the key α,β-unsaturated ester intermediate.
Step 1a: Baylis-Hillman Reaction for the Synthesis of Ethyl 2-(hydroxymethyl)acrylate
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2] This reaction is highly atom-economical and provides a facile route to densely functionalized molecules.[1]
Reaction Mechanism: The reaction is initiated by the conjugate addition of DABCO to ethyl acrylate, forming a zwitterionic enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent proton transfer and elimination of the DABCO catalyst yields the desired allylic alcohol.[3][4]
Figure 2: Simplified mechanism of the Baylis-Hillman reaction.
Experimental Protocol:
| Reagent/Material | Quantity | Molar Eq. | Purity | Supplier |
| Ethyl acrylate | 10.0 g | 1.0 | 99% | Sigma-Aldrich |
| Paraformaldehyde | 3.3 g | 1.1 | Sigma-Aldrich | |
| DABCO | 1.12 g | 0.1 | 99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 100 mL | - | Anhydrous | Fisher Scientific |
| Saturated aq. NH₄Cl | 50 mL | - | Fisher Scientific | |
| Brine | 50 mL | - | Fisher Scientific | |
| Anhydrous MgSO₄ | 10 g | - | Fisher Scientific |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acrylate (10.0 g, 100 mmol) and dichloromethane (100 mL).
-
Add paraformaldehyde (3.3 g, 110 mmol) and DABCO (1.12 g, 10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford ethyl 2-(hydroxymethyl)acrylate as a colorless oil.
Step 1b: Williamson Ether Synthesis for the Benzylation of Ethyl 2-(hydroxymethyl)acrylate
The Williamson ether synthesis is a classic and reliable method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide).[5][6] In this step, the hydroxyl group of ethyl 2-(hydroxymethyl)acrylate is deprotonated with a strong base, and the resulting alkoxide is reacted with benzyl bromide to form the desired benzyl ether.
Reaction Mechanism: The reaction proceeds via an SN2 mechanism. The alkoxide ion, a potent nucleophile, attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the C-O bond of the ether.[6][7]
Experimental Protocol:
| Reagent/Material | Quantity | Molar Eq. | Purity | Supplier |
| Ethyl 2-(hydroxymethyl)acrylate | 13.0 g | 1.0 | (From previous step) | |
| Sodium hydride (60% in mineral oil) | 4.4 g | 1.1 | Sigma-Aldrich | |
| Benzyl bromide | 18.8 g | 1.1 | 98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 150 mL | - | Anhydrous | Fisher Scientific |
| Saturated aq. NH₄Cl | 100 mL | - | Fisher Scientific | |
| Brine | 100 mL | - | Fisher Scientific | |
| Anhydrous MgSO₄ | 15 g | - | Fisher Scientific |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (4.4 g, 110 mmol) in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-(hydroxymethyl)acrylate (13.0 g, 100 mmol) in anhydrous THF (100 mL) to the suspension via a dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (18.8 g, 110 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield ethyl 2-((benzyloxy)methyl)acrylate as a colorless oil.
Part 2: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a stereospecific method for the synthesis of cyclopropanes from alkenes.[8] The reaction typically employs a carbenoid species, often referred to as the Simmons-Smith reagent, which is generated from diiodomethane and a zinc-copper couple or, in a modified procedure, diethylzinc.[4] The use of diethylzinc (Furukawa's modification) often provides higher yields and better reproducibility.[9]
Reaction Mechanism: The active species is an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI). This carbenoid adds to the alkene in a concerted, "butterfly-type" transition state, delivering the methylene group to the same face of the double bond. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[10]
Figure 3: Simplified mechanism of the Simmons-Smith cyclopropanation.
Experimental Protocol:
| Reagent/Material | Quantity | Molar Eq. | Purity | Supplier |
| Ethyl 2-((benzyloxy)methyl)acrylate | 11.0 g | 1.0 | (From previous step) | |
| Diethylzinc (1.0 M in hexanes) | 125 mL | 2.5 | Sigma-Aldrich | |
| Diiodomethane | 33.5 g | 2.5 | 99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 200 mL | - | Anhydrous | Fisher Scientific |
| Saturated aq. NH₄Cl | 150 mL | - | Fisher Scientific | |
| Saturated aq. Rochelle's salt | 150 mL | - | Fisher Scientific | |
| Anhydrous MgSO₄ | 20 g | - | Fisher Scientific |
Procedure:
-
To a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an argon inlet, add anhydrous dichloromethane (200 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylzinc (125 mL of a 1.0 M solution in hexanes, 125 mmol) to the stirred solvent.
-
Add diiodomethane (33.5 g, 125 mmol) dropwise via the dropping funnel over 30 minutes. A white precipitate will form.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Add a solution of ethyl 2-((benzyloxy)methyl)acrylate (11.0 g, 50 mmol) in anhydrous dichloromethane (50 mL) dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, careful addition of saturated aqueous ammonium chloride solution (150 mL).
-
Add saturated aqueous Rochelle's salt solution (150 mL) and stir vigorously for 1 hour to break up the emulsion.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 19:1) to obtain ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate as a colorless oil.
Part 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-mediated hydrolysis, or saponification, is employed for this transformation.[1] This method is generally efficient and avoids the potential for side reactions that can occur under acidic conditions.
Reaction Mechanism: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. Under the basic reaction conditions, the carboxylic acid is deprotonated to form the carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.[7][11]
Experimental Protocol:
| Reagent/Material | Quantity | Molar Eq. | Purity | Supplier |
| Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate | 9.36 g | 1.0 | (From previous step) | |
| Sodium hydroxide (NaOH) | 2.4 g | 1.5 | Fisher Scientific | |
| Ethanol | 80 mL | - | Fisher Scientific | |
| Water | 20 mL | - | ||
| Hydrochloric acid (1 M) | ~60 mL | - | Fisher Scientific | |
| Ethyl acetate | 150 mL | - | Fisher Scientific | |
| Brine | 100 mL | - | Fisher Scientific | |
| Anhydrous Na₂SO₄ | 15 g | - | Fisher Scientific |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate (9.36 g, 40 mmol) in ethanol (80 mL).
-
Add a solution of sodium hydroxide (2.4 g, 60 mmol) in water (20 mL).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-O-C of the ether).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Baylis-Hillman reaction | Inactive paraformaldehyde or DABCO. | Use freshly opened reagents. Ensure the reaction is stirred efficiently. |
| Incomplete Williamson ether synthesis | Incomplete deprotonation or inactive benzyl bromide. | Ensure sodium hydride is fresh and the reaction is carried out under strictly anhydrous conditions. Use freshly distilled benzyl bromide. |
| Low yield in Simmons-Smith reaction | Inactive diethylzinc or diiodomethane. | Use fresh, high-quality reagents. Ensure the reaction is performed under a strictly inert atmosphere. |
| Incomplete hydrolysis | Insufficient reaction time or base. | Increase the reaction time and/or the amount of sodium hydroxide. Monitor the reaction closely by TLC. |
References
-
Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
Wikipedia. Baylis–Hillman reaction. [Link]
-
Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
NROChemistry. Simmons-Smith Reaction. [Link]
-
ChemTube3D. Baylis-Hillman Reaction. [Link]
-
NROChemistry. Baylis-Hillman Reaction: Mechanism & Examples. [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction. [Link]
-
Semantic Scholar. Novel aprotic polar solvents for facile Baylis-Hillman reaction. [Link]
-
MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
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- 4. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
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- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Utility of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid in Modern Pharmaceutical Synthesis
Introduction: The Emergence of Constrained Scaffolds in Drug Design
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a balance of rigidity and strategic functionalization is paramount. Cyclopropane rings, with their inherent conformational constraint, have emerged as valuable motifs in medicinal chemistry. The defined spatial orientation of substituents on a cyclopropane ring can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Among the diverse repertoire of cyclopropane-containing building blocks, 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid stands out as a versatile intermediate, particularly in the synthesis of complex antiviral agents. Its unique structural features—a carboxylic acid for peptide coupling or further modification, a protected primary alcohol for subsequent elaboration, and the cyclopropane core for conformational rigidity—make it a highly sought-after component in the synthesis of sophisticated pharmaceutical agents.
This guide provides an in-depth exploration of this compound as a key intermediate. We will delve into its synthesis, characterization, and a significant application in the construction of the P2 fragment of Boceprevir, a landmark protease inhibitor for the treatment of Hepatitis C. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable synthetic building block.
PART 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. A common and efficient route involves the cyclopropanation of an allylic ether followed by oxidation of the resulting primary alcohol to the carboxylic acid.
Causality Behind the Synthetic Strategy
The choice of this synthetic route is dictated by the commercial availability of starting materials and the robustness of the chemical transformations. Allyl benzyl ether serves as a readily accessible precursor. The Simmons-Smith cyclopropanation, or a related variant, is a well-established method for the stereospecific conversion of alkenes to cyclopropanes.[3] The benzyloxy group serves a dual purpose: it directs the cyclopropanation to some extent and, more importantly, acts as a stable protecting group for the primary alcohol, which can be carried through several synthetic steps and deprotected at a later stage if necessary. The final oxidation step to the carboxylic acid is a standard transformation in organic synthesis.
Experimental Protocol: Synthesis of this compound
Step 1: Cyclopropanation of Allyl Benzyl Ether
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of freshly distilled allyl benzyl ether (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Preparation: In a separate flask, prepare the cyclopropanating reagent. For a Simmons-Smith reaction, this would involve activating a zinc-copper couple with diiodomethane.
-
Reaction Execution: Cool the solution of allyl benzyl ether to 0 °C in an ice bath. Add the cyclopropanating reagent dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (benzyloxymethyl)cyclopropane.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the crude (benzyloxymethyl)cyclopropane from the previous step in a suitable solvent system, such as a mixture of acetonitrile, carbon tetrachloride, and water.
-
Oxidation: Add a catalytic amount of ruthenium(III) chloride hydrate and a stoichiometric amount of sodium periodate. Stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude carboxylic acid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
| Parameter | Step 1: Cyclopropanation | Step 2: Oxidation |
| Key Reagents | Allyl benzyl ether, Diiodomethane, Zn-Cu couple | (Benzyloxymethyl)cyclopropane, RuCl₃·H₂O, NaIO₄ |
| Solvent | Anhydrous Dichloromethane | Acetonitrile/CCl₄/Water |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 70-80% | 60-70% |
PART 2: Application in the Synthesis of the Boceprevir P2 Fragment
A significant application of this compound is as a precursor to the bicyclic [3.1.0]proline moiety, a key structural component (P2 fragment) of the Hepatitis C virus (HCV) NS3 protease inhibitor, Boceprevir.[4][5][6] The constrained conformation of this P2 fragment is crucial for its potent inhibitory activity.
The Rationale for a Constrained Amino Acid Mimic
Protease inhibitors often mimic the natural peptide substrates of the target enzyme. The incorporation of non-natural, conformationally restricted amino acid analogs, such as the bicyclic proline derivative in Boceprevir, can pre-organize the inhibitor into a bioactive conformation, thereby reducing the entropic penalty of binding and increasing potency.[6] this compound provides the foundational cyclopropane ring and the necessary functional handles to construct this complex bicyclic system.
Proposed Synthetic Pathway to the Boceprevir P2 Core
The transformation of this compound into the bicyclic proline core of Boceprevir involves a series of strategic chemical modifications. While multiple routes have been developed for the P2 fragment, including chemoenzymatic approaches, a plausible synthetic sequence starting from our intermediate is outlined below.[4][7][8]
Protocol for the Conversion to the Bicyclic Proline Core
Step 1: Amide Formation
-
Activation: Dissolve this compound (1 equivalent) in anhydrous DCM. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt).
-
Amidation: To the activated carboxylic acid, add a solution of aqueous ammonia or a suitable amine precursor. Stir the reaction at room temperature until completion.
-
Work-up and Purification: Perform an aqueous work-up to remove the coupling agent byproducts and purify the resulting amide by crystallization or column chromatography.
Step 2: Hofmann Rearrangement
-
Reaction: The Hofmann rearrangement of the primary amide to the corresponding amine with one less carbon atom can be achieved using reagents like bromine in the presence of a strong base (e.g., sodium hydroxide) or a milder alternative like (diacetoxyiodo)benzene.
-
Work-up: Acid-base extraction is typically used to isolate the resulting amine.
Step 3: Deprotection and Cyclization
-
Hydrogenolysis: The benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This reveals the primary alcohol.
-
Intramolecular Cyclization: The resulting amino alcohol can be induced to cyclize to form the bicyclic proline structure. This is often achieved by converting the primary alcohol into a good leaving group (e.g., a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the amine.
PART 3: Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and spectrometric techniques should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons, the aromatic protons of the benzyl group, the cyclopropane protons (typically in the upfield region), and the carboxylic acid proton (a broad singlet). |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropane ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₄O₃). High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.[9] |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid, C=O stretch of the carbonyl group, and characteristic C-H stretches for the aromatic and aliphatic portions of the molecule. |
| Purity (HPLC) | A high-performance liquid chromatography (HPLC) method should be developed to assess the purity of the synthesized intermediate. A purity of >98% is typically required for use in pharmaceutical synthesis. |
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its unique combination of a conformationally constrained cyclopropane core and strategically placed functional groups makes it an ideal building block for complex molecules, most notably as a precursor to the P2 fragment of the antiviral drug Boceprevir. The synthetic protocols and applications detailed in this guide underscore its importance and provide a framework for its effective utilization in drug discovery and development programs. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the strategic use of such well-designed intermediates will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
-
Li, T., Liang, J., Ambrogelly, A., Brennan, T., Gloor, G., Huisman, G., Lalonde, J., Lekhal, A., Mijts, B., Muley, S., Newman, L., Tobin, M., Wong, G., Zaks, A., & Zhang, X. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467–6472. [Link]
-
ResearchGate. (2025). Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization. [Link]
-
ResearchGate. (2025). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid. [Link]
-
Elsevier. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. [Link]
- Google Patents. (2010).
-
National Center for Biotechnology Information. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]
-
ACS Publications. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. [Link]
-
National Center for Biotechnology Information. (2018). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]
-
ACS Publications. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]
-
ResearchGate. (2025). Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]
- Google Patents. (2014).
-
ACS Publications. (2000). Stereoselective Cyclopropanation Reactions. [Link]
-
eScholarship. (2018). Cyclopropanation of Benzene Rings by Oxidatively Generated α-Oxo Gold Carbene: One-Pot Access to Tetrahydropyranone-Fused Cyclo. [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
- Google Patents. (1991).
-
Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. [Link]
- Google Patents. (2005). Process for production of 2-(hydroxymethyl)cyclo- propanecarboxylic acids.
-
National Center for Biotechnology Information. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. [Link]
-
National Center for Biotechnology Information. (2015). Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. [Link]
- Google Patents. (1990). Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
-
MDPI. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]
-
MDPI. (2019). NMR Spectroscopy for Metabolomics Research. [Link]
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Application Note & Protocol: Chiral Resolution of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid Mixtures
Abstract
This comprehensive guide details the chiral resolution of racemic 2-((benzyloxy)methyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. Chiral cyclopropane derivatives are integral to numerous pharmaceuticals, where specific enantiomers often exhibit desired therapeutic effects while others may be inactive or detrimental.[] This document provides a robust protocol for separating the enantiomers of this compound via diastereomeric salt crystallization, a scalable and industrially relevant technique.[2][3] We delve into the mechanistic principles, offer a detailed step-by-step experimental workflow, outline analytical validation using chiral High-Performance Liquid Chromatography (HPLC), and provide expert insights for troubleshooting and optimization.
Introduction: The Significance of Chiral Cyclopropanes
Chiral cyclopropanes are considered "privileged scaffolds" in drug discovery.[4] Their rigid, three-dimensional structure can impart favorable pharmacological properties, including metabolic stability and improved binding affinity to biological targets. The specific stereochemistry of these molecules is critical, as enantiomers can display vastly different biological activities.[3] Therefore, the ability to isolate single enantiomers from a racemic mixture—a process known as chiral resolution—is a cornerstone of modern pharmaceutical development.[][5]
This application note focuses on the resolution of this compound, a versatile chiral building block. The classical method of diastereomeric salt crystallization remains a highly effective and economical approach for such separations.[][5] This technique leverages the reaction of a racemic carboxylic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, most notably different solubilities, which allows for their separation through fractional crystallization.[2]
Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique is the conversion of a mixture of enantiomers, which are physically inseparable by standard methods, into a mixture of diastereomers with different physical properties.[2] The process can be summarized as follows:
-
Salt Formation: The racemic carboxylic acid (a mixture of R-acid and S-acid) is reacted with a single enantiomer of a chiral resolving agent, for example, an (R)-amine. This reaction forms two diastereomeric salts: (R-acid • R-amine) and (S-acid • R-amine).
-
Fractional Crystallization: Due to their different crystal packing and lattice energies, one diastereomeric salt will be less soluble in a given solvent system and will preferentially crystallize out of the solution.[6]
-
Isolation: The crystallized, less soluble diastereomeric salt is isolated by filtration.
-
Liberation of the Enantiomer: The diastereomerically pure salt is then treated with an acid to break the salt, liberating the enantiomerically enriched carboxylic acid and regenerating the resolving agent, which can often be recovered.[5][7]
The success of this method hinges on the selection of an appropriate chiral resolving agent and a suitable solvent system that maximizes the solubility difference between the two diastereomeric salts.[2][8]
Experimental Protocol: Resolution of (±)-2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid
This protocol provides a generalized yet detailed procedure. Optimal conditions, including the choice of resolving agent, solvent, temperature, and stoichiometry, may require empirical optimization for the highest efficiency and yield.[2]
Materials and Reagents
-
Racemic this compound
-
Chiral Resolving Agent (e.g., (R)-(+)-α-methylbenzylamine, (S)-(-)-1-(1-Naphthyl)ethylamine, or (1S,2R)-1-aminoindan-2-ol)[9][10]
-
Solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures thereof)
-
Hydrochloric Acid (HCl), 2M solution
-
Sodium Hydroxide (NaOH), 2M solution
-
Organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator
-
Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC system, polarimeter)
Step-by-Step Methodology
Step 1: Screening for a Suitable Resolving Agent and Solvent
The initial and most critical step is to identify an effective combination of a chiral resolving agent and a crystallization solvent. This is typically done on a small scale.
-
Dissolve a small amount of the racemic acid in various heated solvents.
-
In separate vials, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in the same solvents.
-
Combine the solutions and allow them to cool slowly to room temperature, followed by further cooling (e.g., 4 °C) to induce crystallization.
-
The ideal system is one where a crystalline solid readily forms. The efficiency of the resolution will be determined in subsequent analytical steps.
Step 2: Preparative Scale Diastereomeric Salt Formation and Crystallization
-
In a flask, dissolve the racemic this compound (1.0 eq.) in a minimal amount of the pre-determined optimal solvent (or solvent mixture) with gentle heating.
-
In a separate flask, dissolve the chosen chiral resolving agent (0.5-1.0 eq.) in the same solvent. Note: The optimal molar ratio of the resolving agent may vary and should be optimized.[2][11]
-
Slowly add the resolving agent solution to the carboxylic acid solution with constant stirring.
-
Allow the solution to cool gradually to room temperature to facilitate the formation of large, well-defined crystals. A slow cooling process is crucial for achieving high diastereomeric purity.
-
If necessary, further cool the mixture in an ice bath or refrigerator (e.g., 4 °C) to maximize the yield of the crystallized salt.
Step 3: Isolation and Purification of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
To enhance purity, the isolated salt can be recrystallized from the same or a different suitable solvent system until a constant melting point or optical rotation is achieved.[2]
Step 4: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the diastereomerically pure salt in a biphasic mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer by adding 2M HCl dropwise with vigorous stirring until the pH is approximately 2. This will break the amine-acid salt.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
The other enantiomer can be recovered from the mother liquor from Step 3 by a similar acidification and extraction process.
Visualization of the Workflow
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Analytical Validation: Chiral HPLC
Determining the enantiomeric excess (e.e.) of the resolved acid is crucial to validate the success of the separation. Chiral HPLC is the most common and accurate method for this analysis.[12][13]
Sample Preparation
To improve chromatographic performance, the carboxylic acid is often converted to an ester (e.g., methyl ester) using a reagent like diazomethane or trimethylsilyldiazomethane. This is because esters are generally less polar and provide better peak shapes on many chiral stationary phases.
Chiral HPLC Protocol
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for this class of compounds (e.g., CHIRALPAK® series).[12]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Analysis:
-
Inject the racemic standard (derivatized) to determine the retention times of both enantiomers.
-
Inject the resolved sample (derivatized).
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Data Presentation
The following table presents hypothetical but realistic data for a successful resolution experiment.
| Parameter | Result |
| Resolving Agent | (R)-(+)-α-Methylbenzylamine |
| Crystallization Solvent | Ethanol/Water (9:1) |
| Yield of Less Soluble Salt | 40% (Theoretical max. is 50%) |
| Enantiomeric Excess (e.e.) | >98% |
| Optical Rotation [α] | Specific value for the pure enantiomer |
Expert Insights and Troubleshooting
-
No Crystallization Occurs: This is a common issue. Try concentrating the solution, changing the solvent to one in which the salts are less soluble, or using a solvent/anti-solvent combination. Seeding the solution with a tiny crystal from a previous successful batch can also induce crystallization.[8]
-
Low Enantiomeric Excess: The e.e. can be improved by recrystallizing the diastereomeric salt.[2] The choice of recrystallization solvent is critical and may differ from the initial crystallization solvent. Additionally, ensuring a slow cooling rate is paramount for selective crystallization.
-
Oil Formation: If the diastereomeric salt "oils out" instead of crystallizing, it indicates that the melting point of the salt is lower than the temperature of the solution. This can often be remedied by using a more dilute solution or a different solvent.
-
Kinetic vs. Thermodynamic Control: Sometimes, the initially precipitating salt is not the most thermodynamically stable one. The crystallization time can influence the outcome; rapid crystallization may trap impurities, while extended periods might lead to equilibration and lower purity.[14]
Conclusion
The diastereomeric salt crystallization method is a powerful, scalable, and well-established technique for the chiral resolution of this compound. Through careful selection of a resolving agent and solvent, followed by a systematic crystallization and purification protocol, high enantiomeric purity can be achieved. The analytical validation by chiral HPLC provides a reliable measure of success. This application note serves as a comprehensive guide for researchers in drug development to efficiently obtain the enantiopure building blocks essential for their work.
References
- BenchChem. (2025). Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. Benchchem.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- BenchChem. (2025). Application Note: Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine. Benchchem.
- BOC Sciences. (n.d.).
- PubMed. (2023).
- ACS Publications. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development.
- Chemistry LibreTexts. (2019). 6.
- UCL Discovery. (2010).
- Lam, A. W. H., & Ng, K. M. (n.d.).
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- University of Rochester. (2021).
- PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- IJPPR. (2020).
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- 11. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Protecting Group Strategies for "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid" in Multi-step Synthesis
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount to achieving target molecules with high fidelity.[1][2][3] The title compound, 2-((benzyloxy)methyl)cyclopropanecarboxylic acid, presents a common yet challenging scenario: the presence of two distinct functional groups—a carboxylic acid and a benzyl ether—that necessitate a carefully orchestrated protection and deprotection strategy to enable selective transformations at other positions of the molecule. This application note provides a detailed guide for researchers on navigating the complexities of protecting group manipulation for this specific substrate, emphasizing orthogonal strategies that allow for the selective removal of one group in the presence of the other.[3][4] We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights into potential challenges and their solutions.
The inherent reactivity of the carboxylic acid's acidic proton and the susceptibility of the benzyl ether to certain reductive conditions demand a strategic approach.[5][6] The choice of protecting groups must consider not only their stability to subsequent reaction conditions but also the mildness and selectivity of their removal.[1] This guide will explore robust methods for the protection of both the carboxylic acid and the benzyl ether moieties, with a focus on achieving an orthogonal relationship between the chosen protecting groups. Such a strategy is indispensable for the successful synthesis of complex molecules where multiple reactive sites must be managed.[1][3][4]
Orthogonal Protecting Group Strategy Overview
The core principle of an effective protecting group strategy for this compound lies in orthogonality.[3][4] This means that the protecting group for the carboxylic acid can be removed under conditions that leave the benzyl ether intact, and vice versa. This allows for sequential and controlled manipulation of the molecule.
A common and effective orthogonal pairing for this substrate involves:
-
Carboxylic Acid Protection: Esterification, for instance, to a methyl or tert-butyl ester.
-
Hydroxyl Group Protection (as a Benzyl Ether): The benzyl group itself is a protecting group for the hydroxymethyl moiety. Its removal is typically achieved under conditions orthogonal to many ester cleavage methods.
The following diagram illustrates the general workflow for a multi-step synthesis involving orthogonal protection of our target molecule.
Caption: General workflow for multi-step synthesis using an orthogonal protecting group strategy.
Protecting the Carboxylic Acid Moiety
The acidic proton of the carboxylic acid can interfere with a wide range of reactions, including those involving bases or nucleophiles.[6] Esterification is the most common and effective method to mask this reactivity.[6][7]
Choice of Ester Protecting Group
The selection of the ester group is critical and depends on the planned synthetic route.
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality to Benzyl Ether |
| Methyl Ester | MeOH, H+ (cat.) or CH2N2 | Acid or base hydrolysis (e.g., LiOH, NaOH) | Good. Benzyl ether is stable to basic hydrolysis. |
| tert-Butyl Ester | Isobutylene, H+ (cat.) or (Boc)2O, DMAP | Acidic conditions (e.g., TFA, HCl) | Excellent. Benzyl ether is stable to acidic cleavage. |
| Benzyl Ester | Benzyl alcohol, H+ (cat.) or Benzyl bromide, base | Hydrogenolysis (H2, Pd/C) | Not orthogonal. Conditions are similar to benzyl ether cleavage. |
For the purpose of this guide, we will focus on the Methyl Ester as a robust and widely applicable protecting group that offers good orthogonality with the existing benzyl ether.
Protocol 1: Methyl Esterification of this compound
This protocol describes the formation of methyl 2-((benzyloxy)methyl)cyclopropanecarboxylate.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify by column chromatography on silica gel if necessary.
Manipulating the Protected Intermediate
With the carboxylic acid protected as a methyl ester, subsequent synthetic transformations can be performed on other parts of the molecule. The benzyl ether is generally stable to a wide range of non-reductive conditions.
Deprotection Strategies: The Orthogonal Advantage
The key to a successful multi-step synthesis is the ability to selectively deprotect one functional group while leaving the other intact.
Protocol 2: Selective Deprotection of the Methyl Ester
This protocol details the hydrolysis of the methyl ester to regenerate the carboxylic acid, leaving the benzyl ether untouched.
Materials:
-
Methyl 2-((benzyloxy)methyl)cyclopropanecarboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) to the solution.
-
Stir the reaction at room temperature and monitor by TLC/LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with an organic solvent (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
Protocol 3: Selective Deprotection of the Benzyl Ether
The benzyl ether can be cleaved under reductive conditions, most commonly through catalytic hydrogenolysis.[5][8][9][10] This method is orthogonal to the methyl ester, which is stable under these conditions.
Sources
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- 2. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
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Application Note: A Scalable and Efficient Synthesis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid for Pharmaceutical Intermediates
Abstract
The cyclopropane ring is a highly valuable structural motif in medicinal chemistry, prized for the unique conformational and electronic properties it imparts to bioactive molecules.[1] This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 2-((benzyloxy)methyl)cyclopropanecarboxylic acid, a key building block for complex pharmaceutical agents. We present a robust and scalable protocol centered around a stereodirected Simmons-Smith cyclopropanation, followed by an efficient oxidation and purification strategy. This guide explains the causal reasoning behind strategic choices in reagents and reaction conditions, offering a self-validating protocol designed for industrial applicability. Detailed procedures, process optimization data, safety protocols, and analytical controls are provided to ensure the reliable production of high-purity material suitable for drug development professionals.
Introduction: The Significance of the Cyclopropane Moiety
The cyclopropane ring, despite its simple structure, is the tenth most frequently found ring system in small molecule drugs.[1] Its prevalence stems from the unique three-dimensional shape, conformational rigidity, and electronic character it introduces, acting as a versatile bioisostere for gem-dimethyl groups or alkenes.[1][2] These properties are leveraged by medicinal chemists to enhance potency, modulate metabolic stability, and improve the physicochemical profiles of drug candidates. Consequently, the development of scalable and cost-effective synthetic routes to functionalized cyclopropane building blocks, such as this compound, is of paramount importance for the pharmaceutical industry.
The primary challenge in industrial cyclopropane synthesis lies in achieving high stereocontrol and yield while using reagents and processes that are safe, economical, and scalable. Classic methods involving diazomethane, for example, are often avoided on a large scale due to the compound's extreme toxicity and explosive nature.[3] This guide focuses on a modern, reliable approach that addresses these industrial constraints.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule dictates the overall synthetic strategy. The carboxylic acid can be derived from the oxidation of a primary alcohol. This alcohol, in turn, can be synthesized via the cyclopropanation of a corresponding allylic alcohol. This approach is particularly advantageous as the hydroxyl group can direct the stereochemical outcome of the cyclopropanation reaction.
The chosen strategy involves three key stages:
-
Protection: Benzyl protection of the hydroxyl group in 3-chloropropan-1-ol, followed by elimination to form the key alkene intermediate.
-
Cyclopropanation: A directed Simmons-Smith reaction to form the cyclopropane ring with the desired stereochemistry.
-
Oxidation & Purification: Conversion of the resulting primary alcohol to the target carboxylic acid, followed by a robust purification protocol.
Caption: Workflow for the Simmons-Smith Cyclopropanation.
Stage 3: Oxidation to Carboxylic Acid
A two-step oxidation process is recommended for scalability and safety, avoiding heavy metals like chromium. The first step is a TEMPO-catalyzed oxidation to the aldehyde, followed by a Pinnick oxidation to the carboxylic acid.
Protocol:
-
Step A (TEMPO Oxidation):
-
Dissolve the crude cyclopropylmethanol (1.0 eq.) in a biphasic solvent system (e.g., Dichloromethane/Water).
-
Add TEMPO (0.01 eq.) and potassium bromide (0.1 eq.).
-
Cool the mixture to 0 °C and add a solution of sodium hypochlorite (bleach, 1.2 eq.) containing sodium bicarbonate (1.5 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir vigorously until the starting material is consumed (TLC or GC monitoring).
-
Separate the organic layer, wash with sodium thiosulfate solution, then brine, and dry. The crude aldehyde is typically used directly in the next step.
-
-
Step B (Pinnick Oxidation):
-
Dissolve the crude aldehyde in tert-butanol.
-
Add 2-methyl-2-butene (2.0-3.0 eq.) as a chlorine scavenger.
-
Prepare a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.
-
Add the aqueous sodium chlorite solution to the aldehyde solution at room temperature. A slight exotherm may be observed.
-
Stir for 4-6 hours until the reaction is complete.
-
Purification and Quality Control
A robust acid-base extraction is highly effective for isolating the carboxylic acid from neutral impurities like unreacted aldehyde or benzyl byproducts. [4][5]
Purification Protocol
-
Concentrate the reaction mixture from the Pinnick oxidation to remove the tert-butanol.
-
Dilute the residue with water and extract with an organic solvent (e.g., MTBE) to remove any neutral impurities.
-
Adjust the pH of the aqueous layer to >12 with 2M NaOH.
-
Wash the basic aqueous layer again with MTBE.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C. The product will precipitate or can be extracted. [4]6. Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
The resulting solid or oil can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product with high purity.
Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 98.0% | HPLC |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer |
Safety and Environmental Considerations
-
Benzyl Chloride: This reagent is toxic, a lachrymator, and a suspected carcinogen. [6]It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. [7][8]* Diethylzinc: Is highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere. All transfers should be performed using syringe or cannula techniques.
-
Diiodomethane: Is a dense, toxic liquid. Avoid inhalation and skin contact.
-
Oxidation Reactions: Both oxidation steps are exothermic and produce potentially hazardous byproducts. Proper temperature control is critical. The use of bleach requires care to avoid contact with acids, which would release chlorine gas.
-
Waste Disposal: All waste streams, especially those containing residual zinc salts and halogenated solvents, must be disposed of according to institutional and local environmental regulations.
Conclusion
This application note details a scalable and efficient synthesis of this compound. The strategy leverages a stereodirecting Simmons-Smith cyclopropanation and a robust oxidation/purification sequence to deliver high-purity material. By providing detailed protocols and explaining the rationale behind key process decisions, this guide serves as a reliable resource for researchers and process chemists in the pharmaceutical industry, enabling the production of this valuable building block for drug discovery and development programs.
References
- Arnold, F. H., et al. (n.d.). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC - NIH.
- MDPI. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
- Wirth, T., et al. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.
- Spiral. (n.d.). Divergent synthesis of cyclopropane-containing fragments and lead-like compounds for drug discovery. Spiral.
- Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Patsnap. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap Eureka.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Ye, M., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Kulinkovich Reaction.
- TCI EUROPE N.V. (n.d.). Simmons-Smith Cyclopropanation Reaction.
- ACS Publications. (n.d.). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications.
- BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Wikipedia. (n.d.). Kulinkovich reaction.
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
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Application Notes and Protocols for the Esterification of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid
Introduction: The Significance of Substituted Cyclopropane Esters
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. The cyclopropane ring introduces conformational rigidity and unique stereochemical properties into molecules, while the benzyloxymethyl substituent provides a handle for further functionalization or can influence the molecule's interaction with biological targets. The conversion of the carboxylic acid to its corresponding esters is a critical transformation, as it allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. Furthermore, the ester moiety can serve as a key pharmacophore or as a proactive protecting group for the carboxylic acid.
This guide provides a comprehensive overview of the primary methods for the esterification of this compound, with a focus on practical application, mechanistic understanding, and troubleshooting. The protocols are designed for researchers, scientists, and drug development professionals who require reliable and efficient methods for the synthesis of these important compounds.
Strategic Considerations for Esterification
The structure of this compound presents two key features that must be considered when selecting an esterification method:
-
Steric Hindrance: The substituted cyclopropane ring can present a degree of steric bulk around the carboxylic acid, which may slow down or inhibit reactions that are sensitive to steric effects.
-
Acid Sensitivity of the Benzyl Ether: The benzyloxy group is a benzyl ether, which can be susceptible to cleavage under harsh acidic conditions. This is a critical consideration for methods like the Fischer-Speier esterification.[1][2]
Therefore, the choice of esterification method should be guided by the desire for mild reaction conditions and tolerance of sterically demanding substrates. This guide will focus on three primary methods that address these challenges: the Steglich esterification, the Mitsunobu reaction, and, for completeness and comparison, the Fischer-Speier esterification with a discussion of its limitations.
Method 1: Steglich Esterification - The Mild and Efficient Choice
The Steglich esterification is a powerful and widely used method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions. It is particularly well-suited for substrates that are sterically hindered or sensitive to acid.[3][4][5] The reaction utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylaminopyridine) (DMAP).[3][6]
Causality of Experimental Choices
The success of the Steglich esterification lies in its mechanism. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] DMAP, a potent nucleophilic catalyst, then intercepts this intermediate to form a highly electrophilic N-acylpyridinium species. This "active ester" is readily attacked by the alcohol, even if the alcohol is sterically demanding, to form the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[7] The use of DMAP is crucial as it accelerates the reaction and suppresses the formation of a stable N-acylurea byproduct that can otherwise lower the yield.[4]
Experimental Workflow: Steglich Esterification
Caption: General workflow for Steglich esterification.
Detailed Protocol: Synthesis of Ethyl 2-((Benzyloxy)methyl)cyclopropanecarboxylate
Materials:
-
This compound (1.0 eq)
-
Ethanol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), ethanol (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting carboxylic acid.
-
Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Purification:
-
Incomplete Reaction: If the reaction stalls, a small additional portion of DCC can be added. Ensure all reagents and solvents are anhydrous, as water will consume the DCC.
-
DCU Removal: DCU has some solubility in DCM. Cooling the reaction mixture thoroughly before filtration is key to its removal. If DCU persists after filtration and work-up, it can often be removed by flash chromatography, though it may co-elute with less polar products.[8] Using EDC instead of DCC can simplify purification as the resulting urea is water-soluble and can be removed during the aqueous work-up.[9][10]
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants; non-protic. |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions. |
| Stoichiometry | Alcohol (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq) | Slight excess of alcohol and DCC ensures complete reaction of the carboxylic acid. Catalytic DMAP is sufficient. |
| Work-up | Acid wash | Removes excess DMAP and any basic impurities. |
Method 2: Mitsunobu Reaction - Inversion of Stereochemistry and Mild Conditions
The Mitsunobu reaction is another excellent method for esterification under mild, neutral conditions.[11][12][13] It is particularly useful when the ester is being formed from a primary or secondary alcohol and a carboxylic acid. The reaction proceeds with inversion of stereochemistry at the alcohol center, which is a key consideration in stereoselective synthesis.[14][15] The standard reagents are triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
Causality of Experimental Choices
The Mitsunobu reaction mechanism involves the initial formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[12] This betaine then deprotonates the carboxylic acid to form an ion pair. The alcohol then attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt, which is a highly activated species with a good leaving group. The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester.[12] The driving force for the reaction is the formation of the stable triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts.
Experimental Workflow: Mitsunobu Reaction
Caption: General workflow for the Mitsunobu reaction.
Detailed Protocol: Synthesis of a Primary Ester of this compound
Materials:
-
This compound (1.0 eq)
-
Primary Alcohol (e.g., methanol, ethanol) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the primary alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture with vigorous stirring. An exothermic reaction and color change are often observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be directly purified by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate.
Troubleshooting and Purification:
-
Byproduct Removal: The major challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide (TPPO) and the hydrazine byproduct.[16][17] TPPO is often crystalline and can sometimes be removed by precipitation from a nonpolar solvent mixture like diethyl ether/hexanes.[18] Alternatively, complexation with ZnCl₂ can facilitate its removal.[19] Chromatography is the most common method for purification.
-
Reagent Addition: The order of addition of reagents can be important. In some cases, pre-forming the betaine by adding DEAD/DIAD to PPh₃ before the addition of the alcohol and carboxylic acid can improve yields.[11]
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants; aprotic. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction and allows for smooth conversion. |
| Stoichiometry | PPh₃ (1.5 eq), DEAD/DIAD (1.5 eq) | An excess of the Mitsunobu reagents is often used to ensure complete conversion of the limiting reactant. |
| Purification | Column Chromatography | Effective for separating the ester from TPPO and the hydrazine byproduct. |
Method 3: Fischer-Speier Esterification - The Classic Approach and Its Caveats
The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol, typically carried out with an excess of the alcohol and heating to reflux.[20][21] While it is a simple and atom-economical method, its requirement for strong acid and elevated temperatures makes it less suitable for substrates containing acid-sensitive functional groups, such as the benzyl ether in our target molecule.[22][23]
Causality of Experimental Choices and Potential Side Reactions
The reaction is an equilibrium process, and to drive it to completion, either the alcohol is used in large excess (often as the solvent) or the water byproduct is removed as it is formed.[21] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[20]
The primary concern with applying this method to this compound is the potential for cleavage of the benzyl ether . Benzyl ethers can be cleaved by strong acids, although this often requires harsh conditions.[2][22] However, at elevated temperatures in the presence of a strong acid like sulfuric acid, some degree of debenzylation is a significant risk.
When to Consider Fischer Esterification
Despite the risks, this method might be considered if:
-
The desired alcohol is inexpensive and can be used as the solvent.
-
The resulting ester is expected to be significantly more volatile than the starting carboxylic acid, allowing for purification by distillation.
-
A small amount of debenzylation byproduct is acceptable or can be easily separated.
General Protocol: Fischer-Speier Esterification
Materials:
-
This compound
-
Alcohol (large excess, e.g., methanol or ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid in a large excess of the alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by mole).
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by distillation or column chromatography.
Characterization of Esters
The successful synthesis of the desired ester can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Expected ¹H NMR Spectral Data
For a generic ethyl ester, ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate , the following proton signals would be expected:
-
Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H).
-
Benzylic CH₂ : ~4.5 ppm (singlet, 2H).
-
Ester OCH₂ : ~4.1 ppm (quartet, 2H, J ≈ 7 Hz).
-
CH₂ attached to cyclopropane : ~3.5 ppm (doublet, 2H).
-
Cyclopropane protons : ~0.8-1.6 ppm (multiplets).
-
Ester CH₃ : ~1.2 ppm (triplet, 3H, J ≈ 7 Hz).
Expected ¹³C NMR Spectral Data
For a generic methyl ester, methyl 2-((benzyloxy)methyl)cyclopropanecarboxylate , the following carbon signals would be expected:
-
Ester carbonyl : ~173-175 ppm.
-
Aromatic carbons of the benzyl group: ~127-138 ppm.
-
Benzylic CH₂ : ~73 ppm.
-
CH₂ attached to cyclopropane : ~70 ppm.
-
Ester OCH₃ : ~51 ppm.
-
Cyclopropane carbons : ~10-20 ppm.
Note: The exact chemical shifts will vary depending on the specific ester and the solvent used for NMR analysis.[24][25][26][27][28]
Conclusion and Recommendations
For the esterification of this compound, the Steglich esterification is the most highly recommended method due to its mild reaction conditions, high yields, and tolerance of sterically demanding substrates. The Mitsunobu reaction is also an excellent choice, particularly if a primary alcohol is used and if control over stereochemistry is desired. The Fischer-Speier esterification should be approached with caution due to the potential for cleavage of the acid-sensitive benzyl ether protecting group.
The choice of method will ultimately depend on the specific alcohol being used, the scale of the reaction, and the available purification capabilities. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently and successfully synthesize a wide range of esters from this valuable cyclopropane-containing building block.
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Application Notes and Protocols: Amide Coupling Reactions of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid
Introduction: The Significance of the Cyclopropane Motif in Medicinal Chemistry
The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise control over the spatial orientation of substituents, making it an invaluable tool for probing and optimizing interactions with biological targets. The incorporation of a cyclopropyl group can significantly impact a molecule's conformational rigidity, metabolic stability, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid, in particular, serves as a versatile building block, introducing a constrained yet functionalized moiety into a target molecule. The benzyloxymethyl group offers a handle for further synthetic transformations while the carboxylic acid is primed for one of the most fundamental reactions in medicinal chemistry: amide bond formation.[1][2] This guide provides a detailed exploration of the strategies and protocols for the efficient coupling of this valuable synthetic intermediate with a variety of amines.
Core Concepts in Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process. However, the reaction is kinetically slow due to the formation of a stable and unreactive ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.[4][5] This is the fundamental role of coupling reagents.
The choice of coupling reagent and reaction conditions is critical, especially when dealing with substrates that may present steric challenges, such as this compound. The cyclopropyl group, while small, imparts a degree of rigidity and steric bulk in the vicinity of the carbonyl group that can influence the efficiency of the coupling reaction.[1][2]
Strategic Approaches to Amide Coupling
Several classes of coupling reagents have been developed, each with its own mechanism of action, advantages, and limitations.[] For a substrate like this compound, the primary considerations are minimizing steric hindrance, preventing side reactions, and ensuring high yields.
Carbodiimide-Based Coupling: The Workhorse of Amide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their effectiveness and relatively low cost.[3][] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4]
Mechanism of Carbodiimide-Mediated Amide Coupling
Caption: Carbodiimide activation of a carboxylic acid.
A significant drawback of using carbodiimides alone is the potential for racemization if the carboxylic acid has a chiral center alpha to the carbonyl group, and the formation of an N-acylurea byproduct. To mitigate these issues and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly employed.[7][8] These additives react with the O-acylisourea to form an active ester, which is less reactive and more selective, thereby reducing side reactions.
Uronium/Aminium and Phosphonium Salt-Based Reagents: For Challenging Couplings
For more sterically hindered substrates or when milder conditions are required, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, or phosphonium salts like PyBOP, are excellent choices.[][9] These reagents are generally more reactive and lead to faster reaction times and higher yields with difficult couplings.[9][10]
Mechanism of HATU-Mediated Amide Coupling
Caption: HATU-mediated amide bond formation.
HATU is particularly effective as it forms a highly reactive OAt-active ester.[9] The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction and to facilitate the coupling process.[4]
Experimental Protocols
The following protocols are designed as a starting point for the amide coupling of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in DCM or DMF (0.1-0.5 M) at 0 °C, add the amine (1.0-1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0-3.0 eq.).
-
Stir the mixture for 5 minutes, then add EDC (1.2 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for sterically hindered amines or when higher reactivity is required.
Materials:
-
This compound
-
Amine of choice
-
HATU
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flask, dissolve this compound (1.0 eq.) in DMF (0.1-0.5 M).
-
Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[11]
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider a more powerful coupling reagent like HATU. |
| Steric hindrance | Use HATU or another phosphonium/uronium salt-based reagent. Pre-activation of the acid may be beneficial.[1] | |
| Side Product Formation | N-acylurea formation (with EDC) | Ensure HOBt is used as an additive. |
| Racemization (if applicable) | Use HOAt as an additive with the coupling reagent. Perform the reaction at lower temperatures. | |
| Difficult Purification | Water-soluble byproducts (from EDC) | Perform thorough aqueous workup.[7] |
| Urea byproduct (from DCC) | The dicyclohexylurea byproduct is often insoluble and can be removed by filtration.[3] |
Purification and Characterization
Purification of the resulting amide is typically achieved through silica gel chromatography.[12] The choice of eluent will depend on the polarity of the product. A mixture of hexanes and ethyl acetate is often a good starting point. For less polar amides, dichloromethane/methanol gradients can be effective.
Characterization of the final product should be performed using standard analytical techniques, including:
-
¹H and ¹³C NMR: To confirm the structure and purity of the amide.
-
LC-MS: To determine the molecular weight and assess purity.
-
FT-IR: To identify the characteristic amide carbonyl stretch (typically around 1650 cm⁻¹).
Conclusion
The successful synthesis of amides from this compound is readily achievable with careful selection of coupling reagents and reaction conditions. While standard carbodiimide protocols are often sufficient, the use of more powerful uronium salt-based reagents like HATU can provide superior results, particularly with challenging amine substrates. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently incorporate this valuable cyclopropane-containing building block into their synthetic targets, paving the way for the discovery of novel therapeutics and chemical probes.
References
-
Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2023). RSC Advances. [Link]
-
The Synthesis of Sterically Hindered Amides. (2017). CHIMIA. [Link]
-
The Synthesis of Sterically Hindered Amides. (2017). ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- Amide-based compounds, production, recovery, purification and uses thereof.
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2020). Molecules. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
What is the best technique for amide purification?. ResearchGate. [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (2015). Organic & Biomolecular Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2014). RSC Advances. [Link]
-
Cyrene as a bio-based solvent for HATU mediated amide coupling. (2019). Organic & Biomolecular Chemistry. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Chemical Society Reviews. [Link]
-
Synthesis of amides directly from carboxylic acids and hydrazines. (2018). Organic & Biomolecular Chemistry. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]
-
Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. (2019). ChemSusChem. [Link]
- Coupling reagent and method for coupling amines with carboxylic acids.
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science. [Link]
Sources
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- 5. hepatochem.com [hepatochem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid as a Versatile Precursor for Cyclopropyl-Containing Drug Candidates
Abstract
The cyclopropane ring is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart unique conformational rigidity, metabolic stability, and electronic properties to bioactive molecules.[1][2] Its incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[3][4] This guide provides an in-depth technical overview of 2-((benzyloxy)methyl)cyclopropanecarboxylic acid , a key building block that serves as a gateway to a diverse range of cyclopropyl-containing drug candidates. We present detailed, field-proven protocols for its synthesis, its application in amide bond formation, and subsequent deprotection to reveal a crucial hydroxymethyl functional group. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.
The Strategic Value of the Cyclopropyl Moiety in Drug Design
The three-membered ring of cyclopropane confers a unique set of properties not found in other alicyclic or aliphatic structures. Its C-C bonds possess enhanced π-character, and the ring itself acts as a rigid, lipophilic spacer that can lock a molecule into a bioactive conformation.[2][5] This conformational constraint can enhance binding affinity to target proteins and reduce off-target effects.[1][2]
Furthermore, the cyclopropyl group is often used to improve metabolic stability. It is resistant to many common metabolic pathways that degrade linear alkyl chains, potentially extending the in vivo half-life of a drug.[1][3] The U.S. Food and Drug Administration (FDA) has approved numerous drugs incorporating this scaffold for treating a wide array of diseases, including viral infections, cancer, and central nervous system disorders, underscoring its importance in pharmaceutical development.[4][6][7]
The subject of this guide, this compound, is a particularly valuable precursor. It provides a cyclopropane core functionalized with both a carboxylic acid for further elaboration (e.g., amide coupling) and a protected primary alcohol. The benzyl ether protecting group is strategically chosen for its stability under various reaction conditions and its clean removal via catalytic hydrogenolysis.
Synthesis of the Precursor: this compound
A robust and scalable synthesis of the title compound can be envisioned via the nucleophilic ring-opening of the readily available lactone, 3-oxabicyclo[3.1.0]hexan-2-one. This lactone serves as a compact and stable source of the desired cis-2-(hydroxymethyl)cyclopropane-1-carboxylic acid scaffold.
Workflow for Precursor Synthesis
Caption: Fig 1. Proposed synthetic workflow for the precursor.
Protocol 2.1: Synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one (Intermediate Lactone)
This procedure is based on established methods for the cyclopropanation of allylic esters followed by in situ lactonization.
| Reagent/Parameter | Specification | Moles (Equiv) | Amount |
| Allyl Acetate | Reagent Grade | 1.2 | 120.1 g |
| Ethyl Diazoacetate | In Dichloromethane | 1.0 | (Varies) |
| Rhodium(II) Acetate Dimer | Catalyst | 0.001 | ~0.44 g |
| Solvent | Dichloromethane (DCM) | - | ~500 mL |
| Temperature | 40 °C (Reflux) | - | - |
| Reaction Time | 4-6 hours | - | - |
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add Rhodium(II) acetate dimer and 200 mL of anhydrous dichloromethane.
-
Add allyl acetate to the flask. Heat the mixture to reflux (approx. 40 °C).
-
Slowly add a solution of ethyl diazoacetate in dichloromethane (300 mL) to the refluxing mixture via the dropping funnel over 2-3 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, continue to heat the reaction at reflux for an additional 2 hours, monitoring the disappearance of the diazo compound by TLC (staining with KMnO₄).
-
Cool the reaction to room temperature. The solvent can be removed under reduced pressure. The resulting crude product often contains the cyclopropyl ester, which lactonizes upon purification or further treatment.
-
Purify the crude product by vacuum distillation or silica gel chromatography to yield the pure 3-oxabicyclo[3.1.0]hexan-2-one.
Protocol 2.2: Synthesis of this compound
This step involves the base-catalyzed ring-opening of the lactone with benzyl alcohol.
| Reagent/Parameter | Specification | Moles (Equiv) | Amount |
| 3-Oxabicyclo[3.1.0]hexan-2-one | From Protocol 2.1 | 1.0 | 11.2 g |
| Benzyl Alcohol | Anhydrous | 3.0 | 32.4 g |
| Sodium Metal | Reagent Grade | 0.1 | 0.23 g |
| Solvent | Benzyl Alcohol (reagent) | - | - |
| Temperature | 80-90 °C | - | - |
| Reaction Time | 12-18 hours | - | - |
Step-by-Step Methodology:
-
In a flame-dried flask under a nitrogen atmosphere, carefully add sodium metal to anhydrous benzyl alcohol at room temperature to prepare sodium benzyl oxide in situ. Stir until all sodium has dissolved.
-
Add the 3-oxabicyclo[3.1.0]hexan-2-one to the sodium benzyl oxide solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the mixture to room temperature and quench by carefully adding 1 M HCl (aq) until the pH is acidic (~pH 2-3).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove excess benzyl alcohol and solvent.
-
Purify the crude product by silica gel chromatography to afford pure this compound.
Application: Amide Coupling to Synthesize a Model Drug Fragment
The carboxylic acid functionality of the precursor is a versatile handle for constructing amide bonds, a linkage central to a vast number of pharmaceuticals. This protocol details a standard amide coupling procedure using HATU, a highly efficient and widely used coupling reagent that minimizes side reactions.[7][8]
Workflow for Amide Coupling and Deprotection
Caption: Fig 2. Workflow for application of the precursor.
Protocol 3.1: HATU-Mediated Amide Coupling
| Reagent/Parameter | Specification | Moles (Equiv) | Amount |
| Precursor Acid | From Protocol 2.2 | 1.0 | 2.06 g |
| Benzylamine | Model Amine | 1.1 | 1.18 g |
| HATU | Coupling Reagent | 1.2 | 4.56 g |
| DIPEA | Non-nucleophilic Base | 2.5 | 4.4 mL |
| Solvent | Dimethylformamide (DMF) | - | ~20 mL |
| Temperature | Room Temperature | - | - |
| Reaction Time | 4-12 hours | - | - |
Step-by-Step Methodology:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU to the solution and stir for 5 minutes.
-
Add benzylamine, followed by the dropwise addition of Diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography to yield the pure amide product.
Final Step: Benzyl Ether Deprotection via Hydrogenolysis
The final transformation unmasks the hydroxymethyl group, a common pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets. Catalytic hydrogenolysis is the method of choice for this deprotection due to its high efficiency and clean byproducts (toluene).[2][6][9]
Protocol 4.1: Catalytic Hydrogenolysis
| Reagent/Parameter | Specification | Moles (Equiv) | Amount |
| Protected Amide | From Protocol 3.1 | 1.0 | 2.95 g |
| Palladium on Carbon | 10% Pd/C (50% wet) | 5-10 mol % | ~150-300 mg |
| Hydrogen Source | Hydrogen Gas | Excess | 1 atm (balloon) or Parr shaker |
| Solvent | Methanol or Ethyl Acetate | - | ~30 mL |
| Temperature | Room Temperature | - | - |
| Reaction Time | 4-24 hours | - | - |
Step-by-Step Methodology:
-
Dissolve the N-benzyl-2-((benzyloxy)methyl)cyclopropanecarboxamide in methanol or ethyl acetate in a suitable hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Palladium on carbon is pyrophoric when dry and in the presence of solvents. Handle with care.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon or in a Parr hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Once complete, carefully purge the reaction vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final deprotected product, N-benzyl-2-(hydroxymethyl)cyclopropanecarboxamide, which can be further purified by recrystallization or chromatography if necessary.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex molecules in drug discovery. The protocols detailed herein provide a comprehensive and reliable pathway from common starting materials to a functionalized cyclopropyl-containing amide. The strategic use of the benzyl ether protecting group allows for robust synthetic manipulations followed by a clean deprotection, making this building block an excellent choice for introducing the valuable cyclopropyl motif into next-generation therapeutic agents.
References
-
Li, J. J., & Johnson, D. S. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(16), 2317–2320. [Link]
-
van der Vorm, S., Hansen, T., van Hengst, T., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. ACS Catalysis, 11(13), 8162–8170. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Yadav, V., & Sriram, D. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5849. [Link]
-
Giri, R. et al. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Inoue, S., Nagatani, K., & Hoshino, Y. (2017). Catalytic Asymmetric Intramolecular Cyclopropanation of α-Diazo-α-phosphoryl Acetate. Heterocycles, 94(3), 541-551. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]
Sources
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- 2. lzchemical.com [lzchemical.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid in the Synthesis of Novel Antiviral Agents
Introduction: The Cyclopropane Ring as a Privileged Motif in Antiviral Drug Discovery
The landscape of antiviral drug development is in a constant state of evolution, driven by the emergence of new viral threats and the development of drug resistance. In the medicinal chemist's arsenal, certain structural motifs consistently prove their value in the design of potent and selective therapeutic agents. The cyclopropane ring, a seemingly simple three-membered carbocycle, is one such "privileged" scaffold.[1] Its inherent ring strain and unique stereoelectronic properties offer a powerful tool to rigidly constrain molecular conformations, enhance binding affinity to target enzymes, and improve metabolic stability.[1] These attributes have led to the incorporation of the cyclopropane moiety into a number of approved antiviral drugs, including agents targeting Hepatitis C Virus (HCV) and coronaviruses.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid (CAS No. 848328-57-4) as a key starting material in the synthesis of novel antiviral agents. We will explore the chemical rationale behind its use and provide a detailed, plausible synthetic protocol for its conversion into a valuable cyclopropylamine building block, a common feature in many antiviral compounds.
Physicochemical Properties and Strategic Advantages of the Starting Material
This compound is a chiral carboxylic acid that offers several strategic advantages in multi-step organic synthesis:
-
Pre-installed Functionality: The benzyloxymethyl group provides a protected hydroxyl functionality, which can be unmasked in later synthetic steps to introduce additional points of interaction with the biological target or to improve pharmacokinetic properties. The benzyl protecting group is relatively stable and can be removed under various conditions, such as catalytic hydrogenolysis.
-
Stereochemical Control: The cyclopropane ring introduces rigid stereochemical constraints, which can be crucial for selective binding to the active site of viral enzymes. The stereochemistry of the starting material can be leveraged to produce enantiomerically pure final compounds.
-
Versatile Carboxylic Acid Handle: The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functionalities, most notably an amine group via the Curtius rearrangement. This transformation is key to accessing cyclopropylamine-containing antiviral agents.
Core Application: Synthesis of a Chiral Cyclopropylamine Building Block
The conversion of this compound to its corresponding amine is a critical transformation for its use in antiviral synthesis. The Curtius rearrangement provides a reliable and stereoretentive method to achieve this.[2][3][4] This rearrangement proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate can then be trapped with a suitable nucleophile to generate the desired amine or a protected derivative.
Below is a detailed protocol for the synthesis of a key intermediate, (2-((benzyloxy)methyl)cyclopropyl)methanamine, a versatile building block for more complex antiviral agents.
Experimental Protocol: Synthesis of (2-((Benzyloxy)methyl)cyclopropyl)methanamine
This protocol is divided into two main stages: the formation of the acyl azide intermediate and the subsequent Curtius rearrangement and trapping of the isocyanate.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercially available | ≥95% |
| Oxalyl chloride | Sigma-Aldrich | Reagent grade |
| Sodium azide | Sigma-Aldrich | Reagent grade |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Toluene, anhydrous | Sigma-Aldrich | Anhydrous, ≥99.8% |
| tert-Butanol | Sigma-Aldrich | Reagent grade |
| Hydrochloric acid (HCl), 4M in 1,4-dioxane | Sigma-Aldrich | Reagent grade |
| Sodium bicarbonate (NaHCO₃), saturated solution | Lab prepared | - |
| Magnesium sulfate (MgSO₄), anhydrous | Sigma-Aldrich | Reagent grade |
Instrumentation:
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Thin-layer chromatography (TLC) equipment
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Step 1: Formation of 2-((Benzyloxy)methyl)cyclopropanecarbonyl azide
Causality behind Experimental Choices: The conversion of the carboxylic acid to the acyl azide is the first committed step. The use of oxalyl chloride to form the acyl chloride in situ is a common and efficient method. The subsequent reaction with sodium azide is a standard procedure for the synthesis of acyl azides. The reaction is performed at low temperature to control the exothermicity and prevent premature decomposition of the acyl azide.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and add a solution of sodium azide (1.5 eq) in water (0.5 M) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the biphasic mixture vigorously at 0 °C for 1 hour.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and filter.
-
The resulting DCM solution containing the acyl azide is used directly in the next step without concentration to avoid potential hazards associated with isolating the acyl azide.
Step 2: Curtius Rearrangement and Trapping to form tert-butyl (2-((benzyloxy)methyl)cyclopropyl)carbamate
Causality behind Experimental Choices: The thermal Curtius rearrangement of the acyl azide to the isocyanate is a key transformation. Performing the reaction in a non-polar solvent like toluene at elevated temperatures facilitates the rearrangement. The in situ trapping of the highly reactive isocyanate with tert-butanol provides the Boc-protected amine, which is a stable and versatile intermediate for further synthetic manipulations.
Procedure:
-
Carefully add the DCM solution of the acyl azide from Step 1 to anhydrous toluene (0.1 M based on the starting carboxylic acid).
-
Remove the DCM by distillation under atmospheric pressure.
-
Heat the toluene solution to reflux (approximately 110 °C) for 1 hour to effect the Curtius rearrangement. The evolution of nitrogen gas should be observed.
-
Cool the reaction mixture to 80 °C and add tert-butanol (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4 hours. Monitor the reaction by TLC for the disappearance of the isocyanate intermediate (if possible) and the formation of the Boc-protected amine.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (2-((benzyloxy)methyl)cyclopropyl)carbamate.
Step 3: Deprotection to (2-((Benzyloxy)methyl)cyclopropyl)methanamine
Causality behind Experimental Choices: The final deprotection of the Boc group is achieved under acidic conditions. The use of 4M HCl in 1,4-dioxane is a standard and effective method for this transformation, yielding the hydrochloride salt of the desired amine, which is often a stable, crystalline solid.
Procedure:
-
Dissolve the purified tert-butyl (2-((benzyloxy)methyl)cyclopropyl)carbamate (1.0 eq) in a minimal amount of DCM.
-
Add 4M HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
The crude salt can be triturated with diethyl ether to afford the purified (2-((benzyloxy)methyl)cyclopropyl)methanamine hydrochloride as a solid.
Synthetic Workflow and Mechanistic Overview
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for the preparation of a key cyclopropylamine intermediate.
Future Perspectives and Applications
The synthesized (2-((benzyloxy)methyl)cyclopropyl)methanamine hydrochloride is a valuable building block for the synthesis of a wide range of antiviral agents. For instance, it can be incorporated into peptidomimetic inhibitors of viral proteases, such as those from coronaviruses or HCV. The primary amine can be acylated with other key fragments, and the benzyloxymethyl group can be deprotected at a later stage to reveal a hydroxyl group for further modification or to act as a hydrogen bond donor in the active site of the target enzyme.
Conclusion
This compound is a strategically important starting material for the synthesis of novel antiviral agents. Its unique combination of a constrained cyclopropane ring, a protected hydroxyl functionality, and a versatile carboxylic acid handle makes it an ideal scaffold for the construction of complex and potent drug candidates. The detailed protocol provided herein for its conversion to a key cyclopropylamine intermediate via the Curtius rearrangement offers a practical and reliable route for researchers in the field of antiviral drug discovery.
References
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 70(15), 5869-5879. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869-5879. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Supporting Information. [Link]
-
Choi, B. G., et al. (2001). Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1059-1062. [Link]
-
Belokon, Y. N., et al. (2010). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. ResearchGate. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Supporting Information. [Link]
-
Zhou, S., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of Medicinal Chemistry, 47(3), 566-575. [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. [Link]
-
Wikipedia. (n.d.). Protecting group. In Wikipedia. Retrieved January 11, 2026, from [Link]
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Hattori, K., et al. (2005). Synthesis and anti-influenza virus activity of tricyclic compounds with a unique amine moiety. Bioorganic & Medicinal Chemistry Letters, 15(2), 313-316. [Link]
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Marsh, J. P., Jr., & Goodman, L. (1966). Removal of O-Benzyl Blocking Groups with Trifluoroacetic Acid. The Journal of Organic Chemistry, 31(11), 3694-3696. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 11, 2026, from [Link]
-
Szabó, D., et al. (2018). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. ResearchGate. [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Protection. Retrieved January 11, 2026, from [Link]
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Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4059. [Link]
-
Kaur, P., & Wever, W. J. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(6), 496-498. [Link]
-
Couturier, M., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist's Toolbox. ACS Omega, 7(6), 4868-4878. [Link]
-
Shinde, S., & Kumar, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]
-
Nefzi, A., et al. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules, 21(10), 1323. [Link]
-
Alabugin, I. V., et al. (2011). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. The Journal of Organic Chemistry, 76(15), 5986-6000. [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved January 11, 2026, from [Link]
-
Alabugin, I. V., et al. (2011). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. ResearchGate. [Link]
-
Couturier, M., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist's Toolbox. National Institutes of Health. [Link]
-
S.A. L., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]
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Application of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid in the Synthesis of Conformationally Restricted Peptides: An In-Depth Guide
Introduction: The Quest for Conformational Control in Peptide Therapeutics
The therapeutic potential of peptides is vast, owing to their high specificity and potency. However, their clinical utility is often hampered by inherent flexibility, which leads to poor metabolic stability and reduced receptor binding affinity. A leading strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. By locking the peptide into a bioactive conformation, we can significantly enhance its pharmacological properties. Cyclopropane-containing amino acids and carboxylic acid derivatives have emerged as powerful tools in this endeavor, with the rigid cyclopropane ring acting as a molecular scaffold to pre-organize the peptide structure.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a unique building block, 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid , for the creation of conformationally restricted peptides. We will delve into the synthesis of this building block, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the subsequent characterization of the resulting modified peptides. The causality behind experimental choices will be explained, providing a framework for rational peptide design.
The Strategic Advantage of this compound
The incorporation of this compound offers several distinct advantages in peptide design:
-
Conformational Rigidity: The three-membered cyclopropane ring severely restricts bond rotation, forcing the peptide backbone into a more defined conformation. This can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity.
-
Proteolytic Stability: The steric bulk of the cyclopropyl group can shield adjacent peptide bonds from enzymatic cleavage by proteases, thereby extending the in vivo half-life of the peptide.[3]
-
Fine-Tuning of Side-Chain Presentation: The substituent at the 2-position of the cyclopropane ring, in this case, a benzyloxymethyl group, allows for precise positioning of a side-chain mimic. The benzyloxy group can be deprotected to reveal a hydroxymethyl group, which can be further functionalized.
-
Stereochemical Diversity: The cyclopropane ring possesses distinct stereoisomers (cis and trans), which can be selectively synthesized to introduce different conformational biases into the peptide.[4]
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable insights into its structure and potential impurities. A plausible and stereoselective synthetic route can be adapted from established methods for similar cyclopropane derivatives.[3][5] Both cis and trans isomers can be targeted through the choice of cyclopropanation strategy.
A potential synthetic approach is outlined below:
Start [label="Allyl alcohol derivative"]; Step1 [label="Protection of hydroxyl group"]; Step2 [label="Cyclopropanation"]; Step3 [label="Oxidation of the hydroxymethyl group"]; Step4 [label="Ester hydrolysis"]; End_Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1 [label="e.g., Benzyl bromide"]; Step1 -> Step2 [label="e.g., Simmons-Smith or Diazomethane/Pd(OAc)2"]; Step2 -> Step3 [label="e.g., PCC or Swern oxidation"]; Step3 -> Step4 [label="e.g., LiOH"]; Step4 -> End_Product; }
Figure 1. Proposed synthetic workflow for this compound.
The stereochemistry of the final product (cis or trans) is determined during the cyclopropanation step and can be controlled by the choice of reagents and reaction conditions.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain is most efficiently achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). However, due to the steric hindrance of the cyclopropane ring, modifications to standard coupling protocols are often necessary to ensure efficient and complete reactions.
Protocol 1: Manual SPPS Incorporation of this compound
This protocol outlines a single coupling cycle for the manual incorporation of the cyclopropane building block.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin for C-terminal amides)
-
This compound
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/Oxma Pure
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Workflow Diagram:
Start [label="Fmoc-Peptide-Resin"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; Wash1 [label="Wash\n(DMF, DCM, DMF)"]; Coupling [label="Coupling of\nthis compound\n(Coupling Reagent/Base in DMF)"]; Wash2 [label="Wash\n(DMF, DCM, DMF)"]; Repeat [label="Repeat for subsequent amino acids"]; Final_Deprotection [label="Final Fmoc Deprotection"]; Cleavage [label="Cleavage from Resin and\nSide-Chain Deprotection\n(TFA Cocktail)"]; Precipitation [label="Precipitation in cold ether"]; Purification [label="Purification (RP-HPLC)"];
Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat; Repeat -> Final_Deprotection; Final_Deprotection -> Cleavage; Cleavage -> Precipitation; Precipitation -> Purification; }
Figure 2. General workflow for the incorporation of this compound via SPPS.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and by-products.
-
Activation and Coupling:
-
In a separate vial, pre-activate a solution of this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HATU or DIC/Oxyma Pure, 3-5 equivalents) and a base (DIPEA or collidine, 6-10 equivalents) in DMF for 5-10 minutes. The use of stronger coupling reagents like HATU is recommended for sterically hindered building blocks.[6]
-
Add the activated solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or double coupling may be necessary.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test or a similar qualitative test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Washing: Once the coupling is complete, wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Wash the resin and dry it under vacuum. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for Coupling:
| Building Block Analogue | Coupling Reagent | Base | Time (h) | Yield (%) | Reference |
| trans-β-ACC derivative | Standard peptide coupling | N/A | N/A | Good | [1] |
| Sterically hindered amino acids | N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles | N/A | N/A | 41-95 | [7] |
| N-methyl amino acids | PyAOP | DIPEA | < 1 | High | [6] |
Note: The data presented are for analogous sterically hindered or cyclopropane-containing building blocks and should be used as a guideline. Optimization for this compound is recommended.
Characterization of Conformationally Restricted Peptides
Thorough characterization is essential to confirm the successful incorporation of the cyclopropane moiety and to elucidate its impact on the peptide's conformation and stability.
Structural Verification
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the synthesized peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (COSY, TOCSY, NOESY) are powerful tools for determining the three-dimensional structure of the peptide in solution. The presence of the cyclopropane ring will introduce characteristic shifts and coupling constants in the NMR spectrum. NOESY experiments can reveal through-space proximities between protons, providing crucial information about the peptide's folded state.[2]
Conformational Analysis
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil). The introduction of a conformational constraint is expected to induce a more defined secondary structure, which can be monitored by changes in the CD spectrum.[8][9]
-
X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides an atomic-resolution three-dimensional structure. This can offer definitive proof of the conformational constraints imposed by the cyclopropane ring.[10][11]
Stability Assessment
-
Proteolytic Stability Assay: To evaluate the resistance of the modified peptide to enzymatic degradation, it can be incubated with relevant proteases (e.g., trypsin, chymotrypsin, or serum proteases). The degradation can be monitored over time by RP-HPLC or LC-MS.[12][13] The incorporation of the cyclopropane moiety is expected to significantly increase the peptide's half-life in the presence of proteases.
Workflow for Proteolytic Stability Assay:
Start [label="Peptide Solution\n(Known Concentration)"]; Incubation [label="Incubate with Protease\n(e.g., Trypsin at 37°C)"]; Time_Points [label="Take Aliquots at\nDifferent Time Points"]; Quench [label="Quench Reaction\n(e.g., add TFA)"]; Analysis [label="Analyze by RP-HPLC"]; Data [label="Quantify Remaining Peptide"];
Start -> Incubation; Incubation -> Time_Points; Time_Points -> Quench; Quench -> Analysis; Analysis -> Data; }
Figure 3. Workflow for assessing the proteolytic stability of modified peptides.
Conclusion and Future Perspectives
The use of this compound represents a sophisticated and effective strategy for the design and synthesis of conformationally restricted peptides. By introducing a rigid cyclopropane scaffold, researchers can overcome the inherent limitations of native peptides, leading to compounds with enhanced stability, affinity, and selectivity. The protocols and characterization methods outlined in this guide provide a solid foundation for the successful application of this and similar building blocks in peptide-based drug discovery. Future work in this area will likely focus on the development of novel cyclopropane-based building blocks with diverse functionalities and the exploration of their impact on a wider range of biological targets.
References
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Aitken, D. J., Boddaert, T., Bodio, E., & Taylor, J. E. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Organic Letters, 21(1), 100–103. [Link]
- Al-Obeidi, F., De la Casa-Espín, V., & Spatola, A. F. (2012). Stereoselective synthesis of both enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid using a chiral pool approach and their incorporation in dipeptides. Tetrahedron, 68(35), 7149-7155.
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Baum, J., Hollecker, M., & Schiene-Fischer, C. (1998). Conformational constraints in protein degradation by the 20S proteasome. Biological chemistry, 379(8-9), 1077–1082. [Link]
- Bogaerts, J., Bultinck, P., & Herrebout, W. (2021). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Physical Chemistry Chemical Physics, 23(3), 1836-1847.
-
Chida, N., Koizumi, F., Kitabatake, M., & Yokoyama, E. (1998). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. The Journal of organic chemistry, 63(23), 8349–8356. [Link]
-
Hashimoto, M., & Takada, K. (1995). Degradation of peptide drugs by immobilized digestive proteases. Pharmaceutical research, 12(1), 125–130. [Link]
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(21), 8108–8111.
-
Kawamura, A., Hagiya, K., Deguchi, T., & Oishi, S. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Angewandte Chemie (International ed. in English), 56(10), 2735–2739. [Link]
- Kuttan, A., & Spatola, A. F. (2003). Coupling Reagents. Aapptec.
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Lattman, E. E., & Nossal, G. J. (2013). A Newcomer's Guide to Peptide Crystallography. Protein and peptide letters, 20(8), 848–856. [Link]
-
Le, G. T., & Gellman, S. H. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of organic chemistry, 78(15), 7546–7555. [Link]
- Mondal, D., & Pradhan, S. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid [C4-DABCO][N(CN)2]. Journal of Chemical Sciences, 130(5), 61.
-
Nagendra, H. G. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]
-
Ortial, S., & Gembus, V. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Chemical science, 12(35), 11843–11848. [Link]
-
PubChem. (n.d.). Synthesis of cyclopropane carboxylic acid p-[(2-propynyloxy)methyl]benzyl ester. PubChem. [Link]
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Reader, J. C., & Procter, D. J. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic letters, 25(17), 3044–3048. [Link]
-
Reed, J., & Reed, T. A. (1997). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
-
Roberts, K. D., & Procter, D. J. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic letters, 25(17), 3044–3048. [Link]
- Roy, A., & Sarma, B. K. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Research and Analytical Reviews, 6(1), 773-777.
-
Shin, K. J., & Chu, C. K. (2006). Stereoselective synthesis of 2'-C-methyl-cyclopropyl-fused carbanucleosides as potential anti-HCV agents. Organic letters, 8(22), 5081–5083. [Link]
-
Simpelaere, W. D., & Herrebout, W. (2021). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Physical chemistry chemical physics : PCCP, 23(3), 1836–1847. [Link]
-
Smith, D. D., & Dansen, B. T. (2023). Spectrophotometric-Based Assay to Quantify Relative Enzyme-Mediated Degradation of Commercially Available Bioplastics. International journal of molecular sciences, 24(11), 9221. [Link]
- Sreerama, N., & Woody, R. W. (2000). Circular dichroism of peptides and proteins.
-
Stucchi, M., & Pini, E. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2022(2), M1389. [Link]
-
Thomsen, T. B., Schubert, S. W., & Hunt, C. J. (2022). A new continuous assay for quantitative assessment of enzymatic degradation of poly(ethylene terephthalate) (PET). Biotechnology and Bioengineering, 119(10), 2836-2846. [Link]
-
Toth, M. V., & Borchman, D. (2010). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical journal, 99(4), 1254–1261. [Link]
-
van der Donk, W. A., & Peebles, C. A. (2015). Enzymatic biodegradation of hydrogels for protein delivery targeted to the small intestine. Biomacromolecules, 16(4), 1231–1241. [Link]
-
Villa, C., & Pini, E. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2022(2), M1389. [Link]
-
Villa, C., & Pini, E. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2022(2), M1389. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the synthesis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common issues, and optimize for yield and purity. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.
I. Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process. The first key transformation is the formation of the cyclopropane ring, followed by the oxidation of a primary alcohol to the desired carboxylic acid.
Caption: Synthetic workflow for this compound.
This guide will address potential issues in both of these critical steps.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
A. Cyclopropanation Step: Simmons-Smith Reaction
The Simmons-Smith reaction is a reliable method for converting alkenes to cyclopropanes.[1] However, its success is highly dependent on the quality of the reagents and the reaction conditions. A common variant, the Furukawa modification, which uses diethylzinc and diiodomethane, is often preferred for its reproducibility.[1]
Question 1: My Simmons-Smith cyclopropanation of benzyl allyl ether is resulting in a low yield of (2-((benzyloxy)methyl)cyclopropyl)methanol. What are the likely causes?
Answer:
Low yields in a Simmons-Smith reaction can typically be attributed to three main factors: the quality of the zinc reagent, the presence of impurities, and suboptimal reaction conditions.
-
Inactive Zinc-Copper Couple: The traditional Simmons-Smith reaction relies on a zinc-copper couple to form the active organozinc carbenoid. If this couple is not sufficiently activated, the reaction will be sluggish or fail altogether.
-
Troubleshooting:
-
Ensure the zinc dust is of high purity and has not been excessively oxidized.
-
Activation of the zinc is critical. Common methods include washing with dilute HCl to remove the oxide layer, followed by rinses with water, ethanol, and finally dry ether.
-
Consider using the Furukawa modification (diethylzinc and diiodomethane), which often gives more consistent results than the heterogeneous zinc-copper couple.[1]
-
-
-
Impurities in Reagents and Solvents: The organozinc intermediates in the Simmons-Smith reaction are highly reactive and sensitive to moisture and protic impurities.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried before use.
-
Use anhydrous solvents. Ethereal solvents like diethyl ether or dichloromethane are common choices.[2]
-
Diiodomethane can degrade over time, releasing iodine which can give it a pink or brownish tint. If discolored, it can be purified by washing with a solution of sodium thiosulfate, followed by drying and distillation.
-
-
-
Suboptimal Reaction Conditions: Temperature control is important. While the reaction is often run at room temperature or with gentle heating, excessive temperatures can lead to decomposition of the carbenoid.
-
Troubleshooting:
-
Maintain the reaction temperature as specified in your protocol. If the reaction is exothermic, consider initial cooling in an ice bath.
-
Ensure efficient stirring, especially in the heterogeneous Simmons-Smith reaction, to maintain good contact between the reagents.
-
-
Question 2: I am observing unexpected byproducts in my cyclopropanation reaction. What could they be?
Answer:
While the Simmons-Smith reaction is generally clean, side reactions can occur, particularly if the substrate contains other functional groups or if the reaction conditions are not well-controlled.
-
Insertion into O-H bonds: If your starting benzyl allyl ether is contaminated with benzyl alcohol, the Simmons-Smith reagent can insert into the O-H bond.
-
Reaction with other functional groups: While ethers are generally tolerant, other functional groups can be reactive. For example, allylic thioethers can form sulfur ylides, which can undergo rearrangement.[1]
-
Polymerization of the alkene: This is more of a concern with electron-rich alkenes. The Furukawa modification was specifically developed to cyclopropanate cationically polymerizable olefins like vinyl ethers.[2]
To minimize byproducts, ensure the purity of your starting material and use the recommended reaction conditions.
B. Oxidation of (2-((benzyloxy)methyl)cyclopropyl)methanol
The oxidation of the primary alcohol to a carboxylic acid is the final step. A key challenge here is to achieve complete oxidation without cleaving the benzyl ether protecting group.
Question 3: My oxidation reaction is incomplete, and I am isolating unreacted (2-((benzyloxy)methyl)cyclopropyl)methanol. How can I drive the reaction to completion?
Answer:
Incomplete oxidation is a common issue. The choice of oxidant and reaction conditions are crucial for achieving a high yield of the carboxylic acid.
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent.
-
Reaction Time and Temperature: Some oxidations can be slow at room temperature. A modest increase in temperature may be necessary, but this must be balanced against the risk of side reactions.
-
Choice of Oxidant: For the conversion of a primary alcohol to a carboxylic acid, stronger oxidizing conditions are needed than for oxidation to the aldehyde.
-
Recommended Method: TEMPO-mediated Oxidation: A two-step, one-pot procedure using catalytic TEMPO and sodium hypochlorite (NaOCl), followed by sodium chlorite (NaClO2), is a mild and efficient method for this transformation.[3]
-
Alternative Methods: Other reagents like chromium trioxide (CrO3) with periodic acid (H5IO6) can also be effective.
-
Question 4: I am observing a significant amount of a byproduct that appears to be benzoic acid, and my overall yield of the desired product is low. What is happening?
Answer:
The observation of benzoic acid strongly suggests that the benzyl ether protecting group is being cleaved under the oxidation conditions. This is a known side reaction with certain oxidizing agents.[4][5][6]
-
Mechanism of Cleavage: Oxidative cleavage of benzyl ethers typically proceeds via oxidation at the benzylic position to form an intermediate that is then hydrolyzed to benzaldehyde (which is subsequently oxidized to benzoic acid) and the deprotected alcohol.[4]
-
Troubleshooting:
-
Avoid Harsh Oxidants: Strong, non-selective oxidants are more likely to cleave the benzyl ether.
-
Optimize TEMPO-mediated Oxidation: While generally mild, the conditions for TEMPO-mediated oxidation can be tuned to minimize benzyl ether cleavage. Ensure the pH is well-controlled and avoid excessive temperatures.
-
Consider Alternative Protecting Groups: If benzyl ether cleavage remains a persistent issue, you may need to consider a more robust protecting group for the primary alcohol in your synthetic strategy. However, for many applications, careful control of the oxidation conditions should be sufficient.
-
C. Purification and Characterization
Question 5: I am having difficulty purifying the final product, this compound. What are the recommended procedures?
Answer:
The purification of carboxylic acids often takes advantage of their acidic nature.
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic layer with an aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of around 2-3. The carboxylic acid will precipitate if it is a solid or can be extracted back into an organic solvent if it is a liquid.
-
Dry the final organic extract over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent purification method.
-
Chromatography: While possible, silica gel chromatography of free carboxylic acids can sometimes be problematic due to streaking. It is often better to perform chromatography on an ester derivative if high purity is required and acid-base extraction is insufficient.
Question 6: How can I confirm the structure and purity of my final product?
Answer:
A combination of spectroscopic methods is essential for unambiguous structure confirmation and purity assessment.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), the methylene protons adjacent to the ether oxygen, the benzylic protons, and the aromatic protons of the benzyl group. The carboxylic acid proton will appear as a broad singlet, often far downfield (>10 ppm).
-
¹³C NMR: Look for the carbonyl carbon of the carboxylic acid (~170-180 ppm), the carbons of the cyclopropane ring, the methylene carbons, and the aromatic carbons.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).
III. Detailed Experimental Protocols
The following are representative protocols. You may need to optimize these based on your specific experimental setup and scale.
Protocol 1: Furukawa Cyclopropanation of Benzyl Allyl Ether
Caption: Workflow for Furukawa cyclopropanation.
-
To a solution of benzyl allyl ether (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen), cooled to 0 °C, add diethylzinc (1.1 equiv, typically a 1.0 M solution in hexanes) dropwise.
-
After stirring for 15 minutes, add diiodomethane (1.2 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (2-((benzyloxy)methyl)cyclopropyl)methanol.
Protocol 2: TEMPO-mediated Oxidation to Carboxylic Acid
Caption: Workflow for TEMPO-mediated oxidation.
-
Dissolve (2-((benzyloxy)methyl)cyclopropyl)methanol (1.0 equiv) in a mixture of acetonitrile and a phosphate buffer (e.g., pH 6.7).
-
Add TEMPO (0.01-0.05 equiv) and a small amount of aqueous sodium hypochlorite (NaOCl, ~0.1 equiv).
-
To this mixture, add an aqueous solution of sodium chlorite (NaClO₂, 1.5 equiv) dropwise, maintaining the temperature below 35 °C.
-
Stir the reaction at room temperature until TLC analysis shows the disappearance of the starting material and the intermediate aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by acid-base extraction as described in the FAQ section, or by crystallization.
IV. Quantitative Data Summary
| Parameter | Cyclopropanation (Furukawa) | TEMPO-mediated Oxidation |
| Key Reagents | Diethylzinc, Diiodomethane | TEMPO, NaOCl, NaClO₂ |
| Stoichiometry | ~1.1-1.5 equiv of Zn and CH₂I₂ reagents | Catalytic TEMPO, Stoichiometric NaClO₂ |
| Typical Solvent | Dichloromethane, Diethyl ether | Acetonitrile/Water (buffered) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | 70-90% | 80-95% |
V. References
-
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]
-
Crater, J. S., & Liebeskind, L. S. (2012). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides with Dichlorodicyanoquinone. Organic Letters, 14(1), 254–257. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Bobbitt, J. M., Bartelson, A. L., Bailey, W. F., & Polyanchenko, A. S. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Conference Services. (2003, January 24). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Retrieved from [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]
-
Wikipedia. (2023, December 27). Simmons–Smith reaction. In Wikipedia. Retrieved from [Link]
-
Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Retrieved from
-
Ali, M. A., & Singh, P. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
-
Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. In Comprehensive Organic Synthesis II (pp. 43-77). Elsevier. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Puerta, A., et al. (2018). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 24(56), 15019-15023. [Link]
-
Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction pathways of the Simmons-Smith reaction. Journal of the American Chemical Society, 125(8), 2341–2350. [Link]
-
Strieth-Kalthoff, F., et al. (2023). Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins. Journal of the American Chemical Society, 145(2), 1165–1173. [Link]
-
AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Gaina, L., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4183. [Link]
-
SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
Identifying and minimizing byproducts in the synthesis of "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid"
Welcome to the technical support center for the synthesis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing byproducts. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired Cyclopropane Product
Question: My cyclopropanation reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: A low yield in cyclopropanation reactions, particularly those involving carbenoid intermediates like in the Simmons-Smith reaction, can stem from several factors.[1][2][3] The primary areas to investigate are the quality of reagents, reaction conditions, and potential side reactions.
Causality and Solutions:
-
Reagent Quality: The activity of the zinc-copper couple in the Simmons-Smith reaction is critical.[1] Incomplete activation or aged reagents can significantly reduce the formation of the active carbenoid species.
-
Protocol: Ensure the zinc-copper couple is freshly prepared and activated. The use of ultrasound can sometimes improve the rate of organozinc compound formation by cleaning the metal surface.[3]
-
-
Reaction Conditions: The solvent choice and temperature can influence the reaction rate and selectivity. The rate of Simmons-Smith cyclopropanation tends to decrease as the basicity of the solvent increases due to the electrophilic nature of the zinc carbenoid.[4]
-
Protocol: Diethyl ether or 1,2-dichloroethane are commonly used solvents. If using a directing group like a hydroxyl, ensure the solvent does not strongly coordinate with the zinc reagent, which could interfere with the desired interaction.
-
-
Side Reactions: Incomplete conversion of the starting alkene is a common issue. Additionally, the formation of byproducts through alternative reaction pathways can consume starting materials and reagents.
-
Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Consider a modified approach, such as the Furukawa modification (Et₂Zn/CH₂I₂), which can be more effective for unfunctionalized alkenes.[5]
-
Issue 2: Formation of Unexpected Byproducts
Question: I am observing significant amounts of byproducts in my reaction mixture, complicating purification. What are the likely identities of these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge in cyclopropanation reactions. The specific byproducts will depend on the chosen synthetic route. For the synthesis of a cyclopropanecarboxylic acid derivative, common routes include the cyclopropanation of an allylic alcohol followed by oxidation, or the cyclopropanation of an α,β-unsaturated ester followed by hydrolysis.
Common Byproducts and Minimization Strategies:
| Byproduct Type | Formation Pathway | Minimization Strategy |
| Alkene Isomerization Products | Acid- or base-catalyzed isomerization of the starting alkene or product. The Lewis acidic byproduct ZnI₂ in the Simmons-Smith reaction can contribute to this.[5] | Use high-purity starting materials. Quench the reaction with a mild base like pyridine to neutralize ZnI₂.[5] |
| Methylated Heteroatoms | The zinc carbenoid in the Simmons-Smith reaction can act as a methylating agent, particularly with alcohols, if excess reagent and long reaction times are used.[5] | Use a stoichiometric amount of the cyclopropanating reagent and monitor the reaction to avoid prolonged reaction times. |
| Polymerization Products | For routes involving α,β-unsaturated esters, polymerization can be a significant side reaction, especially under harsh conditions. | Employ milder reaction conditions. The use of samarium-promoted cyclopropanation on unmasked α,β-unsaturated carboxylic acids has been shown to prevent side reactions like unwanted reduction.[6] |
| Ethene and Ethane | In the Kulinkovich reaction, which synthesizes cyclopropanols from esters, ethene and ethane are common byproducts from the decomposition of the titanacyclopropane intermediate.[7][8] | While inherent to the mechanism, optimizing the stoichiometry of the Grignard reagent and titanium alkoxide can help manage these byproducts. |
Issue 3: Difficulty in Product Purification
Question: The crude product is difficult to purify, and I am struggling to isolate the pure this compound. What purification techniques are most effective?
Answer: The purification strategy will depend on the physical properties of the desired product and the nature of the impurities. This compound is a carboxylic acid, which allows for specific purification techniques.
Recommended Purification Workflow:
Caption: Recommended purification workflow for the target acid.
Step-by-Step Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move to the aqueous layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH of ~2.
-
Extract the protonated carboxylic acid back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Column Chromatography:
-
If the product is still impure after extraction, silica gel column chromatography can be employed.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of the crude mixture.
-
-
Crystallization:
-
If the product is a solid, crystallization from a suitable solvent system can be a highly effective final purification step.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent strategy involves a two-step process:
-
Simmons-Smith Cyclopropanation: An allylic alcohol, 3-(benzyloxy)prop-1-ene, is reacted with a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to form (2-((benzyloxy)methyl)cyclopropyl)methanol.[1][2][5] This reaction is known for its stereospecificity, proceeding via a syn addition.[2]
-
Oxidation: The resulting cyclopropylmethanol is then oxidized to the corresponding carboxylic acid using standard oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or a milder two-step procedure like a Swern or Dess-Martin oxidation followed by a Pinnick oxidation.
Q2: Are there alternative cyclopropanation methods I can consider?
A2: Yes, several other methods exist for forming cyclopropane rings.[9]
-
Kulinkovich Reaction: This method can produce cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[8][10][11] This could be an alternative route to the cyclopropylmethanol intermediate. Byproducts such as ethene are common in this reaction.[7][8]
-
Diazo Compounds: Reactions of alkenes with diazo compounds, like diazomethane, can also yield cyclopropanes.[9][12] However, diazomethane is highly explosive and toxic, requiring special handling precautions.[12]
-
Samarium-Promoted Cyclopropanation: For direct cyclopropanation of α,β-unsaturated carboxylic acids, a samarium-promoted reaction using iodoform has been shown to be effective and stereospecific, avoiding the need for protecting groups.[6]
Q3: How can I confirm the stereochemistry of my final product?
A3: The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][5] For a trisubstituted cyclopropane like the target molecule, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry of the substituents on the cyclopropane ring.
Q4: What are the safety considerations when running these reactions?
A4:
-
Diiodomethane: This is a toxic and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Diethylzinc (Furukawa Modification): This reagent is pyrophoric and will ignite upon contact with air. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagents (Kulinkovich Reaction): These are highly reactive and water-sensitive. Reactions should be conducted in anhydrous solvents under an inert atmosphere.
-
Oxidizing Agents: Many oxidizing agents are corrosive and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
III. Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of 3-(benzyloxy)prop-1-ene
Caption: Workflow for Simmons-Smith cyclopropanation.
-
Under an inert atmosphere (N₂ or Ar), add freshly prepared zinc-copper couple to anhydrous diethyl ether in a round-bottom flask.
-
Add 3-(benzyloxy)prop-1-ene to the suspension.
-
Cool the mixture in an ice bath and add diiodomethane dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alkene.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude (2-((benzyloxy)methyl)cyclopropyl)methanol by silica gel column chromatography.
Protocol 2: Hydrolysis of a Cyclopropanecarboxylic Ester
If the synthesis proceeds through an ester intermediate, the final step is hydrolysis.
-
Dissolve the cyclopropanecarboxylic acid ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide.[13]
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexanes) to remove any non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product.
IV. References
-
Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
National Institutes of Health. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
Grokipedia. Kulinkovich reaction. [Link]
-
Organic Chemistry Portal. Kulinkovich Reaction. [Link]
-
Wikipedia. Kulinkovich reaction. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. [Link]
-
Google Patents. Cyclopropanecarboxylic acids and esters.
-
Wikipedia. Cyclopropanation. [Link]
-
Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. [Link]
-
Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 11. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. US3997586A - Cyclopropanecarboxylic acids and esters - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid Derivatives
Welcome to the technical support center for the stereoselective synthesis of 2-((benzyloxy)methyl)cyclopropanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging synthesis. Here, we address common experimental hurdles in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Troubleshooting Diastereoselectivity
One of the most significant challenges in this synthesis is controlling the relative stereochemistry of the substituents on the cyclopropane ring, leading to either cis or trans isomers. The benzyloxymethyl group can act as a directing group, but its influence is highly dependent on the reaction conditions.
FAQ 1: My Simmons-Smith cyclopropanation is giving a poor diastereomeric ratio (d.r.). How can I favor the syn (or cis) isomer?
Answer: Poor diastereoselectivity in Simmons-Smith reactions of allylic ethers often stems from a lack of effective coordination between the zinc carbenoid and the directing group. To enhance the formation of the syn isomer, where the cyclopropane ring is formed on the same face as the benzyloxymethyl substituent, consider the following:
-
The Role of the Directing Group: The oxygen atom of the benzyloxymethyl group can coordinate with the zinc atom of the Simmons-Smith reagent. This coordination directs the delivery of the methylene group to the same face of the double bond, resulting in the syn diastereomer.[1][2][3][4]
-
Reagent Choice is Critical:
-
Classic Simmons-Smith (Zn(Cu)/CH₂I₂): This is the standard, but its directing effect can be moderate. Ensure your zinc-copper couple is highly active.[5]
-
Furukawa Modification (Et₂Zn/CH₂I₂): Diethylzinc is often more effective in promoting the directing effect of the allylic ether, leading to higher syn selectivity.[3][6] The Lewis acidity of the zinc center is crucial for coordination.
-
-
Solvent Effects: Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ethereal solvents such as THF can compete with the substrate's oxygen for coordination to the zinc, diminishing the directing effect and lowering diastereoselectivity.[6]
-
Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -10 °C) can enhance diastereoselectivity by favoring the more ordered, coordinated transition state.[5]
Experimental Protocol: Enhancing syn-Diastereoselectivity via Furukawa Modification
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the allylic ether substrate (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (1.5-2.0 equiv, e.g., 1.0 M in hexanes) via syringe.
-
To this mixture, add diiodomethane (1.5-2.0 equiv) dropwise over 30 minutes. Caution: The reaction can be exothermic.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired syn diastereomer.
FAQ 2: I am trying to synthesize the anti (or trans) isomer. How can I reverse the diastereoselectivity?
Answer: Overcoming the inherent directing effect of the benzyloxymethyl group to favor the anti isomer requires a different strategic approach.
-
Steric Hindrance: If the substrate has a bulky protecting group on the oxygen, it can sterically hinder the approach of the cyclopropanating agent from the same face, favoring the anti product. However, the benzyloxy group is not exceptionally bulky.
-
Alternative Cyclopropanation Methods:
-
Catalytic Asymmetric Cyclopropanation: Employing a chiral catalyst that does not rely on substrate direction can provide access to the anti isomer.[7][8][9] For instance, some rhodium or copper-based catalysts with specific chiral ligands can override the substrate's directing effect.
-
Michael-Initiated Ring Closure (MIRC): This two-step approach involves a conjugate addition to an appropriate Michael acceptor, followed by an intramolecular ring closure. The stereochemistry of the final cyclopropane is determined by the conditions of the ring-closing step, which can often be controlled to favor the thermodynamically more stable trans product.
-
Section 2: Achieving Enantioselectivity
For pharmaceutical applications, controlling the absolute stereochemistry is paramount. This requires moving from diastereoselective to enantioselective methods.
FAQ 3: How can I synthesize a single enantiomer of a this compound derivative?
Answer: There are several established strategies to achieve high enantioselectivity:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid or a precursor can direct the cyclopropanation to one face of the molecule. Subsequent removal of the auxiliary yields the enantiomerically enriched product. While effective, this is not atom-economical.
-
Catalytic Asymmetric Cyclopropanation: This is a more modern and efficient approach.[7][8][9]
-
Transition Metal Catalysis: Chiral complexes of rhodium, copper, cobalt, and other transition metals are widely used to catalyze the reaction of diazo compounds with alkenes.[8][10] The choice of metal and ligand is crucial for achieving high enantiomeric excess (ee).
-
Biocatalysis: Engineered enzymes, such as myoglobin or cytochrome P450 variants, can catalyze cyclopropanation with excellent diastereo- and enantioselectivity.[10] This method often offers complementary stereoselectivity to traditional chemical catalysts.[10]
-
Workflow: Decision-Making for Stereoselective Synthesis
Caption: Decision tree for selecting a synthetic strategy.
Section 3: General Troubleshooting and Optimization
Beyond stereoselectivity, other experimental issues can arise.
FAQ 4: My reaction is sluggish, or I have a low yield. What are the common causes?
Answer: Low reactivity can be due to several factors:
-
Reagent Quality:
-
Moisture: These reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Insufficient Reagent: Use a slight excess of the cyclopropanating agent (e.g., 1.5-2.0 equivalents).[5]
-
Reaction Temperature: While lower temperatures can improve selectivity, they also slow down the reaction. If conversion is low, consider gradually increasing the temperature.[5]
Data Summary: Impact of Conditions on Diastereoselectivity
| Method | Reagent | Solvent | Temperature (°C) | Typical Outcome (d.r. syn:anti) |
| Simmons-Smith | Zn(Cu), CH₂I₂ | Et₂O | 25 | Moderate syn selectivity (e.g., 3:1 to 5:1) |
| Furukawa | Et₂Zn, CH₂I₂ | DCM | 0 | Good to excellent syn selectivity (>10:1) |
| Modified Shi | CF₃CO₂ZnCH₂I | DCM | 0 | Can favor anti for certain substrates[11] |
Note: Diastereomeric ratios are substrate-dependent and should be considered illustrative.
FAQ 5: I am struggling to separate the diastereomers. Any suggestions?
Answer: The separation of cyclopropane diastereomers can be challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most common method. Experiment with different solvent systems, often requiring a low-polarity eluent (e.g., hexanes/ethyl acetate or hexanes/DCM). Using high-resolution silica gel can improve separation.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column can be effective.
-
Derivatization: If the carboxylic acid is present, converting it to an ester or an amide can alter the polarity and improve separability. The derivative can then be hydrolyzed back to the acid after separation.
Workflow: General Troubleshooting for Low Yield
Caption: Systematic troubleshooting for low reaction yield.
References
-
Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. Available at: [Link]
-
Diastereoselective Borocyclopropanation of Allylic Ethers Using a Boromethylzinc Carbenoid. Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. Available at: [Link]
-
Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. National Institutes of Health (NIH). Available at: [Link]
-
Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric Synthesis of Cyclopropane and Cyclobutane-Containing Small Molecule Pharmaceuticals. ResearchGate. Available at: [Link]
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]
-
Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange. Available at: [Link]
-
Diastereoselective Simmons-Smith cyclopropanations of allylic amines and carbamates. PubMed. Available at: [Link]
-
Simmons–Smith reaction. Wikipedia. Available at: [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Available at: [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]
-
Simmons-Smith Reaction. NROChemistry. Available at: [Link]
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- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereoselective Simmons-Smith cyclopropanations of allylic amines and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Welcome to the technical support center for "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My crude product is a viscous oil/waxy solid. How do I assess its purity and decide on a purification strategy?
Answer:
A preliminary purity assessment is crucial and will dictate your purification workflow. A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most efficient approach.
-
Thin Layer Chromatography (TLC):
-
Objective: To visualize the number of components in your crude mixture.
-
Recommended Eluent: Start with a 7:3 mixture of Hexane:Ethyl Acetate. If your product remains at the baseline, increase polarity by switching to a 1:1 mixture or even adding 1% acetic acid to the eluent.
-
Analysis: Spot your crude material alongside any available starting materials. A pure product should ideally show a single spot. Multiple spots indicate impurities. Streaking of the main spot is common for carboxylic acids and often suggests interaction with the silica plate—a problem we will address in chromatography troubleshooting.
-
-
¹H NMR Spectroscopy:
-
Objective: To identify the nature of impurities.
-
Procedure: Dissolve a small sample of your crude product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Key Impurities to Look For:
-
Residual Solvents: Check for characteristic peaks from solvents used in the reaction or workup (e.g., THF, Et₂O, Toluene).
-
Benzyl Alcohol: A common byproduct from partial deprotection. Look for a broad singlet around 1.5-4.0 ppm (OH, concentration-dependent) and aromatic signals.
-
Starting Materials: Compare the spectrum with reference spectra of your starting materials.
-
Unidentified Byproducts: The presence of unexpected aromatic or aliphatic signals will necessitate a more rigorous purification method like column chromatography.
-
-
Based on this initial analysis, you can choose the best path forward using the following decision workflow.
Caption: Decision workflow for purification strategy.
Question 2: I performed an acid-base extraction, but my yield is very low. What went wrong?
Answer:
Acid-base extraction is a powerful technique for purifying carboxylic acids, but several pitfalls can lead to poor recovery.[1][2] The process relies on converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt with a base, washing away neutral organic impurities, and then regenerating the acid by lowering the pH.
Here are the common failure points and how to troubleshoot them:
-
Incomplete Deprotonation (Extraction Step):
-
Cause: The pH of the aqueous base was not high enough to fully deprotonate the cyclopropanecarboxylic acid (pKa ≈ 4.6).[3][4] Using a weak base like sodium bicarbonate (NaHCO₃) is common, but you must ensure it's used in stoichiometric excess and the pH of the aqueous layer is > 8.
-
Solution: Use a saturated NaHCO₃ solution or a 5-10% sodium carbonate (Na₂CO₃) solution. After separation, check the pH of the aqueous layer with pH paper. If it's not sufficiently basic, the extraction will be incomplete.
-
-
Incomplete Protonation (Precipitation Step):
-
Cause: The pH was not lowered sufficiently to precipitate all of the product. The carboxylate salt will remain dissolved if the solution is not acidic enough.
-
Solution: Add 1M or 2M HCl dropwise while stirring until the pH is ≤ 2. You should see the product precipitate as a white solid or oil. Always verify the final pH.
-
-
Emulsion Formation:
-
Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane (DCM), can create a stable emulsion layer that traps your product.
-
Solution: Gently invert the separatory funnel 5-10 times instead of shaking vigorously. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or allow the funnel to stand for an extended period.
-
-
Product Loss to Aqueous Phase:
-
Cause: The protonated carboxylic acid may have some minor solubility in the acidic aqueous phase, especially if large volumes of water were used.
-
Solution: After acidifying and filtering the precipitated product, perform a "back-extraction" of the aqueous filtrate with a solvent like ethyl acetate or DCM (2-3 times with small volumes) to recover any dissolved product.
-
Detailed Protocol: Robust Acid-Base Extraction
Caption: Step-by-step acid-base extraction workflow.
Question 3: My compound is streaking badly on a silica gel column. How can I achieve good separation?
Answer:
This is the most common issue when purifying carboxylic acids via flash column chromatography. The streaking (or tailing) occurs because the acidic proton of your compound interacts ionically with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction is reversible, causing molecules to "stick" and elute slowly and broadly.
The Solution: Suppress Ionization
To prevent this, you must suppress the deprotonation of your carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase.
-
Recommended Additive: Add 0.5% to 1% (v/v) of acetic acid to your eluent mixture. Formic acid can also be used.
-
Causality: The added acid protonates the silica surface, "masking" the silanol groups. It also ensures your product remains in its neutral, protonated state, minimizing ionic interactions and leading to sharp, well-defined peaks.
Optimized Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica Gel (60 Å, 40-63 µm) | Standard and effective for this class of compounds. |
| Mobile Phase | Hexane:Ethyl Acetate + 1% Acetic Acid | Good starting point. Adjust the Hex:EtOAc ratio to achieve an Rf of 0.2-0.3 on TLC for optimal separation. |
| Dichloromethane:Methanol + 1% Acetic Acid | Use for more polar impurities that do not elute with EtOAc systems. | |
| Loading Method | Dry Loading | Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/Methanol), adsorb it onto a small amount of silica gel or Celite, dry it completely, and load the resulting powder onto the column. This leads to sharper bands than wet loading. |
Question 4: I'm trying to crystallize the product, but it keeps "oiling out." What should I do?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than forming a crystal lattice. This typically happens when the solution is supersaturated too quickly or if the melting point of the compound is below the temperature of the solution.
Troubleshooting Crystallization
-
Solvent Selection is Key: The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Good Candidates: Try solvent systems like Toluene, Heptane/Ethyl Acetate, or Isopropanol/Water.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent (or the more soluble solvent of a binary mixture).
-
-
Control the Cooling Rate:
-
Problem: Crashing the product out of solution by placing it directly in an ice bath is a common cause of oiling out.
-
Solution: Allow the flask to cool slowly to room temperature first. If no crystals form, then move it to a refrigerator (4°C), and finally to a freezer (-20°C). Slow cooling provides time for proper crystal lattice formation.
-
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask just below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
-
Use an Anti-Solvent System:
-
Concept: Dissolve your compound in a minimal amount of a "good" solvent where it is very soluble. Then, slowly add a "bad" solvent (an anti-solvent) in which it is insoluble, until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the solid, then allow it to stand and cool slowly.
-
Example System: Dissolve the product in warm Ethyl Acetate (good solvent) and slowly add Heptane (anti-solvent).
-
References
- Google Patents. (n.d.). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
- ResearchGate. (2022). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
- National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- SlideShare. (n.d.). Protection and deprotection of carboxylic acid.
- ChemicalBook. (n.d.). This compound | 848328-57-4.
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
- Wikipedia. (n.d.). Cyclopropane carboxylic acid.
- Royal Society of Chemistry. (n.d.). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface.
- WIPO Patentscope. (n.d.). WO/2002/022543 PROCESS FOR PREPARING OPTICALLY ACTIVE CARBOXYLIC ACID DERIVATIVE.
- YouTube. (2020, May 18). Acid-Base Extraction of Benzil and Benzoic Acid.
- Reddit. (2019, April 18). Isolation of a Carboxylic acid : r/chemhelp.
Sources
Troubleshooting moisture sensitivity of "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid" in reactions
Welcome to the technical support center for 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid (CAS 848328-57-4). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a focus on troubleshooting issues related to the compound's moisture sensitivity in various chemical reactions. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the handling and reactivity of this compound:
Q1: Is this compound sensitive to moisture?
Yes, due to the presence of the carboxylic acid group, this compound is hygroscopic, meaning it can absorb moisture from the atmosphere.[1][2][3] This can be problematic for reactions that require anhydrous (water-free) conditions.
Q2: How can moisture affect my reaction when using this compound?
Moisture can interfere in several ways:
-
Side Reactions: Water can react with activated forms of the carboxylic acid (like acid chlorides or active esters), preventing the desired reaction from occurring.[4]
-
Catalyst Deactivation: In reactions using water-sensitive catalysts, trace amounts of moisture can poison the catalyst, leading to low or no product yield.
-
Hydrolysis: While the benzyl ether is generally stable, prolonged exposure to harsh acidic or basic conditions in the presence of water could potentially lead to its cleavage.[5][6]
Q3: What are the best practices for storing and handling this compound?
To minimize moisture exposure, store this compound in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and in a desiccator.[7] For weighing and transferring, using a glove box or glove bag is ideal.[7]
Q4: I am performing an amide coupling reaction and getting low yields. Could moisture be the culprit?
Absolutely. Amide coupling reactions, especially those using carbodiimide reagents (like EDC) or forming active esters, are highly sensitive to moisture.[8] Water can hydrolyze the activated intermediate faster than the amine can react, leading to the regeneration of the starting carboxylic acid and poor yields.[8]
Troubleshooting Guide: Overcoming Moisture-Related Reaction Failures
This section provides a more in-depth look at troubleshooting common problems encountered when using this compound in moisture-sensitive reactions.
Issue 1: Failed or Low-Yield Amide Coupling Reactions
Amide bond formation is a frequent application for carboxylic acids. If you are experiencing difficulties, consider the following:
Symptoms:
-
Low to no yield of the desired amide product.
-
Recovery of unreacted this compound.
-
Formation of urea byproducts (if using carbodiimide coupling agents).
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Wet Reagents/Solvents | Solvents like DMF and reagents like amines can absorb atmospheric moisture. | Use freshly distilled and dried solvents. Ensure your amine is dry. Consider using molecular sieves. |
| Hygroscopic Coupling Agents | Carbodiimide coupling agents (e.g., EDC) and additives (e.g., HOBt) can be hygroscopic.[8] | Use fresh, high-purity coupling agents. Store them in a desiccator. |
| Atmospheric Moisture | Reactions run in open flasks can readily absorb moisture from the air. | Set up your reaction under an inert atmosphere (nitrogen or argon). Use oven-dried glassware. |
Experimental Protocol: Anhydrous Amide Coupling
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reagent Preparation:
-
Dissolve this compound in a dry, aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere.
-
Add your amine to the reaction mixture.
-
In a separate flask, dissolve the coupling agent (e.g., EDC) and any additives (e.g., HOBt) in the dry solvent.
-
-
Reaction Execution:
-
Cool the carboxylic acid and amine mixture to 0°C in an ice bath.
-
Slowly add the solution of the coupling agent to the reaction mixture via a syringe or dropping funnel.
-
Allow the reaction to slowly warm to room temperature and stir for the desired time.
-
-
Work-up and Purification: Proceed with your standard aqueous work-up and purification protocol.
Workflow for Troubleshooting Amide Coupling:
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Issue 2: Unexpected Side Products or Decomposition
The presence of water can sometimes lead to the formation of unexpected byproducts.
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS.
-
Isolation of a compound that is not the starting material or the desired product.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Activated Intermediates | If the carboxylic acid is converted to a more reactive species (e.g., an acid chloride), water will rapidly convert it back to the carboxylic acid.[4] | Ensure strictly anhydrous conditions when working with activated acid derivatives. |
| Benzyl Ether Cleavage | Under strongly acidic conditions, the benzyl ether protecting group can be cleaved by hydrolysis.[5] | If your reaction requires acidic conditions, use a milder acid or a shorter reaction time. Consider alternative protecting groups if cleavage is persistent.[9][10] |
Protecting Group Stability:
The benzyl ether in this compound is generally robust. However, its stability can be compromised under certain conditions.
| Condition | Stability of Benzyl Ether | Potential for Cleavage |
| Strong Acids (e.g., HCl, H₂SO₄) | Labile | High, especially with heat and water. |
| Lewis Acids (e.g., BBr₃) | Labile | High |
| Hydrogenolysis (e.g., H₂, Pd/C) | Labile | High, this is a standard deprotection method.[11] |
| Strong Bases (e.g., NaOH, KOH) | Generally Stable | Low, but can occur under harsh conditions. |
| Oxidizing Agents (e.g., DDQ) | Can be cleaved | Dependent on the specific reagent.[5] |
Logical Relationship of Potential Side Reactions:
Caption: Potential reaction pathways in the presence of moisture.
By carefully considering these troubleshooting steps and implementing the recommended protocols, you can significantly improve the success rate of your reactions involving this compound.
References
- BenchChem. A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs.
- Fiveable. 11.3 Protecting groups - Organic Chemistry II.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Journal of the American Chemical Society. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases.
- Ambeed.com. Hydrogenolysis of Benzyl Ether.
- HepatoChem. How do you handle hygroscopic salts?.
- ResearchGate. Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?.
- ACP.
- ResearchGate. The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions | Request PDF.
- YouTube. Acid Chloride + Water = Carboxylic Acid (Reaction Mechanism).
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
Sources
- 1. d-nb.info [d-nb.info]
- 2. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
Preventing racemization during reactions with "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid"
Welcome to the technical support center for 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to maintaining stereochemical integrity during chemical reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you prevent racemization and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is racemization a concern for this compound?
A1: Racemization is the conversion of a single enantiomer into an equal mixture of both enantiomers, leading to a loss of optical activity. For a chiral molecule like this compound, the stereocenter at the carbon atom bearing the carboxylic acid group (C1) is susceptible to inversion under certain reaction conditions.
The primary cause is the increased acidity of the proton on this chiral carbon (the α-proton) when the adjacent carboxylic acid is activated for a reaction (e.g., amide coupling or esterification). A base present in the reaction mixture can then abstract this acidic proton, forming a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture.[1][2]
The strained nature of the cyclopropane ring can influence the stability and reactivity of this intermediate, but the fundamental mechanism of α-proton abstraction remains the key pathway for racemization.[3]
Troubleshooting Guide: Amide Bond Formation
The coupling of this compound with an amine to form an amide is a common transformation where racemization can severely impact product purity.
Q2: I am observing significant racemization when using DCC/DIC for amide coupling. What is causing this and how can I fix it?
A2: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective dehydrating agents but are notorious for causing racemization, especially when a base is required.[1][4] They function by forming a highly reactive O-acylisourea intermediate. This intermediate is extremely susceptible to base-catalyzed proton abstraction at the α-carbon before the desired amine has a chance to react.
Solution: The Use of Additives
The most reliable solution is to use an additive that intercepts the O-acylisourea intermediate to form a new, more stable activated ester that is less prone to racemization.[5][6]
Step-by-Step Protocol (Carbodiimide + Additive):
-
Dissolve: Dissolve this compound (1.0 eq) and the additive (1.1 eq) in an appropriate anhydrous solvent (e.g., DCM or DMF).
-
Cool: Cool the solution to 0 °C in an ice bath. This is critical to slow down the rate of racemization.
-
Add Carbodiimide: Add DIC or DCC (1.1 eq) to the cooled solution and stir for 10-15 minutes. This is the "pre-activation" step.
-
Add Amine: Add the amine component (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic, sterically hindered base like N-methylmorpholine (NMM) (1.0 eq). Avoid stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA) if possible. [1]
-
React: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
| Additive | pKa | Key Advantages |
| HOBt (Hydroxybenzotriazole) | 4.60 | The classic, cost-effective choice. Significantly suppresses racemization.[6] |
| HOAt (Hydroxyazabenzotriazole) | 3.28 | More acidic than HOBt, leading to faster reaction rates and even lower racemization levels.[7] |
| Oxyma (Ethyl cyanohydroxyiminoacetate) | 4.60 | A non-explosive and highly effective alternative to HOBt with similar efficacy.[1][5] |
Q3: I need to couple my acid with a poorly nucleophilic or sterically hindered amine. Which coupling reagents offer the best performance with minimal racemization?
A3: For challenging couplings, carbodiimide-based methods may be too slow, increasing the time the activated acid is exposed to racemizing conditions. In these cases, phosphonium or uronium/aminium-based reagents are superior as they are highly efficient and designed to minimize racemization.[4][7]
Solution: Switch to Modern Coupling Reagents
These reagents work by generating active esters (often HOBt or HOAt esters) in situ that react rapidly with the amine.[7]
| Reagent Class | Examples | Recommended Base | Key Advantages & Causality |
| Phosphonium Salts | BOP, PyBOP, PyAOP | DIEA, NMM | Convert the carboxylic acid into a less reactive -OBt ester, which is stable enough to avoid side reactions but reactive enough for amidation. Less risk of guanidinylation side reactions compared to uronium salts.[1][7] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | DIEA, NMM | Extremely fast reaction rates, which minimizes the lifetime of the activated intermediate and thus reduces the opportunity for racemization. HATU is particularly effective due to the electronic properties of the 7-azabenzotriazole core.[7] |
| Novel Reagents | TCFH-NMI, Ynamides | N-methylimidazole (NMI) for TCFH | These systems often operate under exceptionally mild conditions and are reported to be "racemization-free".[8][9] TCFH-NMI generates a highly reactive N-acyl imidazolium salt in situ.[9] |
Step-by-Step Protocol (Uronium/Phosphonium Reagents):
-
Combine: In an anhydrous solvent (e.g., DMF), combine the carboxylic acid (1.0 eq), the amine (1.1 eq), and the coupling reagent (e.g., HATU, 1.05 eq).
-
Cool: Cool the mixture to 0 °C.
-
Add Base: Add a non-nucleophilic base (e.g., DIEA or NMM, 2.0-3.0 eq) dropwise. The base is required to deprotonate the carboxylic acid and the amine salt (if applicable).
-
React: Stir at 0 °C for 15-30 minutes, then allow to warm to room temperature and monitor to completion.
Troubleshooting Guide: Esterification Reactions
While often considered less prone to racemization than amide coupling, esterification can still cause loss of stereochemical integrity, especially under harsh conditions.
Q4: I am trying to form a methyl ester using methanol and a strong acid catalyst (e.g., H₂SO₄) at reflux and I'm seeing racemization. Why?
A4: Heating a carboxylic acid in the presence of a strong acid catalyst can lead to racemization. Although the mechanism is different from base-catalyzed enolization, the acidic conditions and elevated temperatures can promote the formation of a symmetric intermediate (e.g., via reversible enolization under acidic conditions), leading to a loss of stereochemical purity.[10][11]
Solution: Use Milder Esterification Methods
Avoid high temperatures and strong acids. There are several effective methods for esterification that proceed under mild conditions.
Recommended Protocols for Mild Esterification:
-
With Diazomethane (for Methyl Esters):
-
Mechanism: Diazomethane (CH₂N₂) protonates on the carboxylic acid, followed by nucleophilic attack by the carboxylate on the methyl group, releasing N₂ gas. This reaction is extremely fast, clean, and occurs at low temperatures.
-
Protocol: Dissolve the acid in a solvent like ether or DCM. Cool to 0 °C. Add a solution of diazomethane dropwise until a faint yellow color persists and gas evolution ceases. Caution: Diazomethane is toxic and explosive; use appropriate safety precautions and specialized glassware.
-
-
With Alkyl Halides and a Weak Base:
-
Mechanism: This is a standard Sₙ2 reaction. The carboxylic acid is deprotonated by a mild base to form the carboxylate, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide).
-
Protocol: Dissolve the acid (1.0 eq) in a solvent like acetone or DMF. Add a mild, non-hindered base like potassium carbonate (K₂CO₃, 1.5 eq). Add the alkyl halide (1.2 eq). Stir at room temperature until completion. The low basicity of K₂CO₃ is insufficient to cause significant α-proton abstraction.
-
-
Via Mixed Anhydrides:
-
Mechanism: The carboxylic acid is first activated by reacting with an alkyl chloroformate (e.g., ethyl or isobutyl chloroformate) in the presence of a tertiary amine base at low temperature. This forms a mixed carboxylic-carbonic anhydride, which is then cleanly converted to the desired ester upon addition of the alcohol.[12] This method avoids the highly reactive intermediates that are prone to racemization.
-
Protocol: Dissolve the acid (1.0 eq) in THF and cool to -15 °C. Add N-methylmorpholine (NMM, 1.0 eq). Slowly add isobutyl chloroformate (1.0 eq) and stir for 15 minutes. Then, add the desired alcohol (1.5 eq) and allow the reaction to warm to room temperature.
-
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
- Antonovics, I., & Young, G. T. (1965). The Mechanism of Racemisation during the Coupling of Acylpeptides.
- Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. Retrieved from [Link]
- Bodanszky, M. (1965). Racemization in Peptide Synthesis. Mechanism-specific Models.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Vasanthakumar, G., & Velmurugan, D. (2019). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Retrieved from [Link]
- Manimaran, B., & Stahly, G. P. (1998). Racemization process for optically active carboxylic acids or salts or esters thereof.
- Ramalingam, K., & Woodard, R. W. (1985). The stereochemistry of oxidation of 1-amino-cyclopropanecarboxylic acid.
- Szabó, K. J., et al. (2017).
-
Ren, J.-W., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal. Retrieved from [Link]
- Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). [PDF].
- Ni, F., et al. (2021). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ChemRxiv.
- Ashton, K., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.
- Ni, F., et al. (2021). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ChemRxiv.
- Nicewicz, D. A., & Zuo, Z. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(28), 9872-9875.
- Nicewicz, D. A., & Zuo, Z. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society.
- minimizing epimerization during 2-Methylcyclohexanecarboxylic acid derivatiz
- Lanari, D., et al. (2020).
- Kim, S., Lee, J. I., & Kim, Y. C. (1985). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry, 50(5), 560-565.
- Li, J., et al. (2021).
- Besi, S., et al. (2021). Efficient catalyst-free direct amidation of non-activated carboxylic acids from carbodiimides. Organic & Biomolecular Chemistry.
- Manimaran, B., & Stahly, G. P. (1993). Racemization process for an optically active carboxylic acid or ester thereof.
- Supporting Information Epimerization-Free Access to C-Terminal Cysteine Peptide Acids, Carboxamides, Amides, and Ester. (n.d.). [PDF].
- Minai, M., & Veda, T. (1982). Process for preparing racemized cyclopropanecarboxylic acids.
- Strieth-Kalthoff, F., et al. (2023). Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins. Journal of the American Chemical Society.
- Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). (n.d.). Cheméo.
- Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). PubMed.
- Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI.
- Racemization | 5579 Publications | 69836 Citations | Top Authors | Rel
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Improving the diastereoselectivity of reactions using "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid"
A Note to Our Researchers: Your inquiry into the use of "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid" as a chiral auxiliary for improving diastereoselectivity is both specific and insightful. As Senior Application Scientists, our primary goal is to provide you with accurate, actionable information. Our comprehensive search of the current scientific literature and chemical databases did not yield specific examples or established protocols for the use of this particular compound as a chiral auxiliary in diastereoselective reactions.
However, the core of your query—leveraging the rigid, well-defined stereochemical environment of a cyclopropane ring to induce diastereoselectivity—is a sound and intriguing chemical concept. Therefore, we have developed this technical support guide to address the principles and practices of using cyclopropane-based chiral auxiliaries in a broader sense. The information, protocols, and troubleshooting advice provided herein are based on established principles of asymmetric synthesis and are intended to serve as a foundational guide for your research endeavors in this area.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using a chiral auxiliary to induce diastereoselectivity?
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] This creates a new, chiral molecule where the auxiliary's stereocenters exert a steric and/or electronic influence on the subsequent reaction. This influence forces the incoming reagent to approach from a specific face, leading to the preferential formation of one diastereomer over the other. After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.[1] This strategy is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry.[1]
Q2: Why would a cyclopropane-based scaffold be a good candidate for a chiral auxiliary?
The rigid, three-membered ring of a cyclopropane has a well-defined and conformationally restricted structure. This rigidity can translate to a highly predictable steric environment when incorporated into a chiral auxiliary. The substituents on the cyclopropane ring would be held in fixed positions, creating a distinct "shielding" effect on one face of the reactive center (e.g., an enolate), thereby directing the approach of an electrophile.
Q3: How would one attach a cyclopropane-based carboxylic acid auxiliary to a substrate for a reaction like an aldol or alkylation?
Typically, the carboxylic acid of the auxiliary would be converted to an amide with the substrate of interest. For example, to perform a diastereoselective alkylation of a ketone, the ketone would first be converted to an enamine or another suitable derivative, which is then acylated with the cyclopropanecarboxylic acid chloride (prepared from the carboxylic acid and, for instance, oxalyl chloride or thionyl chloride). This would form an N-acyl species, such as an N-enoyl or N-acyl oxazolidinone-type structure, ready for the diastereoselective transformation.
Q4: What are the critical factors to consider when choosing a solvent or Lewis acid for a reaction involving a cyclopropane-based auxiliary?
The choice of solvent and Lewis acid is paramount as it can significantly influence the conformation of the transition state.[1]
-
Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state and reactivity of organometallic reagents and enolates. Aprotic solvents like THF, diethyl ether, or dichloromethane are common choices.
-
Lewis Acid: In reactions like aldol or Diels-Alder, a Lewis acid is often used to activate the electrophile. The size and nature of the Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can influence the chelation between the auxiliary and the substrate, which in turn dictates the facial selectivity of the reaction.
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity (d.r. close to 1:1)
Low diastereoselectivity is a common hurdle in asymmetric synthesis. The goal is to maximize the energy difference between the transition states leading to the two different diastereomers.[1]
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Reaction Temperature | Asymmetric reactions are highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[2] | Perform the reaction at lower temperatures (e.g., -78 °C, -100 °C). This will amplify the energetic difference between the diastereomeric transition states. |
| Incorrect Enolate Geometry | For reactions involving enolates (e.g., aldol, alkylation), the (E) or (Z) geometry of the enolate is often crucial for high stereocontrol.[1][2] | The choice of base and solvent for enolate formation is critical. Bulky bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in THF typically favor the formation of the (Z)-enolate.[2] Ensure complete enolate formation before adding the electrophile. |
| Inappropriate Lewis Acid or Reagent | The Lewis acid can influence the conformation of the substrate-auxiliary complex. A poorly chosen Lewis acid may not enforce a rigid, chelated transition state. | Screen a variety of Lewis acids with different steric and electronic properties (e.g., TiCl₄, MgBr₂·OEt₂, ZnCl₂). For alkylations, the nature of the alkylating agent (e.g., methyl iodide vs. methyl triflate) can also impact the transition state. |
| Flexible Transition State | The benzyloxy-methyl group on the proposed auxiliary might have conformational flexibility, which could lead to multiple competing transition states with similar energies. | Consider modifications to the auxiliary to increase its rigidity. For instance, converting the benzyl ether to a bulkier silyl ether might lock the conformation more effectively. |
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A decision-making workflow for troubleshooting low diastereoselectivity.
Issue 2: Difficulty with Auxiliary Cleavage
The removal of the chiral auxiliary is a critical final step. The conditions must be effective enough to cleave the auxiliary without causing epimerization of the newly formed stereocenter or decomposition of the product.[1][3]
| Potential Cause | Explanation | Suggested Solution |
| Product Decomposition | The cleavage conditions (e.g., strong acid/base, harsh redox agents) are too harsh for the functional groups present in the product.[1] | Explore milder cleavage methods. For an amide linkage, options include: - Basic Hydrolysis: LiOH/H₂O₂ is a common choice but can be exothermic.[1][4] Careful temperature control is crucial. - Reductive Cleavage: Reagents like LiBH₄ or LiAlH₄ can reduce the amide to an alcohol.[1] - Transamination: Heating with an amine, sometimes with a Lewis acid catalyst, can be effective.[1] |
| Epimerization at the α-Carbon | If the newly formed stereocenter is α to a carbonyl group, basic or acidic cleavage conditions can lead to enolization and subsequent racemization or epimerization.[1][3] | Use non-hydrolytic or very mild conditions. For example, conversion to a Weinreb amide followed by reaction with an organometallic reagent, or reduction to the alcohol followed by oxidation can be alternative strategies to access the carboxylic acid. |
| Low Yield of Cleaved Product | The reaction may be incomplete, or the product may be difficult to separate from the cleaved auxiliary. | Ensure the cleavage reaction goes to completion using TLC or LC-MS analysis. Optimize the workup and purification procedure. The cleaved auxiliary can often be recovered by extraction or chromatography. |
Hypothetical Experimental Protocol: Diastereoselective Aldol Reaction
This protocol outlines a hypothetical procedure for a diastereoselective aldol reaction using a representative cyclopropane-based chiral auxiliary, (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylic acid , which is then converted to an oxazolidinone-like structure for the reaction.
Step 1: Auxiliary Attachment
-
Oxazolidinone Formation: React the chiral cyclopropanecarboxylic acid with a suitable amino alcohol (e.g., (S)-valinol) under dehydrating conditions to form the corresponding cyclopropane-fused oxazolidinone.
-
N-Acylation: Treat the oxazolidinone with a strong base (e.g., n-BuLi) at -78 °C in THF, followed by the addition of propionyl chloride to yield the N-propionyl imide.
Step 2: Diastereoselective Aldol Reaction
-
Enolate Formation: Dissolve the N-propionyl imide in dry CH₂Cl₂ and cool to -78 °C. Add di-n-butylboron triflate (Bu₂BOTf) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine). Stir for 30-60 minutes to ensure the formation of the (Z)-boron enolate.
-
Aldol Addition: To the enolate solution at -78 °C, add the desired aldehyde (e.g., isobutyraldehyde) dropwise. Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
Step 3: Auxiliary Cleavage
-
Hydrolysis: Dissolve the aldol adduct in a 4:1 mixture of THF and water. Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide, followed by a 1M aqueous solution of lithium hydroxide (LiOH).
-
Stirring: Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Quenching and Extraction: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1N HCl and extract the desired β-hydroxy carboxylic acid with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
Experimental Workflow Diagram
Caption: A generalized workflow for a chiral auxiliary-mediated aldol reaction.
Proposed Mechanism of Stereocontrol
Caption: A simplified representation of the chelated transition state responsible for high diastereoselectivity.
References
- BenchChem Technical Support Team. (2025). Common pitfalls in the use of chiral auxiliaries. BenchChem.
- ResearchGate. (n.d.). Identification of the optimum reaction conditions for the diastereoselective intramolecular aza-Michael reaction of (S)-6a.
- Aggarwal, V. K., & Smith, H. W. (n.d.). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry.
- BenchChem Technical Support Team. (2025). Troubleshooting poor diastereoselectivity with (-)-Menthyloxyacetic acid. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Chiral Auxiliary Cleavage. BenchChem.
- Zhang, X., & Chen, J. (n.d.). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC.
- Morales Monarca, G. H., et al. (2022). Diastereoselective Functionalization of Chiral N-Acyl-1,3-oxazolidines and Their Applications in the Synthesis of Bioactive Molecules.
- Malfi, R. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂.
- Reetz, M. T. (n.d.).
- Not Voodoo. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?.
- OChemPal. (2020, October 22).
- BenchChem. (n.d.). Chiral Auxiliary Selection.
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
- Gleave, D. M. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- Leah4sci. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
- Wang, Y., et al. (n.d.). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex.
- Karaman, R. (2016). Chiral auxilliary cleavage?
- Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group.
- Morales Monarca, G. H., et al. (2022). Diastereoselective alkylation and methods for chiral auxiliary removal.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- Reetz, M. T. (n.d.). Asymmetric Induction. MSU chemistry.
Sources
Overcoming challenges in the scale-up production of "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid"
Technical Support Center: Scale-Up Production of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to pilot and full-scale production. We will delve into the causality behind common issues and provide robust, field-proven troubleshooting strategies.
Section 1: Overview of Synthetic Strategy & Key Scale-Up Considerations
The synthesis of this compound typically involves the formation of the cyclopropane ring, a critical step that presents significant scale-up challenges. A common synthetic route involves the cyclopropanation of an alkene precursor, such as the methyl or ethyl ester of 4-(benzyloxy)but-2-enoic acid, followed by hydrolysis. The primary challenges in scaling this process revolve around reaction control, reagent safety and handling, and final product purification.
This guide will address these challenges within a troubleshooting framework, focusing on the most critical unit operations.
Section 2: Troubleshooting the Cyclopropanation Reaction
The cyclopropanation is the cornerstone of this synthesis. The choice of method dictates the impurity profile, safety considerations, and overall process economy. Issues in this step often cascade, complicating downstream operations.
FAQ 1: My cyclopropanation yield is low and inconsistent upon scale-up. What are the likely causes?
Low and variable yields are often traced back to issues with mass and heat transfer, reagent stability, or catalyst activity.
-
Cause A: Inefficient Mass Transfer & Mixing: In heterogeneous reactions, such as those using a Simmons-Smith type reagent (Zn-Cu couple), the reaction rate is dependent on the surface area of the metal and efficient mixing. In large reactors, inadequate agitation can create "dead zones," leading to localized reagent depletion and incomplete conversion. Phase-transfer catalysis (PTC) is often employed for reactions in biphasic systems to enhance the reaction rate by facilitating the transfer of reactants across the phase boundary.[1][2]
-
Troubleshooting Strategy:
-
Optimize Agitation: Characterize the mixing efficiency of your reactor. For heterogeneous systems, consider using a pitched-blade or anchor-style impeller designed for solid suspension.
-
Implement Phase-Transfer Catalysis: For reactions involving immiscible phases, introduce a suitable phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve reaction kinetics.[1] This can lead to more consistent results and potentially milder reaction conditions.[3]
-
Consider Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, providing excellent control over reaction parameters and minimizing variability.[4][5] This is particularly advantageous for handling hazardous reagents like diazo compounds.[6]
-
-
Cause B: Reagent Decomposition & Safety: Diazo compounds, such as ethyl diazoacetate (EDA), are common reagents for catalytic cyclopropanation but are thermally unstable and potentially explosive, posing significant scale-up risks.[5] Simmons-Smith reagents can be pyrophoric if not handled correctly.
-
Troubleshooting Strategy:
-
Controlled Reagent Addition: Implement slow, controlled addition of the hazardous reagent to the reaction mixture at the optimal temperature to prevent accumulation and control the exotherm.
-
In-Situ Generation: Where possible, generate the reactive species in situ to avoid isolating and storing hazardous intermediates.
-
Thermal Hazard Analysis: Conduct Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) studies to understand the thermal profile of your reaction and define safe operating limits before scaling up.
-
-
Cause C: Catalyst Deactivation or Poor Performance: In metal-catalyzed reactions (e.g., using Rhodium or Copper catalysts with diazo compounds), the catalyst can be poisoned by impurities in the starting materials or solvents. For Simmons-Smith reactions, the activation of the zinc is critical.
-
Troubleshooting Strategy:
-
Reagent Purity: Ensure all starting materials and solvents are of sufficient purity and are free from potential catalyst poisons (e.g., sulfur or phosphorus compounds).
-
Catalyst Loading Optimization: Re-evaluate the optimal catalyst loading at scale. Sometimes, a slightly higher loading is required to compensate for minor impurities or differences in mixing efficiency.
-
Zinc Activation: For Simmons-Smith type reactions, ensure the zinc is properly activated (e.g., via treatment with HCl, I₂, or TMSCl) to achieve a reactive carbenoid species.[7]
-
Experimental Protocol: Example of a Lab-Scale Cyclopropanation
This protocol is for illustrative purposes. All reactions involving hazardous reagents must be performed after a thorough risk assessment.[8]
-
Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add Zinc powder (2.0 eq) and Copper(I) Chloride (0.15 eq). Add anhydrous diethyl ether and stir vigorously.
-
Reagent Addition: To the activated zinc-copper couple, add a solution of diiodomethane (1.5 eq) in diethyl ether dropwise, maintaining the temperature below 30°C. An exotherm should be observed.
-
Substrate Addition: After the exotherm subsides, add a solution of the alkene precursor (e.g., ethyl 4-(benzyloxy)but-2-enoate) (1.0 eq) in diethyl ether dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature or gentle reflux and monitor for completion by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through celite to remove metal salts. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualization: General Scale-Up Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common scale-up issues.
Section 3: Challenges in Purification and Isolation
Purifying a carboxylic acid with a relatively high molecular weight can be challenging, especially when dealing with structurally similar impurities.
FAQ 2: I'm struggling to remove metal residues (Zn, Cu, Rh, Pd) from my product. How can I improve this?
Metal impurities are a major concern, particularly for pharmaceutical applications.
-
Cause: Metal salts formed during the reaction (e.g., zinc iodide) or residual catalyst can be difficult to remove, sometimes co-precipitating with the product or forming stable complexes.
-
Troubleshooting Strategy:
-
Aqueous Washes with Chelating Agents: During the work-up, wash the organic phase with aqueous solutions of chelating agents. A solution of Rochelle's salt (potassium sodium tartrate) or EDTA can effectively sequester zinc and copper ions into the aqueous phase.
-
Acidic/Basic Washes: A dilute acid wash (e.g., 1M HCl) can help remove basic metal oxides, while a wash with aqueous sodium thiosulfate can help remove iodine. Ensure the pH does not lead to cleavage of the benzyl protecting group.[9]
-
Activated Carbon/Silica Gel Treatment: Stirring the crude product solution with activated carbon or a metal scavenging silica gel can effectively adsorb residual palladium or rhodium catalysts.
-
Crystallization: Develop a robust crystallization procedure. The choice of solvent system is critical. A solvent/anti-solvent system (e.g., ethyl acetate/heptane) is often effective for inducing crystallization and rejecting impurities.
-
FAQ 3: My final product is an oil or difficult to crystallize. What are my options?
The presence of geometric isomers (cis/trans) or other impurities can inhibit crystallization.
-
Cause: The cyclopropanation reaction may produce a mixture of cis and trans isomers. While often one is favored, the presence of the other can act as an impurity, disrupting the crystal lattice.
-
Troubleshooting Strategy:
-
Chromatographic Separation: While challenging at scale, flash chromatography on silica gel can be used to separate isomers. At a larger scale, Simulated Moving Bed (SMB) chromatography may be a viable, albeit expensive, option.
-
Salt Formation: Convert the carboxylic acid to a crystalline salt by reacting it with a suitable base (e.g., dicyclohexylamine, sodium hydroxide). The resulting salt may have much better crystalline properties. The pure salt can then be isolated by filtration and re-acidified to yield the pure carboxylic acid.
-
Distillation: If the product is thermally stable, high-vacuum distillation (e.g., using a Kugelrohr or wiped-film evaporator) can be an effective purification method for removing non-volatile impurities.
-
Section 4: Protecting Group Stability
The benzyl ether is generally robust, but it is not immune to cleavage under certain conditions.
FAQ 4: I am observing de-benzylation during my process. How can I prevent this?
Loss of the benzyl group results in a significant impurity (2-(hydroxymethyl)cyclopropanecarboxylic acid) that can be difficult to separate.
-
Cause A: Harsh Acidic Conditions: The benzyl ether can be cleaved by strong acids, particularly Lewis acids that may be used in some reaction variants or during work-up.[10]
-
Troubleshooting Strategy: Avoid strong acidic conditions. If an acidic wash is necessary, use a mild, dilute acid (e.g., 0.5M citric acid) and minimize contact time. Buffer the reaction or work-up if necessary.
-
Cause B: Catalytic Hydrogenolysis Conditions: This is the most common method for benzyl ether cleavage.[11][12] If any subsequent steps involve catalytic hydrogenation (e.g., to reduce another functional group), the benzyl ether will likely be cleaved.
-
Troubleshooting Strategy: If hydrogenation is required elsewhere in the molecular framework, the benzyl ether is not a suitable protecting group. Consider an alternative, such as a silyl ether (e.g., TBDMS) or an acetal (e.g., MOM or THP), which are stable to hydrogenation but can be removed under acidic conditions.[13]
Section 5: Analytical Methods for Process Control
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring final product quality.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Analyte State | Requires derivatization (e.g., to a methyl or silyl ester) to improve volatility. | Can analyze the carboxylic acid directly. |
| Primary Use | Good for monitoring volatile starting materials and identifying low-level, non-polar byproducts. | Excellent for monitoring the conversion of the starting ester to the final acid, quantifying polar impurities, and assessing isomeric purity (cis/trans). |
| Sensitivity | High sensitivity, especially in Selected Ion Monitoring (SIM) mode. | High sensitivity, particularly with MS detection. UV detection is possible but may require a low wavelength (~210 nm).[14] |
| Chiral Separation | Possible with a chiral GC column after derivatization. | The preferred method for chiral separation using a chiral stationary phase (CSP) column.[15] |
Visualization: Analytical Control Points in Synthesis
Caption: Key analytical checkpoints throughout the manufacturing process.
References
-
Mori, M. et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. 16
-
Pini, E. et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. 17
-
CN1062345A (n.d.). Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Google Patents. 18
-
Synthesis Workshop (2022). Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz. YouTube. 19
-
Eastman Chemical Company (n.d.). Processes For The Preparation Of Cyclopropanecarboxylic Acid. Quick Company. 20
-
Wang, J. et al. (2009). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. 21
-
PubChem (n.d.). 2-Methylcyclopropanecarboxylic acid. National Institutes of Health. 22
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Organic Syntheses (n.d.). cyclopropanecarboxylic acid. Organic Syntheses Procedure. 8
-
MDPI (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. 23
-
Pontini, F. et al. (2023). Scale-up experiment under intensified conditions. ResearchGate. 7
-
Organic Chemistry Portal (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. 9
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Qian, Z. et al. (2018). Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block. ResearchGate. 24
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BLD Pharm (n.d.). This compound. BLD Pharm. 25
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Douglas, J. et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. 1
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ACS Publications (n.d.). A New Synthesis of Cyclopropanecarboxylic Acids. ACS Publications. 26
-
Gemo, M. et al. (2021). Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. ResearchGate. 2
-
BenchChem (2025). Comparative Guide to Analytical Methods for 2-Methylcyclohexanecarboxylic Acid. BenchChem. 15
-
Common Organic Chemistry (n.d.). Benzyl Protection. Common Organic Chemistry. 11
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Arnold, F. H. et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PMC - NIH.
-
Restelli, A. et al. (2016). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. 4
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Raimondi, W. et al. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. 27
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Holmes, A. B. et al. (1993). Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. 10
-
EP0879813A1 (n.d.). Process of preparation of cyclopropane carboxylic acids. Google Patents. 28
-
Butcher, K. J. et al. (2011). Catalytic Cyclopropanation Reactions. ResearchGate. 5
-
Wang, C. et al. (2017). Scale-up experiment of the cyclopropanation reaction. ResearchGate. 29
-
Chemical Science (RSC Publishing) (n.d.). Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. Chemical Science (RSC Publishing). 30
-
Knowles, R. R. et al. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC - NIH. 31
-
ACS Catalysis (2023). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. 32
-
Stevens, E. (2018). benzyl ether cleavage. YouTube. 12
-
Sibi, M. P. et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing). 3
-
Orbán, I. et al. (2022). [2+1]-Type Cyclopropanation Reactions. ResearchGate. 33
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Dodani, S. C. et al. (2023). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. 6
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University of Evansville (n.d.). Alcohol Protecting Groups. University of Evansville. 13
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Saito, K. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - NIH. 14
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Technical Support Center: Debenzylation of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Welcome to the technical support guide for the debenzylation of 2-((benzyloxy)methyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific transformation. Here, we address common side reactions, provide troubleshooting strategies, and answer frequently asked questions to ensure a successful and high-yielding deprotection.
Troubleshooting Guide: Overcoming Common Side Reactions
Debenzylation of substrates containing a cyclopropane ring requires a delicate balance of reactivity to avoid unwanted side reactions. Below are common issues encountered with this compound and detailed strategies to mitigate them.
Problem 1: Cyclopropane Ring Opening
Question: My reaction is yielding a complex mixture, and mass spectrometry suggests the presence of products with a mass corresponding to the ring-opened alcohol. Why is this happening and how can I prevent it?
Root Cause Analysis: The primary culprit for this side reaction is the inherent strain in the cyclopropane ring. Standard catalytic hydrogenolysis, while effective for cleaving benzyl ethers, can also reduce strained carbocycles.[1] The palladium catalyst and hydrogen can facilitate the cleavage of a C-C bond within the cyclopropane ring, leading to the formation of linear, saturated byproducts. This is especially prevalent under harsh conditions such as high hydrogen pressure, elevated temperatures, or with highly active catalysts.
Mitigation Strategies:
-
Switch to Catalytic Transfer Hydrogenolysis (CTH): This is often the most effective solution. CTH uses a hydrogen donor in solution (e.g., ammonium formate, formic acid, 1,4-cyclohexadiene) instead of gaseous H₂.[2][3] This method generates a low, steady concentration of hydrogen on the catalyst surface, which is typically sufficient to cleave the benzyl ether without attacking the cyclopropane ring.[4][5]
-
Modify Hydrogenolysis Conditions: If you must use gaseous hydrogen, adhere to milder conditions.
-
Pressure: Use a balloon filled with hydrogen (atmospheric pressure) instead of a high-pressure hydrogenation apparatus like a Parr shaker.[6][7]
-
Temperature: Conduct the reaction at room temperature. Avoid heating, as it increases the rate of side reactions.[6]
-
Catalyst Choice: Use a standard 5-10% Pd/C. Pearlman's catalyst (Pd(OH)₂/C) is often more active and may increase the risk of ring opening in this specific case.[7][8]
-
-
Consider a Non-Reductive Method: If ring opening persists, switching to a Lewis acid-mediated cleavage is a robust alternative.
-
Boron Trichloride (BCl₃): This reagent is highly effective at cleaving benzyl ethers at low temperatures (e.g., -78 °C).[2][6] At this temperature, the cyclopropane ring is completely stable. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by cleavage, avoiding reductive conditions entirely.[9]
-
Caption: Desired debenzylation pathway versus the ring-opening side reaction.
Problem 2: Incomplete or Stalled Reaction
Question: My TLC shows a significant amount of starting material remaining even after extended reaction times. What could be causing this?
Root Cause Analysis: A stalled reaction is a common issue in heterogeneous catalysis and can stem from several factors.
-
Catalyst Inactivity/Poisoning: The palladium catalyst may be old or of poor quality. While the substrate itself is unlikely to be a potent poison, impurities from previous steps (e.g., sulfur-containing reagents) can deactivate the catalyst.[7] The carboxylic acid moiety can also interact with the catalyst surface, potentially slowing the reaction.
-
Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent, limiting its access to the catalyst surface.[7]
-
Insufficient Mass Transfer: In heterogeneous reactions, efficient mixing is crucial to ensure the substrate, hydrogen, and catalyst are in constant contact.[7]
Mitigation Strategies:
-
Optimize the Catalyst:
-
Improve Solubility:
-
Enhance Reaction Kinetics:
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and facilitate mass transfer.[7]
-
Acidic Additive: Adding a small amount of a mild acid, like acetic acid (AcOH), can protonate the ether oxygen, making it more labile and accelerating the cleavage.[6][9] This can be particularly helpful to counteract any inhibitory effects from the carboxylic acid group.
-
Caption: Troubleshooting workflow for an incomplete debenzylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for debenzylating this molecule, and how do they compare?
A1: There are three primary methods to consider, each with distinct advantages and disadvantages for this particular substrate.
| Method | Key Reagents | Pros | Cons | Key Consideration for this Substrate |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C | High atom economy, clean byproducts (toluene).[5][10] | Risk of cyclopropane ring opening ; requires specialized H₂ handling.[11] | Must be performed under very mild conditions (1 atm H₂, RT). |
| Catalytic Transfer Hydrogenolysis (CTH) | Ammonium formate, Pd/C | Milder than H₂ gas, avoids flammable gas handling.[2][3] | Requires stoichiometric hydrogen donor, potentially more complex workup. | Highly recommended to minimize ring opening.[4] |
| Lewis Acid Cleavage | BCl₃ or BBr₃ | No risk of ring opening; fast reaction. | Requires strictly anhydrous conditions; stoichiometric and corrosive reagents; careful quenching needed.[6] | Excellent alternative if reductive methods fail or cause side reactions. |
Q2: Can I use a Lewis acid like SnCl₄ instead of BCl₃?
A2: It is not recommended. While various Lewis acids can cleave ethers, their selectivity varies. SnCl₄ has been shown to be selective for cleaving benzyl esters in the presence of benzyl ethers, meaning it would likely be ineffective for your substrate.[12][13] BCl₃ and BBr₃ are more broadly effective for benzyl ether cleavage.[2]
Q3: How can I selectively debenzylate the ether without affecting other reducible groups if my molecule were more complex?
A3: This is a crucial consideration in multi-step synthesis. Standard catalytic hydrogenolysis (H₂/Pd-C) will reduce other functional groups like alkenes, alkynes, and nitro groups.[2]
-
Lewis Acid-Mediated Deprotection: BCl₃ is an excellent choice as it selectively cleaves the benzyl ether at low temperatures, leaving reducible functional groups untouched.[2]
-
Oxidative Deprotection: Reagents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can oxidatively cleave benzyl ethers, especially p-methoxybenzyl (PMB) ethers, in the presence of groups sensitive to reduction.[2][14][15] Recent methods using DDQ with visible light irradiation have expanded the scope to simple benzyl ethers.[14][15]
Q4: What is a standard laboratory protocol for Catalytic Transfer Hydrogenolysis (CTH) of this compound?
A4: The following is a general, field-proven protocol that serves as an excellent starting point.
Protocol: CTH using Ammonium Formate
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol (provide enough solvent to ensure full dissolution, e.g., 10-20 mL per gram of substrate).[8]
-
Catalyst Addition: To the stirred solution, carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20% by weight of the substrate).[8]
-
Hydrogen Donor: Add ammonium formate (NH₄HCO₂) (approx. 5.0 eq) to the suspension in one portion.[8] The reaction is often exothermic and may begin to bubble.
-
Reaction: Stir the mixture at room temperature or heat gently to reflux (40-60 °C) while monitoring the progress by TLC.[8] The starting material is UV active and will stain with permanganate, while the product will not be UV active but will stain.
-
Workup: Upon completion, cool the mixture to room temperature. Filter the reaction through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of the reaction solvent.[8]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can then be purified by standard methods such as recrystallization or column chromatography if necessary.[8]
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Benzyl Ether Deprotection.
- Benchchem. (2025). Technical Support Center: Selective Deprotection of Benzyl Ethers.
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Benzyl Ether Deprotection.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Reitti, M., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
- ResearchGate. Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
- PubMed Central (PMC). (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- ResearchGate. (2025). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.
- ACS GCI Pharmaceutical Roundtable. Hydrogenolysis.
- Bieg, T., & Szeja, W. (1985).
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- Common Organic Chemistry. Benzyl Deprotection Mechanism (H2 + Pd/C).
- University of California, Irvine. Alcohol Protecting Groups.
- Organic Chemistry Portal. Hydrogenolysis of cyclopropanes.
- Benchchem. (2025).
Sources
- 1. Hydrogenolysis of cyclopropanes [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. youtube.com [youtube.com]
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- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-((benzyloxy)methyl)cyclopropanecarboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for catalyst selection in common reactions involving this versatile building block. The question-and-answer format directly addresses specific challenges you may encounter during your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and what general classes of catalysts are used?
A1: this compound is a valuable intermediate primarily utilized in reactions that modify its carboxylic acid and benzyl ether functionalities. The main transformations include:
-
Esterification: Conversion of the carboxylic acid to an ester. This is commonly catalyzed by acidic catalysts.[1] Lewis acids are particularly convenient for this purpose.[2]
-
Amidation: Reaction of the carboxylic acid with an amine to form an amide. This often requires coupling agents or can be achieved directly with certain catalysts that facilitate dehydration.[3][4]
-
Hydrogenolysis (Debenzylation): Cleavage of the benzyl ether to reveal a primary alcohol. This is a reductive process typically catalyzed by palladium or platinum group metals.[5][6]
-
Ring-Opening Reactions: The strained cyclopropane ring can be opened under specific conditions, often catalyzed by transition metals or promoted by acids, to yield functionalized linear structures.[7][8][9]
Q2: I am trying to esterify this compound. Which catalyst should I choose for a high-yield reaction with a sensitive alcohol?
A2: For esterification, particularly with sensitive alcohols, the choice of catalyst is critical to avoid side reactions. While strong mineral acids can be used, they may not be suitable for complex substrates.
-
Lewis Acid Catalysts: Hafnium(IV) and Zirconium(IV) salts are effective for direct condensation of carboxylic acids and alcohols.[2] Modified montmorillonite K10, a solid acid catalyst, can also be employed, offering the advantage of easy removal by filtration.[10]
-
Enzyme-Catalyzed Esterification: For highly sensitive substrates where mild conditions are paramount, enzymatic catalysis is an excellent option. Lipases, such as Novozyme-435, can catalyze esterification at temperatures between 50°C and 110°C, minimizing degradation of thermally sensitive groups.[11]
-
Activating Agents: Reagents like 2-benzyloxy-1-methylpyridinium triflate can be used to form benzyl esters under mild conditions mediated by a base like triethylamine.[12]
Q3: My amidation reaction is giving low yields. What are the key parameters to consider for catalyst selection in the direct amidation of this compound?
A3: Low yields in direct amidation are a common issue. Several factors, including catalyst choice and reaction conditions, play a crucial role.
-
Catalyst Type: Niobium(V) oxide (Nb2O5) has been shown to be a highly effective and reusable heterogeneous Lewis acid catalyst for the direct amidation of carboxylic acids with less reactive amines.[3] Boron-based catalysts, such as boric acid and tris(2,2,2-trifluoroethyl) borate, are also widely used for direct amide bond formation.[4]
-
Reaction Conditions: Direct amidation is a dehydration reaction. Therefore, the removal of water is essential to drive the equilibrium towards the product. This can be achieved by azeotropic distillation or the use of dehydrating agents like molecular sieves.[4]
-
Substrate Compatibility: The basicity of the amine and the steric hindrance around the carboxylic acid can significantly impact the reaction rate and yield. For less reactive amines, a more active catalyst system may be required.
Q4: I need to selectively remove the benzyl protecting group without affecting the cyclopropane ring. What is the best catalytic system for this transformation?
A4: The selective hydrogenolysis of the benzyl ether is a standard procedure, but care must be taken to preserve the cyclopropane ring.
-
Palladium on Carbon (Pd/C): This is the most common and effective catalyst for benzyl ether cleavage via hydrogenolysis.[6] The reaction is typically carried out under a hydrogen atmosphere. The choice of solvent and reaction conditions can be optimized for selectivity.[13]
-
Platinum Catalysts: Platinum-based catalysts can also be used for hydrogenolysis.[5]
-
Raney Nickel: This is another option, though it can sometimes be more aggressive and may require careful optimization to avoid over-reduction or ring-opening.[13]
-
Visible-Light-Mediated Debenzylation: For substrates with functional groups that are sensitive to traditional hydrogenolysis conditions (e.g., alkenes, alkynes), visible-light-mediated oxidative debenzylation using a photooxidant like DDQ offers a milder alternative.[14]
Q5: I am observing ring-opening of the cyclopropane as a side product during my reaction. What conditions and catalysts can I use to minimize this?
A5: The cyclopropane ring is susceptible to opening under harsh acidic or reductive conditions, or in the presence of certain transition metal catalysts.[7]
-
Milder Conditions: Opt for milder reaction conditions whenever possible. This includes using less aggressive catalysts, lower temperatures, and shorter reaction times.
-
Catalyst Choice: For reactions involving the carboxylic acid, avoid strongly acidic conditions if ring-opening is a concern. For debenzylation, ensure the catalyst and conditions are selective for benzyl ether cleavage. Rhodium(II) carboxylates are often used for cyclopropanation reactions and can also catalyze ring-opening, so their presence in subsequent steps should be carefully considered.[15]
-
pH Control: In aqueous work-ups, ensure the pH is carefully controlled to avoid acid-catalyzed ring-opening.[16]
II. Troubleshooting Guide
Problem 1: Low Reaction Yield
Symptoms: The desired product is obtained in a much lower quantity than expected.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Product Decomposition:
-
Solution: The product may be unstable under the reaction conditions. If decomposition is observed, consider quenching the reaction earlier.[17] The product might also be sensitive to acidic or basic conditions during work-up or purification on silica gel.[16] Neutralizing the work-up carefully or using a different purification method like crystallization or chromatography on neutral alumina can help.[16]
-
-
Poor Catalyst Activity:
-
Sub-optimal Reaction Conditions:
Problem 2: Formation of Multiple Byproducts
Symptoms: The reaction mixture shows several unexpected spots on TLC or peaks in LC-MS.
Possible Causes & Solutions:
-
Side Reactions:
-
Solution: The high reactivity of the starting material or intermediates can lead to side reactions. Employing milder reaction conditions (lower temperature, shorter reaction time) can often minimize the formation of byproducts.[16]
-
-
Ring-Opening:
-
Solution: As discussed in the FAQs, the cyclopropane ring can open. Avoid harsh acidic or reductive conditions. Select catalysts known for their mildness and selectivity.
-
-
Impure Starting Materials:
-
Solution: Ensure the purity of your this compound and other reagents. Impurities can act as catalyst poisons or participate in side reactions.
-
Problem 3: Difficulty in Catalyst Removal
Symptoms: The final product is contaminated with the catalyst.
Possible Causes & Solutions:
-
Homogeneous Catalyst:
-
Incomplete Filtration:
-
Solution: For heterogeneous catalysts like Pd/C, ensure complete removal by filtering through a pad of celite or a membrane filter.
-
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Esterification using a Lewis Acid Catalyst
-
To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in a suitable solvent (e.g., toluene, dichloromethane), add the Lewis acid catalyst (e.g., ZrCl4, 5-10 mol%).
-
Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Standard Hydrogenolysis of the Benzyl Ether
-
Dissolve this compound or its derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 wt% of the substrate).
-
Purge the reaction vessel with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Catalyst Selection Workflow
Caption: Decision workflow for catalyst selection.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common issues.
IV. Quantitative Data Summary
| Reaction Type | Catalyst | Typical Conditions | Advantages | Potential Issues |
| Esterification | Lewis Acids (e.g., ZrCl₄, Hf(OTf)₄) | Toluene, reflux | High efficiency for direct condensation. | Can be harsh for sensitive substrates. |
| Solid Acids (e.g., Montmorillonite K10) | Solvent-free, heat | Heterogeneous, easy to remove. | May require higher temperatures. | |
| Enzymes (e.g., Lipase) | Mild temperature (50-110°C) | High selectivity for sensitive substrates. | Slower reaction times, higher cost. | |
| Amidation | Nb₂O₅ | Toluene, azeotropic reflux | Reusable, effective for less reactive amines.[3] | Heterogeneous, requires higher temperatures. |
| Boron-based (e.g., Boric Acid) | Toluene, azeotropic reflux | Readily available, good scope.[4] | Can require stoichiometric amounts in some cases. | |
| Debenzylation | Pd/C | H₂ atmosphere, RT, various solvents | High yield, clean reaction.[6] | Incompatible with reducible functional groups. |
| Visible-light/DDQ | Visible light, RT | Mild, tolerates sensitive functional groups.[14] | Requires specific photochemical setup. |
V. References
-
Cyclopropane carboxylic acid - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 11, 2026, from [Link]
-
Catalytic Cyclopropanation Reactions | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Mapping Catalyst–Solvent Interplay in Competing Carboamination/Cyclopropanation Reactions - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents. (n.d.). Retrieved January 11, 2026, from
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
benzyl ether cleavage - YouTube. (2018). Retrieved January 11, 2026, from [Link]
-
Studies on the hydrogenolysis of benzyl ethers | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024). Retrieved January 11, 2026, from [Link]
-
Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. (n.d.). Retrieved January 11, 2026, from [Link]
-
Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst. (n.d.). Retrieved January 11, 2026, from [Link]
-
Common ways to lose product and reduce yield? : r/chemistry - Reddit. (2018). Retrieved January 11, 2026, from [Link]
-
Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed. (2007). Retrieved January 11, 2026, from [Link]
-
Catalytic Amidation Methods. (n.d.). Retrieved January 11, 2026, from [Link]
-
Type 2 Ring-Opening Reactions of Cyclopropanated 7-Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). Retrieved January 11, 2026, from [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
US3997586A - Cyclopropanecarboxylic acids and esters - Google Patents. (n.d.). Retrieved January 11, 2026, from
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Ring-Opening Ortho-C-H Allylation of Benzoic Acids with Vinylcyclopropanes: Merging Catalytic C-H and C-C Activation Concepts - PubMed. (2019). Retrieved January 11, 2026, from [Link]
-
Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation - PubMed. (2015). Retrieved January 11, 2026, from [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. (n.d.). Retrieved January 11, 2026, from [Link]
-
Progress With Low Yields : r/Chempros - Reddit. (2024). Retrieved January 11, 2026, from [Link]
-
(PDF) Kinetic research and modeling of benzoic acid esterification process - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
US6924129B2 - Enzyme-catalyzed esterification of pendant carboxylic acid groups - Google Patents. (n.d.). Retrieved January 11, 2026, from
-
Carboxylic acid synthesis by oxidation of benzylic positions - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]
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- 12. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Troubleshooting [chem.rochester.edu]
Effect of temperature on the stability of "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid"
Welcome to the technical support center for "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, with a focus on the effects of temperature. Below you will find a series of frequently asked questions and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns for this compound?
A1: The primary thermal stability concerns for this compound stem from its three key structural features: the carboxylic acid group, the strained cyclopropane ring, and the benzyloxy moiety. At elevated temperatures, the molecule is susceptible to three main degradation pathways:
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide.
-
Cyclopropane Ring Opening: The strained three-membered ring can open, leading to rearrangements and the formation of various byproducts.
-
Debenzylation: Cleavage of the benzyl group from the ether linkage.
The recommended storage condition for this compound is 2-8°C, suggesting that it may have limited stability at ambient or elevated temperatures[1][2].
Q2: At what temperature should I expect to see degradation of this compound?
Q3: What are the likely byproducts if my sample of this compound degrades due to heat?
A3: The byproducts will depend on the dominant degradation pathway.
-
Decarboxylation would likely lead to (benzyloxymethyl)cyclopropane.
-
Cyclopropane ring opening can be complex. For some cyclopropanecarboxylic acids, ring opening is followed by rearrangement to form compounds like butenoic acid derivatives or dihydrofurans[3].
-
Debenzylation would result in 2-(hydroxymethyl)cyclopropanecarboxylic acid and toluene or other benzyl-derived species.
It is also possible for a combination of these degradation pathways to occur, leading to a complex mixture of byproducts.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of starting material during a reaction run at elevated temperature. | Thermal degradation of this compound. | 1. Lower the reaction temperature: If the reaction chemistry allows, reduce the temperature to minimize thermal decomposition. 2. Reduce reaction time: Shorter exposure to elevated temperatures can decrease the extent of degradation. 3. Perform a stability study: Analyze a sample of the starting material under the reaction conditions (solvent, temperature) in the absence of other reagents to isolate the effect of temperature. |
| Formation of unexpected, lower molecular weight byproducts. | This could indicate decarboxylation or debenzylation. | 1. Analyze byproducts by GC-MS or LC-MS: Identify the mass of the byproducts to infer their structure. A loss of 44 Da suggests decarboxylation (CO2), while a loss of 91 Da points to debenzylation (benzyl group). 2. Check for the presence of toluene or benzyl alcohol: These are common byproducts of debenzylation. |
| Complex mixture of products observed, with no clear major product. | Multiple degradation pathways (decarboxylation, ring opening, debenzylation) may be occurring simultaneously. | 1. Re-evaluate the reaction conditions: The combination of temperature, solvent, and pH may be promoting multiple degradation routes. 2. Use a milder synthetic route: If possible, explore alternative synthetic pathways that do not require high temperatures. |
| Inconsistent reaction yields. | The stability of the starting material may be compromised before the reaction. | 1. Verify storage conditions: Ensure the compound is stored at the recommended 2-8°C[1][2]. 2. Test the purity of the starting material before use: Use techniques like NMR or HPLC to confirm the integrity of the compound. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability by HPLC Monitoring
This protocol provides a method to evaluate the stability of this compound at a specific temperature over time.
Materials:
-
This compound
-
An appropriate solvent (e.g., acetonitrile, methanol)
-
Heating block or oil bath
-
HPLC system with a suitable column (e.g., C18)
-
Vials
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Aliquot the solution into several HPLC vials.
-
Take a t=0 time point by immediately analyzing one of the vials by HPLC to determine the initial purity.
-
Place the remaining vials in a heating block or oil bath set to the desired temperature (e.g., 40°C, 60°C, 80°C).
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the heat, allow it to cool to room temperature, and analyze by HPLC.
-
Monitor the peak area of the starting material and the appearance of any new peaks (degradation products) over time.
-
Plot the percentage of the remaining starting material versus time to determine the degradation rate at that temperature.
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential thermal degradation pathways of this compound.
Caption: Potential thermal degradation pathways of the title compound.
References
-
Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkat USA. [Link]
-
Temperature effect on debenzylation of 3h in flow (at residence time of...). ResearchGate. [Link]
-
Synthesis, thermal, mass and ab initio analyses of cyclopropane-1,1,2-tricarboxylic acid. ResearchGate. [Link]
-
Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal. [Link]
-
Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ResearchGate. [Link]
-
cyclopropanecarboxylic acid Properties vs Temperature. Chemcasts. [Link]
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC - NIH. [Link]
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. [Link]
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. [Link]
-
Cyclopropanecarboxylic acid. NIST WebBook. [Link]
-
MCQ about decarboxylation of cyclopropane carboxylic acid: For exams like, CSIR-NET, BS-MS, IIT-JAM. YouTube. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
Sources
Analytical methods for monitoring the progress of "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid" reactions
Welcome to the technical support center for the analysis of reactions involving 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Accurate real-time or endpoint analysis is critical for optimizing reaction conditions, determining yield, and ensuring the purity of your target molecules.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Choosing Your Analytical Weapon: A Logic Guide
The first step in effective reaction monitoring is selecting the appropriate analytical technique. The choice depends on the specific information you need (e.g., quantitative conversion, structural confirmation, impurity profiling) and the properties of the molecules in your reaction mixture.
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for monitoring the conversion of this compound. Its ability to separate the starting material from products and impurities makes it ideal for quantitative analysis.
Troubleshooting & FAQs: HPLC
Q1: I'm seeing severe peak tailing for my carboxylic acid starting material and product. What's causing this and how can I fix it?
A1: This is the most common issue when analyzing acidic compounds on silica-based reversed-phase columns.[1]
-
Causality: The primary cause is secondary interaction between the acidic carboxyl group of your analyte and residual silanol groups (-Si-OH) on the HPLC column's silica stationary phase.[1][2] These silanols can be deprotonated (negatively charged) at moderate pH, leading to strong ionic interactions with your analyte, which disrupts the normal hydrophobic retention mechanism and causes tailing.
-
Solutions (in order of recommendation):
-
Lower the Mobile Phase pH: Add a modifier like formic acid (0.1%) or phosphoric acid to your mobile phase to bring the pH to ~2.5-3.0. At this low pH, the carboxyl group of your analyte is fully protonated (neutral), and the ionization of the silanol groups is suppressed, minimizing the unwanted secondary interactions.[2][3]
-
Increase Buffer Strength: If you are already using a buffer, increasing its concentration can help mask the residual silanol sites and maintain a constant ionization state for your analyte.[1]
-
Use a Modern, End-Capped Column: Columns with high-purity silica and advanced end-capping (where residual silanols are chemically blocked) show significantly reduced tailing for basic and acidic compounds.[4] Consider columns marketed as "base-deactivated" or those with polar-embedded phases.[4][5]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try reducing the injection volume or sample concentration.[3]
-
Q2: My starting material and product are co-eluting or have very poor resolution. How can I improve their separation?
A2: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your separation.
-
Causality: Co-elution occurs when the column and mobile phase conditions do not provide sufficient differentiation between the analytes' interactions with the stationary phase. For a reaction like an esterification or amidation, the product is often only slightly less polar than the starting carboxylic acid.
-
Solutions:
-
Optimize Organic Modifier Percentage: If peaks are eluting too quickly, decrease the percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase retention and give the column more time to perform the separation.
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a better hydrogen-bond donor and may interact differently with your analytes.
-
Switch Column Chemistry: If optimizing the mobile phase isn't enough, change the stationary phase. A standard C18 column is a good starting point.[6] If that fails, consider:
-
Phenyl-Hexyl Column: This phase can provide alternative selectivity through π-π interactions with the benzyl group on your molecule.
-
Polar-Embedded Column (e.g., AQ-type): These columns are designed to be stable in highly aqueous mobile phases, allowing you to increase water content for better retention of moderately polar compounds like yours.[5]
-
-
Decrease Flow Rate or Use a Longer Column: Both actions increase the column's efficiency (N), leading to narrower peaks and potentially better resolution, though at the cost of longer analysis times.[6]
-
Starting Point HPLC Protocol
This protocol is a robust starting point for developing a method to monitor reactions of this compound.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose reversed-phase column suitable for the analyte's polarity.[6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to ensure sharp peak shape for the carboxylic acid.[7][8] |
| Mobile Phase B | Acetonitrile (MeCN) | Common organic modifier with good UV transparency. |
| Gradient | 30% B to 95% B over 10 min | A broad gradient to ensure elution of both starting material and potentially less polar products. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 210 nm & 254 nm | 210 nm for the carboxyl group and 254 nm for the benzyl aromatic ring. |
| Injection Vol. | 5 µL | A small volume to prevent column overload. |
| Sample Prep | Dilute reaction aliquot in 50:50 Water:Acetonitrile | Ensures sample is dissolved in a solvent compatible with the mobile phase.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information and can be a powerful quantitative tool (qNMR) for reaction monitoring, often without the need for chromatographic separation.[9][10]
Troubleshooting & FAQs: NMR
Q1: The cyclopropane proton signals are complex and overlapping. How can I interpret this region to monitor the reaction?
A1: The protons on the cyclopropane ring form a complex spin system, often appearing between ~0.5-1.5 ppm. Their exact chemical shifts are highly sensitive to the substitution on the ring and adjacent functional groups.[11][12]
-
Causality: The rigid three-membered ring leads to distinct chemical environments for each proton, and complex geminal and vicinal coupling constants.[12] The benzyloxymethyl substituent further complicates the spectrum.
-
Solutions:
-
Focus on Diagnostic Peaks: You don't always need to resolve the entire cyclopropane multiplet. Identify a single, well-resolved proton signal for the starting material and another for the product. The disappearance of the former and the appearance of the latter can be used to track the reaction. For example, the proton adjacent to the carboxylic acid (or newly formed ester/amide) will likely show the most significant chemical shift change.
-
Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase spectral dispersion, potentially resolving the overlapping multiplets.
-
Run a 2D COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will show which protons are coupled to each other, helping you to definitively assign the complex multiplets of the cyclopropane ring for both your starting material and product.
-
Look for the Upfield Shift: The cyclopropane ring protons are known for their unusually high-field (low ppm) chemical shifts, sometimes even below 0 ppm, due to ring current effects.[11][13] This can help distinguish them from other aliphatic signals.
-
Q2: I want to use ¹H NMR for quantitative analysis (qNMR). What are the critical parameters for obtaining accurate results?
A2: qNMR is a primary analytical method, but requires careful setup to ensure the peak integrals are directly proportional to the molar concentration.[14][10]
-
Causality: Inaccurate quantification arises from incomplete T1 relaxation, poor signal-to-noise, and integration errors.
-
Key Experimental Considerations:
-
Ensure Full T1 Relaxation: The recycle delay (D1) must be at least 5 times the longest T1 relaxation time of any proton being quantified. For accurate qNMR, a D1 of 30-60 seconds is often necessary.
-
Use a 90° Pulse Angle: Ensure your pulse angle is accurately calibrated to guarantee uniform excitation across the spectrum.
-
Acquire Sufficient Signal-to-Noise: Signal averaging (increasing the number of scans) is crucial. A signal-to-noise ratio of >150:1 is recommended for the peak being integrated.
-
Use an Internal Standard: Add a known mass of a stable, non-reactive internal standard with a simple, well-resolved peak (e.g., dimethyl sulfone, maleic acid) to the sample.[14] Purity can then be calculated by comparing the integral of the analyte to the integral of the standard.[14]
-
Careful Data Processing: Use a consistent baseline correction and integrate a wide enough region around the peaks of interest to capture the entire signal.
-
Mass Spectrometry (MS)
MS is invaluable for confirming the identity of products and detecting low-level impurities, especially when coupled with a separation technique like LC or GC.
Troubleshooting & FAQs: MS
Q1: What are the expected fragmentation patterns for my compound in positive-ion ESI-MS? I'm not seeing my molecular ion.
A1: For this compound, the fragmentation is predictable and often dominated by the labile benzyl group.
-
Causality: In electrospray ionization (ESI), you will typically form the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ or [M+NH₄]⁺.[15] In the gas phase, collision-induced dissociation (CID) will break the weakest bonds.
-
Expected Fragments:
-
Loss of Benzyl Group: The most common fragmentation pathway for benzyloxy compounds is the cleavage of the C-O bond to lose the benzyl group. This results in a very stable benzyl cation (C₇H₇⁺) at m/z 91 .[16][17][18] This is often the base peak in the spectrum.
-
Loss of Water: The protonated carboxylic acid can easily lose a molecule of water, resulting in a peak at [M+H-18]⁺.
-
Molecular Adducts: Look for peaks at [M+Na]⁺ (M+23) and [M+K]⁺ (M+39), which are common when using glass vials or have trace salts present.
-
Caption: Common ESI-MS fragmentation pathways.
Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis? My compound doesn't seem to be volatile.
A2: Direct analysis by GC-MS is not feasible due to the low volatility and thermal instability of the carboxylic acid. However, it becomes a powerful technique after derivatization .
-
Causality: The polar carboxylic acid group engages in strong intermolecular hydrogen bonding, which raises its boiling point significantly. At the high temperatures of a GC inlet, it is likely to decompose rather than vaporize.[19]
-
Solution: Derivatization You must convert the polar -COOH group into a less polar, more volatile ester or silyl ether.[19][20]
-
Silylation (Most Common): React a small, dried aliquot of your reaction mixture with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[21] This reagent efficiently converts the active hydrogen on the carboxylic acid to a trimethylsilyl (TMS) group, creating a volatile TMS-ester.[20]
-
Esterification: You can also convert the acid to a simple ester (e.g., methyl or ethyl ester) using reagents like diazomethane (use with extreme caution) or ethyl chloroformate.[19][22]
-
-
Post-Derivatization: Once derivatized, the resulting compound can be readily analyzed by standard GC-MS methods, providing excellent separation and mass spectral data.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Ye, H. et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
-
Maschmeyer, T. et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. [Link]
-
University of Wisconsin. Mass Spectrometry: Fragmentation. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
Zenkevich, I.G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. [Link]
-
SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. [Link]
-
Lagnaux, D. et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. PubMed. [Link]
-
Incocciati, A. et al. (2022). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ResearchGate. [Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
-
The LCGC Blog. HPLC Column Selection - Are You Barking Up the Right Tree?. [Link]
-
Amerigo Scientific. A Guide to HPLC Column Selection. [Link]
-
Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Padarauskas, A. & Judžentienė, A. (2007). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]
-
YMC America. 3 Ideal Columns for Analyzing Polar Compounds. [Link]
-
D'Amico, R. et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC - NIH. [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum of cyclopropane. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Urbańczyk, M. et al. (2021). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
-
Cvetnić, M. & Antol, I. (2020). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]
-
Patel, D.J. et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
-
ChemConnections. Information from Mass Spectrometry. [Link]
-
SIELC Technologies. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
JoVE. Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
-
Wang, Y. et al. (2014). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: The roles of ion/neutral complex intermediates. ResearchGate. [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
-
Sheng, H. et al. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ResearchGate. [Link]
-
Gracia-Moreno, E. et al. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine. PubMed. [Link]
Sources
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- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. chromtech.com [chromtech.com]
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- 6. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
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- 8. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 22. researchgate.net [researchgate.net]
Common pitfalls in the handling and storage of "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid"
Welcome to the technical support guide for 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the handling, storage, and use of this versatile building block. By understanding its unique chemical sensitivities, you can ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a valuable synthetic intermediate characterized by three key functional groups: a carboxylic acid, a strained cyclopropane ring, and a benzyl ether protecting group. The interplay between these moieties dictates the compound's stability and reactivity. This guide provides a structured question-and-answer-based approach to address potential challenges, offering both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to prevent degradation. The recommended storage temperature is 2-8°C.[1][2] Some suppliers even recommend cold-chain transportation to maintain product integrity.[2] The compound should be stored in a tightly sealed container, in a dry and well-ventilated place, away from incompatible materials.[3][4]
Q2: I've received the compound at room temperature. Is it still viable?
A2: While long-term storage at room temperature is not recommended, short-term exposure during shipping is often acceptable if the compound is of high purity. However, it is crucial to perform a quality control check, such as obtaining a proton NMR spectrum or running an HPLC analysis, to confirm its integrity before use. If you observe any signs of degradation, such as discoloration or the presence of new peaks in your analytical trace, contact your supplier.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: As a carboxylic acid, this compound is expected to be corrosive and an irritant.[3][4][5] Always handle it in a well-ventilated area or a chemical fume hood.[5][6] Recommended PPE includes:
Chemical Stability and Reactivity
Q4: What are the primary degradation pathways for this molecule?
A4: Degradation can occur at two main sites: the benzyl ether and the cyclopropane ring. The benzyl ether is susceptible to cleavage under both acidic and reductive conditions, while the strained cyclopropane ring is prone to opening under strong acidic conditions.
Q5: Is the compound stable in acidic or basic solutions?
A5: The compound exhibits limited stability in both strong acids and bases.
-
Acidic Conditions: Strong acids can catalyze the ring-opening of the cyclopropane, a known vulnerability of such strained rings.[2] Additionally, strong acids can promote the cleavage of the benzyl ether.[7]
-
Basic Conditions: While the cyclopropane ring is generally more stable in basic media, the carboxylic acid will be deprotonated to form a carboxylate salt.[2] Strong bases are generally not recommended for prolonged exposure.
Q6: What are some common reagents that are incompatible with this compound?
A6: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[3][8][9][10][11] Specifically:
-
Strong Oxidizing Agents: Can lead to oxidative cleavage of the benzyl ether.[1][12]
-
Catalytic Hydrogenation Reagents (e.g., H₂/Pd-C): These will cleave the benzyl ether, a standard deprotection strategy.[13][14][15] This is not an incompatibility if deprotection is the desired outcome.
-
Strong Acids (e.g., concentrated HCl, H₂SO₄): Can cause both benzyl ether cleavage and cyclopropane ring opening.[2][7]
Troubleshooting Guide
Unexpected Reaction Outcomes
Q7: My reaction is yielding a complex mixture of byproducts. What could be the cause?
A7: A complex byproduct profile often points to the degradation of your starting material. Consider the following possibilities:
-
Acid-Catalyzed Degradation: If your reaction conditions are acidic, you may be observing products resulting from the opening of the cyclopropane ring or cleavage of the benzyl ether.
-
Trace Metal Contamination: Trace metals can catalyze the decomposition of the compound. Ensure your glassware is scrupulously clean and your reagents are of high purity.
-
Elevated Temperatures: Prolonged heating can promote degradation. If possible, run your reaction at a lower temperature, even if it requires a longer reaction time.
Troubleshooting Workflow: Investigating Unexpected Byproducts
Caption: A logical workflow for troubleshooting complex reaction mixtures.
Q8: I am attempting to perform a reaction on the carboxylic acid (e.g., esterification, amide coupling), but I am getting low yields. Why?
A8: Low yields in reactions involving the carboxylic acid functionality can be due to several factors:
-
Steric Hindrance: The cyclopropane ring and the benzyloxymethyl group may sterically hinder the approach of reagents to the carboxyl group.
-
Incompatible Reagents: Ensure your coupling reagents or catalysts are not promoting side reactions. For example, using acidic conditions for an esterification could lead to degradation as described above. Consider using milder, neutral conditions.
-
Moisture: Carboxylic acid activations are often sensitive to moisture. Ensure you are using anhydrous solvents and reagents.
Analytical and Purification Issues
Q9: How can I assess the purity of my sample of this compound?
A9: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods.
-
HPLC: A reverse-phase method using a C18 column is generally effective. A gradient of water and acetonitrile, both with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated, will provide good peak shape. UV detection at around 210-220 nm is suitable.[4][6][16]
-
NMR: Proton (¹H) NMR is an excellent tool for confirming the structure and identifying major impurities. Key signals to look for include the aromatic protons of the benzyl group, the benzylic methylene protons, and the characteristic multiplets of the cyclopropane ring protons.
Q10: I am having difficulty purifying the compound by column chromatography. What are some tips?
A10: Purification by flash column chromatography on silica gel can be challenging due to the acidic nature of the compound, which can lead to peak tailing.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point.
-
Acid Additive: To improve peak shape and reduce tailing, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the silica surface.
-
Alternative: If the compound is an oil, consider crystallization of a salt (e.g., with a chiral amine if resolving enantiomers) as an alternative purification strategy.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 215 nm |
| Sample Prep. | Dissolve sample in Acetonitrile at ~1 mg/mL |
Protocol 2: Small-Scale Purification by Acidified Column Chromatography
-
Prepare Slurry: In a beaker, slurry silica gel with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes + 0.5% acetic acid).
-
Pack Column: Pour the slurry into your column and allow it to pack under positive pressure.
-
Load Sample: Dissolve your crude compound in a minimal amount of dichloromethane or your starting mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your packed column.
-
Elute: Begin elution with your starting mobile phase (e.g., 5% ethyl acetate in hexanes + 0.5% acetic acid).
-
Run Gradient: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute your compound.
-
Collect Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual acetic acid, you may need to co-evaporate with a non-polar solvent like toluene.
Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways based on the known reactivity of the functional groups present.
Caption: Potential degradation pathways of the target molecule.
References
-
Organic Syntheses Procedure: cyclopropanecarboxylic acid. Organic Syntheses. Available at: [Link].
- Examples of Incompatible Chemicals.
-
Synthesis of cyclopropane carboxylic acid p-[(2-propynyloxy)methyl]benzyl ester. Molbase. Available at: [Link].
- Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Google Patents.
-
Incompatible Chemicals. Utah State University Office of Research Environmental Health and Safety. Available at: [Link].
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3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
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Incompatible Chemicals. University of South Carolina Risk Management and Safety. Available at: [Link].
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Processes For The Preparation Of Cyclopropanecarboxylic Acid. Quick Company. Available at: [Link].
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link].
-
Table of Incompatible Chemicals. University of Maryland Baltimore Environmental Safety, Sustainability and Risk. Available at: [Link].
-
2-Methylcyclopropanecarboxylic acid | C5H8O2. PubChem. Available at: [Link].
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available at: [Link].
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link].
-
Hydroxylation and Carboxylation—Two Crucial Steps of Anaerobic Benzene Degradation by Dechloromonas Strain RCB. PMC. Available at: [Link].
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. Available at: [Link].
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- 2. 848328-57-4|this compound|BLD Pharm [bldpharm.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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- 11. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
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- 15. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
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Validation & Comparative
A Spectroscopic Guide to 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid: An In-Depth NMR and Mass Spectrometry Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-((benzyloxy)methyl)cyclopropanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. While direct, publicly available spectra for this specific compound are not readily found, this guide will leverage established principles of spectroscopy and comparative data from analogous structures to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the analysis of this molecule but also serves as a practical tutorial for researchers engaged in the structural characterization of complex organic compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to be complex, exhibiting characteristic signals for the benzyl, cyclopropyl, and carboxylic acid protons. The unique stereochemistry of the cyclopropane ring will lead to distinct chemical shifts and coupling constants for its protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region and can be exchanged with D₂O.[1] |
| Aromatic (C₆H₅-) | 7.2 - 7.4 | Multiplet | The five protons of the phenyl group will appear as a complex multiplet. |
| Benzylic (-CH₂-Ph) | ~4.5 | Singlet | The two benzylic protons are expected to be a sharp singlet. |
| Methylene (-O-CH₂-cyclopropyl) | 3.4 - 3.6 | Doublet of doublets | These protons are diastereotopic and will exhibit complex splitting due to coupling with the adjacent cyclopropyl proton. |
| Cyclopropyl Methine (-CH-COOH) | 1.5 - 1.8 | Multiplet | This proton is coupled to the other two cyclopropyl protons, leading to a complex multiplet. |
| Cyclopropyl Methylene (-CH₂-cyclopropyl) | 0.8 - 1.3 | Multiplet | The two diastereotopic protons on the cyclopropane ring will show complex splitting patterns due to geminal and vicinal coupling. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid and the aromatic carbons are expected to be the most downfield signals.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (-COOH) | 175 - 180 | The carbonyl carbon of a carboxylic acid is typically found in this region.[2] |
| Aromatic (ipso-C) | ~138 | The aromatic carbon attached to the benzylic group. |
| Aromatic (ortho, meta, para-C) | 127 - 129 | The remaining aromatic carbons will appear in this range. |
| Benzylic (-CH₂-Ph) | ~73 | |
| Methylene (-O-CH₂-cyclopropyl) | ~70 | |
| Cyclopropyl Methine (-CH-COOH) | 20 - 25 | |
| Cyclopropyl Methylene (-CH₂-cyclopropyl) | 10 - 15 |
Mass Spectrometry Fragmentation Analysis
The mass spectrum of this compound (molecular weight: 206.24 g/mol ) is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The fragmentation pattern will be influenced by the presence of the carboxylic acid and the benzyloxy group.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Fragmentation Pathway |
| 206 | [C₁₂H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 189 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 161 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. This is often the base peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of a hydrogen from the benzene ring. |
The presence of a prominent peak at m/z 91 is a strong indicator of the benzyloxy moiety. The fragmentation of the cyclopropane ring can also lead to a series of smaller fragments, but the tropylium ion is expected to be the most significant.
Comparative Analysis with Structurally Related Compounds
To add confidence to our predictions, we can compare the expected spectral features with the known data of similar molecules.
-
Cyclopropanecarboxylic Acid: The ¹H NMR spectrum of the parent cyclopropanecarboxylic acid shows the cyclopropyl protons in the range of 0.8-1.6 ppm.[3] Our predicted values for the cyclopropyl protons in the target molecule are in a similar range, with slight shifts due to the influence of the benzyloxymethyl substituent.
-
Benzyl Ethyl Ether: The mass spectrum of benzyl ethyl ether shows a strong base peak at m/z 91, corresponding to the tropylium ion.[4] This supports our prediction that the m/z 91 fragment will be a dominant feature in the mass spectrum of this compound.
-
trans-2-Phenylcyclopropanecarboxylic Acid: Studies on this and related compounds reveal the complex splitting patterns of the cyclopropyl protons and the influence of the aromatic ring on their chemical shifts.[5][6] This literature provides a solid basis for interpreting the complex multiplets expected for the cyclopropane ring in our target molecule.
Experimental Protocols
Acquiring high-quality NMR and mass spectrometry data is crucial for accurate structure elucidation. The following are generalized protocols for these analyses.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Visualizing the Analytical Workflow
The process of structural elucidation using NMR and mass spectrometry can be visualized as a logical workflow.
Caption: Workflow for structural elucidation.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the NMR and mass spectrometry data for this compound. By combining fundamental spectroscopic principles with comparative data from analogous structures, we have constructed a detailed and reliable spectral interpretation. This approach underscores the power of predictive analysis in modern chemical research and offers a valuable resource for scientists working on the synthesis and characterization of novel organic molecules. The detailed protocols and workflow also serve as a practical guide for obtaining and interpreting high-quality spectral data.
References
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
ElectronicsAndBooks. Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids1. [Link]
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. [Link]
-
SpectraBase. Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
MassBank. benzyl ethyl ether. [Link]
-
Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]
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- 6. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum [chemicalbook.com]
Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) of "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid" derivatives
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 2-((benzyloxy)methyl)cyclopropanecarboxylic acid and its corresponding ethyl ester. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, scientists can confidently identify and differentiate between these two compounds, ensuring the integrity of their research.
Introduction
This compound is a structurally interesting molecule, incorporating a constrained cyclopropane ring, a flexible benzyloxy moiety, and a reactive carboxylic acid group. These features make it a valuable building block in medicinal chemistry and materials science. Esterification of the carboxylic acid to its ethyl ester is a common derivatization step to modify its physicochemical properties or to protect the carboxylic acid during subsequent synthetic transformations. This guide will elucidate the key spectroscopic differences that arise from this simple but significant chemical modification.
Experimental Protocols
Sample Preparation for NMR Spectroscopy: Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
Data Acquisition:
-
¹H and ¹³C NMR: Spectra are acquired on a 400 MHz or 500 MHz spectrometer.
-
IR Spectroscopy: Spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a thin film on a salt plate (NaCl or KBr) or by attenuated total reflectance (ATR).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using electrospray ionization (ESI) or electron ionization (EI) to determine the accurate mass and fragmentation pattern.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the acid and its ester derivative.
Caption: Workflow for the spectroscopic comparison of the acid and its ester.
I. This compound: Predicted Spectroscopic Data
Molecular Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol
¹H NMR Spectroscopy
The proton NMR spectrum of the parent acid is expected to be complex in the upfield region due to the diastereotopic protons of the cyclopropane ring and the methylene group adjacent to the benzyloxy moiety.
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between 10.0-12.0 ppm . This peak's broadness and chemical shift are highly dependent on concentration and solvent due to hydrogen bonding.
-
Aromatic Protons (C₆H₅-): A multiplet integrating to 5 protons, expected in the range of 7.2-7.4 ppm .
-
Benzyl Methylene Protons (-O-CH₂-Ph): A singlet integrating to 2 protons, typically around 4.5 ppm .
-
Cyclopropane and Adjacent Methylene Protons (-CH₂-CH-CH₂-COOH): A series of complex multiplets in the upfield region, approximately 0.8-2.0 ppm . The constrained nature of the cyclopropane ring results in distinct chemical shifts and coupling constants for each proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon environment.
-
Carbonyl Carbon (-COOH): Expected in the downfield region, around 175-180 ppm .[1][2]
-
Aromatic Carbons (C₆H₅-): Multiple signals between 127-138 ppm . The ipso-carbon (the one attached to the methylene group) will be distinct from the ortho, meta, and para carbons.
-
Benzyl Methylene Carbon (-O-CH₂-Ph): A signal around 70-73 ppm .
-
Methylene Carbon adjacent to Cyclopropane (-CH₂-): Expected in the range of 30-40 ppm .
-
Cyclopropane Carbons: These carbons are highly shielded and will appear in the upfield region, typically between 10-25 ppm .[1]
Infrared (IR) Spectroscopy
The IR spectrum is highly diagnostic for the carboxylic acid functionality.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[1][3]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ . This is also characteristic of a hydrogen-bonded carboxylic acid.[1][3][4]
-
C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹ .[4]
-
Aromatic C-H and C=C Stretches: Signals for the benzene ring will also be present.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 206.
-
Key Fragmentation Patterns: A prominent fragment would be the loss of the benzyl group (C₇H₇), resulting in a peak at m/z = 115. Another likely fragmentation is the loss of the carboxylic acid group (COOH), leading to a fragment at m/z = 161. A base peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), is also highly probable.
II. Ethyl 2-((Benzyloxy)methyl)cyclopropanecarboxylate: A Comparative Analysis
Molecular Formula: C₁₄H₁₈O₃ Molecular Weight: 234.29 g/mol
Esterification of the carboxylic acid to its ethyl ester introduces the ethyl group (-CH₂CH₃) and removes the acidic proton. This leads to predictable and significant changes in the spectroscopic data.
Comparative Data Summary
| Spectroscopic Feature | This compound | Ethyl 2-((Benzyloxy)methyl)cyclopropanecarboxylate | Key Difference |
| ¹H NMR | |||
| -COOH | ~10.0-12.0 ppm (broad singlet) | Absent | Disappearance of the acidic proton signal. |
| -OCH₂ CH₃ | Absent | ~4.1 ppm (quartet) | Appearance of a quartet for the ethyl methylene group. |
| -OCH₂CH₃ | Absent | ~1.2 ppm (triplet) | Appearance of a triplet for the ethyl methyl group. |
| ¹³C NMR | |||
| C =O | ~175-180 ppm | ~170-175 ppm | Upfield shift of the carbonyl carbon signal. |
| -OCH₂ CH₃ | Absent | ~60-62 ppm | Appearance of the ethyl methylene carbon signal. |
| -OCH₂CH₃ | Absent | ~14 ppm | Appearance of the ethyl methyl carbon signal. |
| IR | |||
| O-H Stretch | ~2500-3300 cm⁻¹ (broad) | Absent | Disappearance of the broad O-H band. |
| C=O Stretch | ~1700-1725 cm⁻¹ | ~1730-1750 cm⁻¹ | Shift to higher frequency for the ester carbonyl. |
| MS | |||
| Molecular Ion (M⁺) | m/z = 206 | m/z = 234 | Increase in molecular weight by 28 amu. |
In-Depth Discussion of Spectroscopic Changes
NMR Spectroscopy: The Telltale Signs of Esterification
The most definitive evidence of successful esterification in the ¹H NMR spectrum is the disappearance of the broad singlet for the carboxylic acid proton and the emergence of two new signals characteristic of an ethyl group: a quartet around 4.1 ppm (for the -OCH₂- protons) and a triplet around 1.2 ppm (for the -CH₃ protons). The quartet arises from the coupling of the methylene protons with the three methyl protons, and the triplet from the coupling of the methyl protons with the two methylene protons.
In the ¹³C NMR spectrum, the carbonyl carbon of the ester is typically found slightly upfield (at a lower ppm value) compared to the carboxylic acid, appearing around 170-175 ppm. Furthermore, two new signals will appear for the ethyl group carbons: one around 60-62 ppm for the methylene carbon attached to the oxygen and another highly shielded signal around 14 ppm for the terminal methyl carbon.
IR Spectroscopy: A Shift in Carbonyl Frequency
The transformation from a carboxylic acid to an ester is readily apparent in the IR spectrum . The most prominent change is the disappearance of the very broad O-H stretching band. Concurrently, the C=O stretching frequency shifts to a higher wavenumber, from around 1700-1725 cm⁻¹ for the acid to approximately 1730-1750 cm⁻¹ for the ester. This shift is due to the electronic differences between a hydroxyl group and an ethoxy group attached to the carbonyl carbon.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry provides unequivocal confirmation of the new molecular formula. The molecular ion peak for the ethyl ester will appear at m/z = 234, which is 28 atomic mass units higher than the parent acid (206), corresponding to the addition of a C₂H₄ group (and the exchange of H for Na or K in some ionization modes). The fragmentation pattern will also be altered, with new fragmentation pathways involving the loss of the ethoxy group (-OC₂H₅, 45 amu) or the entire ester group.
Conclusion
The spectroscopic analysis of this compound and its ethyl ester derivative reveals a clear and predictable set of differences across ¹H NMR, ¹³C NMR, IR, and MS techniques. By carefully examining the presence or absence of the acidic proton, the appearance of signals for the ethyl group, the shift in the carbonyl stretching frequency, and the change in molecular weight, researchers can unambiguously distinguish between these two compounds. This guide provides a foundational framework for the characterization of this class of molecules, enabling greater confidence and accuracy in synthetic and medicinal chemistry endeavors.
References
-
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid
For researchers and professionals in the field of drug development, the synthesis of structurally precise building blocks is a cornerstone of innovation. Among these, cyclopropane-containing molecules are of significant interest due to their unique conformational constraints and metabolic stability. This guide provides an in-depth comparison of the primary synthetic routes to 2-((benzyloxy)methyl)cyclopropanecarboxylic acid, a valuable intermediate in medicinal chemistry. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each pathway to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound
This compound is a chiral carboxylic acid featuring a cyclopropane ring, a benzyloxymethyl substituent, and a carboxylic acid moiety. This combination of functional groups makes it a versatile synthon for the preparation of more complex molecules with potential therapeutic applications. The stereochemistry of the cyclopropane ring is a critical determinant of biological activity, necessitating synthetic routes that offer high levels of stereocontrol. This guide will focus on two primary strategies for its synthesis: a diastereoselective Simmons-Smith cyclopropanation approach and a catalytic asymmetric cyclopropanation of an unsaturated ester.
Route 1: Diastereoselective Simmons-Smith Cyclopropanation of Benzyl Allyl Ether
This classic approach relies on the well-established Simmons-Smith reaction to form the cyclopropane ring from an acyclic precursor, benzyl allyl ether. The stereochemical outcome of the cyclopropanation can be influenced by the presence of a directing group, often a hydroxyl group, which chelates to the zinc reagent. In the absence of such a group, as with an ether, the reaction proceeds on the less sterically hindered face of the alkene. Subsequent oxidation of the resulting primary alcohol furnishes the desired carboxylic acid.
Mechanistic Rationale
The Simmons-Smith reaction involves the formation of an organozinc carbenoid, typically from diiodomethane and a zinc-copper couple or diethylzinc.[1] This carbenoid then reacts with an alkene in a concerted manner, meaning both new carbon-carbon bonds are formed simultaneously. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[1] For allylic ethers, the reaction is generally subject to steric effects, with the methylene group adding to the less hindered face of the double bond.[2] The final step is a standard oxidation of the primary alcohol to a carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Benzyl Allyl Ether
A straightforward Williamson ether synthesis is employed to prepare the starting material.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added allyl alcohol (1.0 eq.) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 1 hour.
-
Benzyl bromide (1.1 eq.) is added dropwise, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford benzyl allyl ether.
Step 2: Simmons-Smith Cyclopropanation
This step forms the key cyclopropane ring.
-
To a solution of benzyl allyl ether (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added a solution of diethylzinc (1.5 eq.) in hexanes dropwise.
-
Diiodomethane (2.0 eq.) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 4 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is stirred vigorously for 30 minutes, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting crude ((benzyloxy)methyl)cyclopropylmethanol is purified by column chromatography. A similar procedure has been reported for related compounds.[3]
Step 3: Oxidation to this compound
A common method for this transformation is Jones oxidation.
-
The ((benzyloxy)methyl)cyclopropylmethanol (1.0 eq.) is dissolved in acetone at 0 °C.
-
Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) is added dropwise until a persistent orange color is observed.
-
The reaction is stirred at room temperature for 2 hours.
-
Isopropanol is added to quench the excess oxidant.
-
The mixture is filtered, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound.
Data Summary
| Step | Product | Starting Material | Reagents | Yield | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl Allyl Ether | Allyl Alcohol | NaH, Benzyl Bromide | High | N/A |
| 2 | ((Benzyloxy)methyl)cyclopropylmethanol | Benzyl Allyl Ether | Diethylzinc, Diiodomethane | Moderate to Good | Moderate |
| 3 | This compound | ((Benzyloxy)methyl)cyclopropylmethanol | Jones Reagent | Good | N/A |
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Catalytic Asymmetric Cyclopropanation of an Unsaturated Ester
This modern approach utilizes a transition-metal catalyst with a chiral ligand to achieve high enantioselectivity in the cyclopropanation step. The starting material is an α,β-unsaturated ester, which upon cyclopropanation and subsequent hydrolysis, yields the target carboxylic acid. This method is particularly advantageous for accessing specific enantiomers of the final product.
Mechanistic Rationale
Catalytic asymmetric cyclopropanation often employs diazo compounds as the carbene source and a chiral transition metal complex (e.g., rhodium or copper with chiral ligands) as the catalyst. The catalyst forms a metal-carbene intermediate, which then undergoes cyclopropanation with the alkene. The chiral environment provided by the ligand dictates the facial selectivity of the carbene transfer, leading to the formation of one enantiomer in excess. The subsequent hydrolysis of the ester to the carboxylic acid is a standard transformation that does not affect the stereocenter.
Experimental Protocol
Step 1: Synthesis of Benzyl Crotonate
Esterification of crotonic acid with benzyl alcohol provides the starting material.
-
A mixture of crotonic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in toluene is heated at reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the disappearance of the starting material.
-
The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude benzyl crotonate is purified by vacuum distillation or column chromatography.
Step 2: Catalytic Asymmetric Cyclopropanation
This is the key enantioselective step.
-
To a solution of benzyl crotonate (1.0 eq.) and a chiral catalyst (e.g., a rhodium(II) carboxylate or a copper(I) complex with a bis(oxazoline) ligand, 1-5 mol%) in a suitable solvent (e.g., DCM or toluene) is added a solution of ethyl diazoacetate (1.1 eq.) in the same solvent via syringe pump over several hours at a controlled temperature (often 0 °C to room temperature).
-
The reaction is stirred until the consumption of the starting materials is complete (monitored by TLC or GC).
-
The solvent is removed under reduced pressure, and the crude product, ethyl (1R,2R)-2-((benzyloxy)carbonyl)cyclopropane-1-carboxylate (or the corresponding enantiomer depending on the catalyst), is purified by flash column chromatography.
Step 3: Reduction and Benzylation
The ester group needs to be converted to the benzyloxymethyl group.
-
The purified cyclopropane diester is reduced to the corresponding diol using a reducing agent like lithium aluminum hydride (LiAlH4) in THF.
-
The resulting diol is then selectively benzylated on one of the primary hydroxyl groups. This can be a challenging step requiring careful optimization of protecting group strategies. A more direct approach would be to start with an allyl ether that already contains the carboxylate group. A more direct synthesis of a precursor like ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate has been reported.[3]
Step 4: Hydrolysis to this compound
The final step is the hydrolysis of the ester.
-
The cyclopropane ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water containing a base (e.g., sodium hydroxide or potassium hydroxide).
-
The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled, and the alcohol is removed under reduced pressure.
-
The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The product is collected by filtration or extracted with an organic solvent, dried, and purified by recrystallization or chromatography.
Data Summary
| Step | Product | Starting Material | Reagents | Yield | Enantiomeric Excess (e.e.) |
| 1 | Benzyl Crotonate | Crotonic Acid | Benzyl Alcohol, Acid Catalyst | High | N/A |
| 2 | Cyclopropane Diester | Benzyl Crotonate | Ethyl Diazoacetate, Chiral Catalyst | Good | High |
| 3 | ((Benzyloxy)methyl)cyclopropyl Ester | Cyclopropane Diester | LiAlH4, Benzyl Bromide | Moderate | N/A |
| 4 | This compound | ((Benzyloxy)methyl)cyclopropyl Ester | Base, then Acid | High | N/A |
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Discussion and Outlook
The choice between these two synthetic routes depends heavily on the specific requirements of the research project, particularly concerning stereochemistry and scale.
Route 1 (Simmons-Smith Cyclopropanation) is a robust and well-understood method. Its primary advantage lies in its operational simplicity and the avoidance of hazardous reagents like diazo compounds. However, achieving high diastereoselectivity can be challenging without a directing group, often resulting in mixtures of stereoisomers that require separation. For applications where a racemic or diastereomeric mixture is acceptable or can be easily separated, this route offers a practical and cost-effective solution.
Route 2 (Catalytic Asymmetric Cyclopropanation) represents a more modern and elegant approach, especially when enantiopure material is the goal. The use of chiral catalysts can provide direct access to a specific enantiomer with high enantiomeric excess, which is a significant advantage in drug development where the biological activity of stereoisomers can differ dramatically. The main drawbacks of this route are the often-higher cost of the chiral catalysts and ligands, and the need to handle potentially explosive diazo compounds, which may require specialized equipment and safety precautions, particularly on a larger scale.
Future Perspectives: The development of new, more efficient, and safer catalytic systems for asymmetric cyclopropanation is an ongoing area of research. Innovations in this field will likely make Route 2 even more attractive in the future, potentially overcoming the current limitations of cost and safety. Furthermore, the exploration of enzymatic methods for cyclopropanation could offer highly selective and environmentally friendly alternatives.
References
-
Intramolecular cyclopropylmethylation via non-classical carbenium ion. The Royal Society of Chemistry.
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Simmons–Smith reaction. Wikipedia.
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Simmons-Smith Reaction. Organic Chemistry Portal.
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Selective cyclopropanation of allyl vinyl ether. ResearchGate.
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(2-(benzyloxy)-5-methylphenyl)(cyclopropyl)methanol. ChemicalBook.
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Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal.
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Stereoselective Cyclopropanation Reactions. Chemical Reviews.
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((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol. BLDpharm.
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Method for the oxidation of aryl methyl groups to carboxylic acid groups. Google Patents.
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(2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses.
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Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC.
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The Simmons-Smith Reaction & Cyclopropanation. YouTube.
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A Recyclable, Metal-Free Mechanochemical Approach for the Oxidation of Alcohols to Carboxylic Acids. MDPI.
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A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences.
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Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
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Mechanistic Studies of Diastereoselective Cyclopropanation via Homochiral Ketals. 1. Dioxolane Structural Effects1. University of Arizona.
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher.
-
S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed.
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A Senior Application Scientist's Guide to Cyclopropane Building Blocks: A Comparative Analysis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Cyclopropane Ring in Medicinal Chemistry
The cyclopropane ring, the smallest of all carbocycles, is a privileged motif in modern drug discovery.[1][2][3] Its significance stems not from its simplicity, but from its profound impact on the physicochemical and pharmacological properties of a molecule. The inherent ring strain and unique 'bent' bond electronics grant it properties intermediate between an alkene and a gem-dimethyl group.[1][4] For medicinal chemists, incorporating a cyclopropane ring is a strategic decision to:
-
Impart Conformational Rigidity: Locking flexible chains into a specific spatial arrangement can enhance binding affinity to biological targets, leading to increased potency and selectivity.[4]
-
Enhance Metabolic Stability: The cyclopropane scaffold is robust and generally resistant to common metabolic pathways like oxidation, which can increase a drug's in-vivo half-life.[4][5][6]
-
Modulate Physicochemical Properties: The introduction of this compact, lipophilic group can fine-tune critical properties such as solubility and membrane permeability.[5]
-
Explore Novel Chemical Space: As a three-dimensional and sp³-rich fragment, it allows chemists to move away from the flat, aromatic structures that have historically dominated drug discovery.[1][7]
Given these benefits, the efficient introduction of the cyclopropane motif is a critical challenge. This has led to the development of "building blocks"—pre-formed, functionalized cyclopropanes that can be readily incorporated into complex synthetic routes. This guide provides a comparative analysis of a versatile and increasingly important building block, 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid , against other common cyclopropane scaffolds.
Featured Building Block: this compound
This compound is a chiral, bifunctional building block that offers multiple avenues for synthetic elaboration. Its structure provides two orthogonal points for chemical modification, making it a powerful tool for creating diverse molecular libraries.
-
The Carboxylic Acid Handle: This is the primary reactive site, readily participating in robust and well-established transformations such as amide bond formation (e.g., via HATU or EDC coupling), esterification, and reduction to the corresponding alcohol. This makes it ideal for linking the cyclopropane core to other fragments or pharmacophores.
-
The Benzyloxymethyl Group: This moiety serves as a protected primary alcohol. The benzyl group can be removed under standard hydrogenolysis conditions (e.g., H₂/Pd-C) to reveal a hydroxymethyl group. This newly exposed alcohol can then undergo a host of further reactions, including oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.[8] This latent functionality is a key advantage, allowing for late-stage diversification of a lead compound.
Comparative Analysis: Choosing the Right Cyclopropane Building Block
The choice of building block is dictated by the overall synthetic strategy and the desired functionality in the final target molecule. Below is a comparison of this compound with other representative scaffolds.
| Building Block | Structure | Key Functional Handles | Typical Applications | Advantages | Limitations |
| This compound | C1=CC=C(C=C1)CO[C@H]2C[C@H]2C(=O)O | Carboxylic Acid, Protected Primary Alcohol | Linker chemistry, scaffold decoration, synthesis of complex natural product analogues.[8] | Bifunctional with orthogonal reactivity; chiral pool availability. | Higher cost and synthetic complexity compared to simpler analogues. |
| Cyclopropanecarboxylic acid | C1CC1C(=O)O | Carboxylic Acid | Introduction of a simple cyclopropyl-carbonyl motif.[9] | Commercially available and inexpensive; simple structure. | Monofunctional; lacks substitution for vectoral diversity. |
| (E/Z)-Ethyl 2-(phenyl-sulfanyl)cyclopropane-1-carboxylate | CCOC(=O)C1C(SC2=CC=CC=C2)C1 | Ester, Phenyl Sulfide | Divergent synthesis of fragments and lead-like compounds.[1] | Bifunctional; sulfide can be oxidized to sulfoxide for Mg-exchange reactions, enabling C-C bond formation directly on the ring.[1] | Often synthesized as a diastereomeric mixture requiring separation.[1] |
| Cyclopropyl Ketones | C1CC1C(=O)R | Ketone | Synthesis of α-cyclopropyl amines (via reductive amination), elaboration via enolate chemistry.[10] | Ketone is highly versatile for C-C and C-N bond formation. Biocatalytic routes provide access to chiral variants.[10] | Can be prone to ring-opening under certain nucleophilic or acidic conditions. |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | C1C(C1)(N)C(=O)O | Amine, Carboxylic Acid | Peptidomimetics, constrained amino acid analogues, building block for conformationally restricted peptides.[11] | Introduces rigidity at the α-carbon of an amino acid residue. | Geminal substitution pattern may not be suitable for all applications. |
Experimental Protocols and Data
Trustworthy protocols are the foundation of reproducible science. The following sections provide detailed methodologies and a logical workflow for utilizing these building blocks.
General Synthetic Workflow
The strategic incorporation of a cyclopropane building block typically follows a logical sequence. The diagram below illustrates a common workflow in medicinal chemistry, starting from the selection of the building block to the synthesis of a final target molecule.
Caption: A typical workflow for utilizing a bifunctional cyclopropane building block in drug discovery.
Key Synthetic Methods for Building Block Preparation
The cyclopropane building blocks themselves are accessed through a variety of powerful chemical transformations. Understanding these methods provides context for their availability and potential for custom synthesis.
-
Transition-Metal-Catalyzed Cyclopropanation: This is one of the most common methods, typically involving the reaction of an alkene with a diazo compound (like ethyl diazoacetate) in the presence of a copper, rhodium, or cobalt catalyst.[1][12] This method allows for a high degree of stereocontrol by using chiral ligands.[13]
-
Simmons-Smith Reaction: A classic and reliable method that uses a zinc carbenoid (often generated from diiodomethane and a zinc-copper couple or diethylzinc) to convert alkenes into cyclopropanes.[14][15] It is particularly effective for the cyclopropanation of allylic alcohols.[14]
-
Michael-Initiated Ring Closure (MIRC): This domino reaction involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular cyclization to form the three-membered ring.[12] The Corey-Chaykovsky reaction, using sulfur ylides, is a well-known example of this class.[12]
Protocol 1: Amide Coupling with this compound
This protocol details a standard procedure for coupling the featured building block with a primary amine, a cornerstone reaction in medicinal chemistry.
Objective: To synthesize N-benzyl-2-((benzyloxy)methyl)cyclopropanecarboxamide.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (e.g., 206 mg, 1.0 mmol).
-
Dissolution: Dissolve the acid in anhydrous DMF (5 mL).
-
Addition of Reagents: To the stirred solution, add benzylamine (e.g., 118 mg, 1.1 mmol), followed by HATU (e.g., 456 mg, 1.2 mmol) and TEA (e.g., 303 mg, 3.0 mmol).
-
Expert Insight: HATU is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids. The excess base is crucial to neutralize the hexafluorophosphate salt and the carboxylic acid proton.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 22 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Causality: The bicarbonate wash removes unreacted HATU byproducts and any remaining acidic starting material.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure amide product.
Protocol 2: Deprotection of the Benzyloxymethyl Group
This protocol demonstrates the unmasking of the latent alcohol functionality.
Objective: To synthesize N-benzyl-2-(hydroxymethyl)cyclopropanecarboxamide.
Materials:
-
N-benzyl-2-((benzyloxy)methyl)cyclopropanecarboxamide (from Protocol 1)
-
Palladium on carbon (10% Pd/C, ~10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
Procedure:
-
Reaction Setup: Dissolve the starting amide (e.g., 295 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 30 mg) to the solution under an inert atmosphere.
-
Trustworthiness: The catalyst should be handled with care as it can be pyrophoric. Purging the flask with nitrogen or argon before and after addition is good practice.
-
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale). Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.
-
Self-Validation: Complete removal of the heterogeneous catalyst is critical for the purity of the final product and to prevent undesired side reactions in subsequent steps.
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can often be used without further purification.
Conclusion and Strategic Outlook
The strategic selection of a cyclopropane building block is a critical decision in the design of modern pharmaceuticals. While simple scaffolds like cyclopropanecarboxylic acid offer a direct route to incorporating the core ring, their utility is limited. More advanced building blocks, exemplified by This compound , provide chemists with significantly more strategic flexibility. Its bifunctional nature, with orthogonal reactive handles, enables a divergent approach to synthesis, allowing for the rapid generation of diverse analogues from a common intermediate. This capability is invaluable in structure-activity relationship (SAR) studies. By understanding the relative merits and synthetic applications of different cyclopropane building blocks, researchers can more effectively harness the power of this unique carbocycle to create the next generation of innovative therapeutics.
References
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Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link][12]
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Zhang, R. K., et al. (2020). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. ACS Catalysis. [Link][13]
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Spiral, J. (2020). Divergent synthesis of cyclopropane-containing fragments and lead-like compounds for drug discovery. University of Leeds Thesis. [Link][7]
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Nelson, A., et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal. [Link][1]
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Tyagi, V., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. [Link][10]
-
Yue, J.-M., et al. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link][2]
-
Baran, P. S., et al. (2021). Cyclopropane building blocks from feedstock alkenes. Nature. [Link][3]
-
Malik, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link][14]
-
Charette, A. B. (2004). Cyclopropanation Reactions. Science of Synthesis. [Link][16]
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Xuan, J., et al. (2022). Visible Light‐Mediated Cyclopropanation: Recent Progress. Chemistry – An Asian Journal. [Link][15]
-
Fessner, W.-D. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. Biocatalysis. [Link][17]
-
Mol, J. C. (1982). Synthesis of cyclopropane carboxylic acid p-[(2-propynyloxy)methyl]benzyl ester. Patent Information. [18]
-
Organic Syntheses. (Date Unknown). Cyclopropanecarboxylic acid. Procedure. [Link][9]
-
Procter, D. J., et al. (2020). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie. [Link][19]
-
Hakobyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link][11]
-
Procter, D. J., et al. (2020). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. ResearchGate. [Link][20]
-
Unknown Author. (1990). Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Patent CN1062345A. [21]
-
Rullo, M., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. [Link][22]
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A Researcher's Guide to Comparing the Bioactivity of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid Derivatives
Introduction: The Scientific Rationale
In modern drug discovery, the cyclopropane ring is a highly valued structural motif.[1][2] Its inherent rigidity locks the spatial orientation of appended functional groups, which can lead to enhanced binding potency and selectivity for biological targets.[1][3] Furthermore, the strained three-membered ring is often more resistant to metabolic degradation compared to linear alkyl chains, potentially improving a drug candidate's pharmacokinetic profile.[3][4]
This guide focuses on derivatives of "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid," a scaffold that combines the benefits of the cyclopropane ring with two key functional handles: a benzyloxy ether and a carboxylic acid. The carboxylic acid group is a common feature in many drugs, acting as a critical hydrogen bond donor/acceptor or a mimic of phosphate groups, enabling interactions with a wide array of enzymes and receptors.[5][6][7]
Part 1: Design and Synthesis of a Focused Derivative Library
The core objective is to probe the structure-activity relationship (SAR) of the scaffold. To achieve this, we propose a focused library designed to answer specific questions about the role of each functional component.
Proposed Derivative Series:
-
Series A: Probing Electronic Effects (Aromatic Ring Substitution): Modifications to the benzyl group will assess the impact of electronics on target engagement.
-
Compound 1 (Parent): this compound
-
Compound 2 (Electron-Withdrawing): 2-(((4-Chlorobenzyloxy)methyl)cyclopropanecarboxylic acid
-
Compound 3 (Electron-Donating): 2-(((4-Methoxybenzyloxy)methyl)cyclopropanecarboxylic acid
-
-
Series B: Evaluating the Carboxylate Moiety (Bioisosteric Replacement): Replacing the carboxylic acid will determine the necessity of the acidic proton and its specific interactions.
-
Compound 4 (Ester): Methyl 2-((benzyloxy)methyl)cyclopropanecarboxylate
-
Compound 5 (Amide): 2-((Benzyloxy)methyl)cyclopropanecarboxamide
-
General Synthesis Protocol: Esterification of 4-(hydroxymethyl)benzyl alcohol
The following protocol is a representative method for synthesizing the parent compound and its derivatives, which can be adapted from known procedures for similar structures.[8][9]
Step 1: Synthesis of Substituted Benzyl Alcohols (for Series A)
-
This step is only necessary for derivatives not commercially available. For Compound 1, start with 4-(hydroxymethyl)benzyl alcohol.
Step 2: Esterification with Cyclopropanecarboxylic Acid Chloride
-
To a stirred solution of the appropriate benzyl alcohol (e.g., 4-(hydroxymethyl)benzyl alcohol, 1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add cyclopropanecarboxylic acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ester intermediate.
Step 3: Hydrolysis to the Final Carboxylic Acid
-
Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 55 °C for 3-5 hours.[9]
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final carboxylic acid product.
Part 2: A Tiered Bioactivity Screening Cascade
A logical screening workflow is essential to efficiently identify promising compounds and understand their biological effects. We propose a two-tiered cascade: a primary screen against a relevant enzyme class, followed by a crucial secondary screen for general cytotoxicity.
Caption: Proposed experimental workflow from synthesis to SAR analysis.
Primary Screen: Enzyme Inhibition Assay
Rationale: Carboxylic acids are known inhibitors of various enzymes, often by coordinating with metal ions in the active site or by mimicking natural substrates.[5][6] For this guide, we will hypothesize a generic Carboxylate-Binding Enzyme (CBE) that can be monitored using a fluorogenic substrate.
Protocol: Fluorescence-Based CBE Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
CBE Stock Solution: Prepare a 2X working stock (e.g., 10 nM) in Assay Buffer.
-
Fluorogenic Substrate Stock: Prepare a 10X working stock (e.g., 100 µM) in Assay Buffer.
-
Compound Stock: Prepare 10 mM stock solutions of each derivative in 100% DMSO. Create a serial dilution plate in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 48 µL of Assay Buffer to all wells.
-
Add 50 µL of 2X CBE solution to all wells except the 'no enzyme' control. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 10X substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 340/450 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme)).
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Secondary Screen: General Cytotoxicity Assessment
Rationale: It is critical to determine if the observed enzyme inhibition is a specific effect or simply a consequence of the compound being toxic to cells. The MTT assay is a standard, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10][11][12] Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[12][13]
Caption: Principle of the MTT cell viability assay.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[13]
-
Remove the old medium and add 100 µL of medium containing the compounds or vehicle control.
-
Incubate for a desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the crystals.[10]
-
Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate cell viability: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.[14]
-
Plot % Viability vs. log[Compound Concentration] and fit the data to determine the CC₅₀ (50% cytotoxic concentration).
-
Part 3: Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The ultimate goal is to identify derivatives with high potency against the primary target and low general cytotoxicity, indicated by a high Selectivity Index (SI).
Table 1: Hypothetical Bioactivity Data for Derivative Series
| Compound ID | Series | R-Group (Benzyl) | R'-Group (Acid) | Enzyme IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 1 | A | -H | -COOH | 10.5 | >100 | >9.5 |
| 2 | A | 4-Cl | -COOH | 5.2 | >100 | >19.2 |
| 3 | A | 4-OCH₃ | -COOH | 25.1 | >100 | >4.0 |
| 4 | B | -H | -COOCH₃ | >100 | >100 | N/A |
| 5 | B | -H | -CONH₂ | 85.3 | >100 | >1.2 |
Interpreting the Hypothetical Results:
-
Series A: The electron-withdrawing chloro group (Compound 2) improved potency compared to the parent (Compound 1), while the electron-donating methoxy group (Compound 3) reduced it. This suggests that the electronic nature of the benzyl ring is important for target interaction.
-
Series B: Replacing the carboxylic acid with an ester (Compound 4) or an amide (Compound 5) dramatically reduced or abolished activity. This strongly indicates that the acidic proton and/or the specific hydrogen bonding geometry of the carboxylate is essential for inhibiting the target enzyme.
-
Selectivity: All compounds showed low cytotoxicity (CC₅₀ > 100 µM). Compound 2 emerged as the most promising lead, with the highest potency and a favorable selectivity index.
Conclusion and Future Directions
This guide provides a systematic framework for the synthesis and comparative bioactivity profiling of this compound derivatives. By employing a logical derivative design strategy and a tiered screening cascade that includes both a primary target assay and a secondary cytotoxicity assessment, researchers can efficiently generate robust and interpretable structure-activity relationship data.
Based on the hypothetical results, future work would focus on further exploring substitutions on the 4-position of the benzyl ring of Compound 2 to optimize potency. The essential nature of the carboxylic acid suggests that it should be retained in future designs. This structured approach ensures that experimental choices are driven by scientific rationale, leading to a deeper understanding of the molecule's biological function and accelerating the journey from a chemical scaffold to a potential therapeutic lead.
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- Ser, H. L., et al. (2015). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Progress in drug discovery & biomedical science, 1(1). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5563301/]
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A Comparative Guide to the Structural Elucidation of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and bioactive compounds, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography and common spectroscopic techniques for the structural analysis of "2-((benzyloxy)methyl)cyclopropanecarboxylic acid" derivatives, a class of molecules with significant potential in medicinal chemistry and materials science. As small, strained ring systems, cyclopropanes present unique challenges and opportunities in structural elucidation.[1][2] This guide will equip researchers with the knowledge to select the most appropriate analytical methodology for their specific research goals.
The Significance of Cyclopropane Scaffolds
Cyclopropane rings are prevalent in a wide array of bioactive natural products and synthetic molecules.[3] Their inherent ring strain, with C-C-C bond angles compressed to 60° from the ideal 109.5°, results in unique electronic properties and conformational rigidity that can be exploited in drug design to lock in bioactive conformations and explore novel chemical space.[4][5][6][7] Derivatives of cyclopropanecarboxylic acid, in particular, have been investigated as enzyme inhibitors and modulators of biological pathways, making their precise structural characterization a critical step in understanding their mechanism of action.[1][8]
X-ray Crystallography: The Gold Standard for 3D Structure
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[9] It provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding structure-activity relationships (SAR) and for computational modeling studies.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and precision. The rate-limiting step is often the growth of high-quality single crystals suitable for diffraction.[9]
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The Synergy of Silicon and Solution: A Comparative Guide to the Synthesis and Reactivity of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the cyclopropane ring is a privileged scaffold. Its inherent strain and unique electronic properties offer a three-dimensional architecture that can enhance potency, modulate metabolic stability, and fine-tune the pharmacological profiles of bioactive molecules.[1] Among the vast landscape of substituted cyclopropanes, molecules like 2-((benzyloxy)methyl)cyclopropanecarboxylic acid represent a class of intermediates with significant potential, combining the rigidity of the cyclopropane core with functional handles amenable to further chemical elaboration. This guide provides an in-depth comparison of experimental and computational approaches to the synthesis and reaction mechanisms of such functionally substituted cyclopropanes, using this compound as a central case study. We will explore the causality behind synthetic choices and how computational modeling provides a powerful lens to understand and predict their reactivity.
I. Crafting the Strained Ring: A Comparative Look at Synthetic Strategies
The construction of the cyclopropane motif, particularly with control over stereochemistry and functional group tolerance, is a formidable challenge in synthetic organic chemistry.[2] A variety of methods have been developed, each with its own set of advantages and limitations. Here, we compare two prominent strategies applicable to the synthesis of our target molecule: metal-catalyzed cyclopropanation and a radical-polar crossover approach.
Metal-Catalyzed Cyclopropanation: A Classic Approach
Transition metal catalysis, particularly with rhodium and copper complexes, has been a cornerstone of cyclopropane synthesis for decades. These methods typically involve the reaction of an alkene with a diazo compound. For a molecule like this compound, a plausible disconnection leads back to benzyl allyl ether and a diazoacetate.
Conceptual Synthetic Pathway:
Figure 2: A modern photoredox-catalyzed approach.
Experimental Considerations: This method offers the advantage of using readily available carboxylic acids as starting materials under mild conditions. The choice of photocatalyst and light source are critical parameters to optimize. The reaction is often tolerant of a wide range of functional groups. [3] Computational Insights: Mechanistic studies, supported by computation, suggest a radical-polar crossover mechanism. [3]DFT can be employed to model the single-electron transfer (SET) processes, the stability of the radical intermediates, and the final cyclization step. These calculations can help rationalize the observed regioselectivity and the efficiency of the cyclization.
| Feature | Metal-Catalyzed Cyclopropanation | Radical Addition-Polar Cyclization |
| Starting Materials | Alkene, Diazo Compound | Carboxylic Acid, Haloalkyl Alkene |
| Key Reagents | Transition Metal Catalyst (Rh, Cu) | Photocatalyst, Light |
| Mechanism | Metal-Carbene Intermediate | Radical-Polar Crossover |
| Advantages | Well-established, high yields | Avoids diazo compounds, mild conditions |
| Disadvantages | Use of potentially hazardous diazo compounds | May require specific photocatalysts |
| Computational Focus | Transition states of carbene addition | SET processes, radical stability |
Table 1: Comparison of Synthetic Strategies.
II. The Strained Ring's Fate: Probing Reactivity with Experiment and Theory
The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, a feature that is both a challenge and a synthetic opportunity. Understanding the factors that govern the regioselectivity and stereochemistry of these reactions is paramount.
Ring-Opening Reactions: A Gateway to Diverse Scaffolds
The presence of both an electron-donating group (the benzyloxymethyl substituent) and an electron-withdrawing group (the carboxylic acid) in our target molecule suggests a "donor-acceptor" character, which can facilitate ring-opening reactions under either acidic or thermal conditions. [4] Experimental Observations: Experimentally, the ring-opening of donor-acceptor cyclopropanes can be initiated by Lewis acids or protic acids. The regioselectivity of the bond cleavage is a key question. For our target molecule, cleavage could occur at the C1-C2 or C1-C3 bond, leading to different products. Mechanistic investigations often involve isotopic labeling studies or the analysis of side products to infer the reaction pathway.
Computational Modeling of Ring-Opening:
Figure 3: Computational analysis of competing ring-opening pathways.
Computational Workflow: A typical computational study of a ring-opening reaction involves the following steps:
-
Geometry Optimization: The ground state geometries of the reactant, possible intermediates, and products are optimized using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).
-
Transition State Search: The transition state structures connecting the reactant to the intermediates are located. This is often the most challenging part of the calculation.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculation: The relative energies (Gibbs free energies) of all species are calculated to construct a reaction energy profile. The pathway with the lower activation energy (ΔG‡) is predicted to be the dominant one.
Synergy of Approaches: Computational studies can provide a detailed picture of the reaction mechanism that is often difficult to obtain experimentally. For example, DFT calculations can reveal the precise structure of the transition state and quantify the stabilizing or destabilizing effects of substituents. [4][5]This information can then be used to rationalize experimental observations and to design substrates that will react with a desired selectivity.
III. Protocols and Methodologies
Experimental Protocol: Cobalt-Catalyzed Cyclopropanation (Representative)
This protocol is a generalized procedure based on methods for cobalt-catalyzed cyclopropanation.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the cobalt catalyst (e.g., Co(II)-porphyrin complex, 1 mol%).
-
Addition of Reactants: Add anhydrous solvent (e.g., toluene, 0.1 M) followed by benzyl allyl ether (1.0 equiv).
-
Slow Addition: Dissolve ethyl diazoacetate (1.2 equiv) in the same anhydrous solvent and add it to the reaction mixture dropwise via a syringe pump over 4-6 hours at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude product by column chromatography on silica gel to afford ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate.
-
Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).
Computational Protocol: DFT Study of Cyclopropane Ring-Opening
This protocol outlines a general workflow for studying a reaction mechanism using DFT.
-
Software: Utilize a computational chemistry software package such as Gaussian, ORCA, or Spartan.
-
Input Structure: Build the 3D structure of this compound.
-
Method and Basis Set: Choose a suitable level of theory, for example, the B3LYP functional with the 6-31+G(d,p) basis set. Include a solvent model (e.g., IEFPCM for water) if the reaction is performed in solution.
-
Geometry Optimization: Perform a geometry optimization of the starting material.
-
Transition State Search: Propose a transition state structure for the C-C bond cleavage and perform a transition state search (e.g., using the QST2 or Berny algorithm).
-
Verification: Perform a frequency calculation on the optimized transition state to confirm the presence of a single imaginary frequency corresponding to the desired reaction coordinate.
-
IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the reactant and the ring-opened intermediate.
-
Product Optimization: Optimize the geometry of the resulting intermediate.
-
Energy Profile: Calculate the Gibbs free energies of the reactant, transition state, and intermediate to determine the activation barrier.
IV. Conclusion
The study of functionally substituted cyclopropanes like this compound exemplifies the powerful synergy between modern experimental and computational chemistry. While experimental work provides the ground truth of what happens in the flask, computational studies offer an unparalleled view into the "why" and "how" of chemical transformations. For researchers in drug development, leveraging both approaches is not just advantageous; it is essential for the rational design and efficient synthesis of the next generation of therapeutic agents. The continued development of both synthetic methodologies and computational power promises an even deeper understanding and control over the fascinating chemistry of these strained ring systems.
V. References
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Overview of cyclopropane reactivity, synthesis, structure, and applications. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Wirth, T. (2010). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 110(3), 1757-1773. [Link]
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Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
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Cyclopropane Derived Reactive Intermediates. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. (2019). RSC Publishing. [Link]
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Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2016). PubMed Central. [Link]
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Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. (2023). ResearchGate. [Link]
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Allen, F. H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 72-83. [Link]
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Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2018). PubMed Central. [Link]
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Hydroboration of Substituted Cyclopropane: A Density Functional Theory Study. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis of cyclopropane carboxylic acid p-[(2-propynyloxy)methyl]benzyl ester. (n.d.). Mol-Instincts. Retrieved January 11, 2026, from [Link]
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Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. (2011). Southern Methodist University. [Link]
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Cyclopropanecarboxylic acid. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. (2015). Organic & Biomolecular Chemistry. [Link]
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cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
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Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (2019). PubMed Central. [Link]
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Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues. (2020). SciELO. [Link]
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Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (2019). Wiley Online Library. [Link]
-
Reactivity of electrophilic cyclopropanes. (2019). ResearchGate. [Link]
-
DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. (2022). ACS Omega. [Link]
-
Cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2020). MDPI. [Link]
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A Researcher's Guide to Enantiomeric Excess Determination of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
The stereochemical purity of chiral molecules is a critical parameter in the pharmaceutical and agrochemical industries. For "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid," a valuable building block in organic synthesis, the precise determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, offering experimental insights and protocols to aid researchers in selecting and implementing the most suitable method for their needs.
The Strategic Importance of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory agencies often mandate the development of enantiomerically pure drugs. The accurate measurement of ee is therefore not merely an analytical task but a cornerstone of safe and effective drug development.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for this compound can be approached through several analytical techniques. The choice of method depends on factors such as the required accuracy, sample throughput, available instrumentation, and the need for absolute configuration determination.
Here, we compare the three most prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy and precision, widely applicable, direct analysis without derivatization often possible.[1][2] | Higher cost of chiral columns, method development can be time-consuming.[3] | Routine quality control, preparative separations, and high-accuracy ee determination. |
| Chiral GC | Separation of volatile derivatives of enantiomers on a chiral stationary phase. | High resolution and sensitivity, faster analysis times compared to HPLC.[4] | Requires derivatization to increase volatility, which can introduce analytical errors.[5] | Analysis of volatile or semi-volatile compounds, high-throughput screening. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce diastereomeric environments, resulting in distinguishable NMR signals for each enantiomer.[6][7][8] | Rapid analysis, provides structural information, can determine absolute configuration with appropriate reagents. | Lower sensitivity compared to chromatographic methods, may require specialized and expensive chiral reagents. | Rapid screening, structural confirmation, and when absolute configuration is needed. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[9][10] | High separation efficiency, low sample and reagent consumption.[9][10] | Can be less robust than HPLC, sensitivity can be an issue for some analytes. | Analysis of polar and charged compounds, complementary technique to HPLC. |
Experimental Workflows and Protocols
Workflow for Method Selection
The following diagram outlines a logical workflow for selecting the most appropriate analytical method for your specific research needs.
Caption: Workflow for selecting the optimal analytical method.
In-Depth Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the gold standard for ee determination due to its accuracy and robustness. The key to a successful separation is the selection of the appropriate chiral stationary phase (CSP). For carboxylic acids like this compound, polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) often provide excellent resolution.[1]
Experimental Protocol: Chiral HPLC
-
Column Selection: Start with a polysaccharide-based chiral column such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: A typical starting mobile phase for normal-phase chromatography is a mixture of hexane and isopropanol with a small amount of a carboxylic acid modifier (e.g., trifluoroacetic acid, TFA) to improve peak shape. A common starting point is Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min.
-
Temperature: Maintain a constant column temperature, typically 25 °C, to ensure reproducibility.[11]
-
Detection: UV detection at 210 nm is suitable for the carboxylic acid moiety.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Causality Behind Choices: The polysaccharide-based CSP provides a chiral environment with grooves and cavities where the enantiomers can interact differently through hydrogen bonding, dipole-dipole, and steric interactions. The acidic modifier (TFA) protonates the carboxylic acid, reducing peak tailing and improving chromatographic efficiency.
Chiral Gas Chromatography (GC)
For GC analysis, the non-volatile carboxylic acid must first be converted into a volatile derivative. This is a critical step that can influence the accuracy of the final ee determination.
Experimental Protocol: Chiral GC with Derivatization
-
Derivatization:
-
To a solution of this compound (1 mg) in dichloromethane (1 mL), add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (100 µL).
-
Heat the mixture at 60 °C for 30 minutes. This converts the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.[5]
-
-
Column Selection: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Dex), is suitable for separating the derivatized enantiomers.[12]
-
Instrumentation Setup:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Analysis: Inject 1 µL of the derivatized sample. Calculate the ee from the integrated peak areas of the two enantiomers.
Causality Behind Choices: Derivatization with BSTFA is a common and effective method for increasing the volatility of carboxylic acids for GC analysis.[5] The chiral stationary phase, typically a cyclodextrin, forms transient diastereomeric complexes with the enantiomers, leading to their separation based on differences in their interaction energies.[4]
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. The use of a chiral solvating agent (CSA) can induce a diastereomeric environment around the enantiomers, leading to separate signals in the NMR spectrum.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve the sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, in small increments until a clear separation of signals corresponding to the two enantiomers is observed.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a well-resolved proton signal that is split into two distinct peaks, one for each enantiomer. Protons alpha to the carbonyl group are often good candidates.
-
-
Analysis: Integrate the areas of the two separated signals. The enantiomeric excess is calculated from the integration values: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.
Causality Behind Choices: The chiral solvating agent forms weak, transient diastereomeric complexes with the enantiomers. This difference in the magnetic environment for the protons of each enantiomer leads to a difference in their chemical shifts, allowing for their quantification by integration.
Mechanism of Chiral Recognition
The following diagram illustrates the principle of chiral recognition on a polysaccharide-based chiral stationary phase in HPLC.
Caption: Chiral recognition on a polysaccharide-based CSP.
Conclusion
The determination of the enantiomeric excess of this compound is a critical step in its application in chiral synthesis. While chiral HPLC often provides the most accurate and reliable results, chiral GC and NMR spectroscopy offer viable alternatives with their own distinct advantages. The choice of method should be guided by the specific analytical requirements of the research. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their compounds.
References
- Derivatization of chiral carboxylic acids with (S)
- Chiral Derivatization Reagents - Analytical Chemical Products. Alfa Chemistry.
- Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
- Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC.
- NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solv
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.
- Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
- Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
- Capillary Electrophoresis: an Attractive Technique for Chiral Separ
- Enantiomer Separations by Capillary Electrophoresis. PubMed.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
- Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
- Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. PMC - NIH.
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A Comparative Benchmarking Guide to the Synthesis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid
Introduction: The Significance of the Cyclopropane Motif in Drug Discovery
The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and unique stereoelectronic properties impart a range of desirable attributes to bioactive molecules. These include conformational rigidity, which can enhance binding affinity to biological targets, and metabolic stability, which can improve a drug's pharmacokinetic profile.[1][2] Natural and synthetic compounds containing the cyclopropane moiety exhibit a wide spectrum of biological activities, including enzyme inhibition, as well as antimicrobial, antiviral, and antitumor properties.[1][2][3]
One such valuable building block is 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid . This molecule incorporates the key cyclopropane scaffold, a flexible benzyloxy group for potential interactions with target proteins, and a carboxylic acid handle for further chemical modification or to act as a crucial binding group. Its stereoisomers are of particular interest as intermediates in the synthesis of complex pharmaceutical agents, including antiviral drugs.
This guide provides a comprehensive analysis of the primary synthetic routes to this compound, offering a critical comparison of their efficiencies. We will delve into the mechanistic underpinnings of these synthetic strategies, provide detailed experimental protocols, and benchmark their performance against alternative approaches to highlight the practical considerations for researchers in drug development.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound can be broadly approached via two distinct and well-established methodologies: Simmons-Smith Cyclopropanation followed by Oxidation and Malonic Ester Synthesis . Each route presents a unique set of advantages and challenges in terms of yield, stereocontrol, scalability, and the availability of starting materials.
Methodology 1: Simmons-Smith Cyclopropanation and Subsequent Oxidation
This is arguably the most direct and widely employed strategy for the construction of the cyclopropane ring in this context. The Simmons-Smith reaction is a powerful and stereospecific method for converting alkenes into cyclopropanes.[4][5][6] The reaction typically involves an organozinc carbenoid, which delivers a methylene group to the double bond in a concerted fashion, thereby preserving the stereochemistry of the starting alkene.
The overall synthetic pathway can be visualized as follows:
Caption: Simmons-Smith/Oxidation Pathway.
Causality Behind Experimental Choices:
-
Starting Material: Benzyl allyl ether is a readily available and inexpensive starting material. The allylic double bond is the key functionality for the cyclopropanation reaction.
-
Simmons-Smith Reagent: The use of diethylzinc (Et2Zn) and diiodomethane (CH2I2), often referred to as the Furukawa modification, is preferred over the traditional zinc-copper couple as it generally provides higher yields and better reproducibility, especially for substrates containing directing groups like ethers.[5][6] The oxygen of the benzyloxy group can coordinate with the zinc reagent, directing the cyclopropanation to occur on the same face of the double bond, which can be advantageous for stereocontrol in more complex systems.
-
Oxidation Step: The primary alcohol formed after cyclopropanation must be oxidized to the carboxylic acid. A variety of oxidizing agents can be employed. A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation with sodium hypochlorite (NaOCl) is a mild and efficient method that is compatible with a wide range of functional groups and often provides high yields.[7]
Methodology 2: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[8][9][10][11] This approach involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. To construct the cyclopropane ring, a dihalide is used as the alkylating agent, leading to an intramolecular cyclization.
The synthetic pathway is outlined below:
Caption: Workflow for Simmons-Smith Cyclopropanation.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of diethylzinc (1.1 M in toluene, 2.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reaction: To the cooled solution, add diiodomethane (2.2 equivalents) dropwise via the dropping funnel over 30 minutes. After the addition is complete, add a solution of benzyl allyl ether (1.0 equivalent) in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (Et2O). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (2-((benzyloxy)methyl)cyclopropyl)methanol.
Step 1b: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the (2-((benzyloxy)methyl)cyclopropyl)methanol (1.0 equivalent) in a biphasic mixture of DCM and a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Catalyst Addition: Add TEMPO (0.05 equivalents) and potassium bromide (KBr) (0.1 equivalents) to the stirred solution.
-
Oxidation: Cool the mixture to 0 °C and add a solution of sodium hypochlorite (NaOCl, ~10-15% aqueous solution, 1.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Separate the layers and extract the aqueous layer with DCM.
-
Acidification and Extraction: Combine the organic layers and wash with brine. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Purification: Dry the combined ethyl acetate extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of this compound via Malonic Ester Synthesis
Step 2a: Synthesis of Diethyl 2-((benzyloxy)methyl)cyclopropane-1,1-dicarboxylate
-
Base Preparation: In a flame-dried round-bottom flask, dissolve sodium metal (2.2 equivalents) in absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (2.0 equivalents) dropwise at room temperature.
-
Cyclization: Add a solution of the appropriate 1-bromo-3-(benzyloxy)propyl bromide (1.0 equivalent) in anhydrous ethanol dropwise to the malonate enolate solution.
-
Reaction and Work-up: Heat the reaction mixture to reflux for 8-12 hours. After cooling to room temperature, pour the mixture into water and extract with Et2O. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Step 2b: Hydrolysis and Decarboxylation
-
Hydrolysis: Reflux the diethyl 2-((benzyloxy)methyl)cyclopropane-1,1-dicarboxylate from the previous step with an excess of aqueous hydrochloric acid (e.g., 6 M HCl) for 4-6 hours.
-
Decarboxylation and Work-up: After hydrolysis is complete, cool the reaction mixture and extract with Et2O. Wash the organic extracts with brine, dry over anhydrous MgSO4, and remove the solvent under reduced pressure to yield the crude dicarboxylic acid.
-
Purification: Heat the crude dicarboxylic acid at a temperature above its melting point until the evolution of carbon dioxide ceases. The resulting product can be purified by recrystallization or distillation under reduced pressure to give this compound.
Conclusion and Future Outlook
The synthesis of this compound, a valuable building block in drug discovery, can be efficiently achieved through several established synthetic routes. The Simmons-Smith cyclopropanation followed by oxidation stands out as a highly stereospecific and direct method, albeit with considerations for reagent cost and handling. The malonic ester synthesis offers a more classical approach that avoids pyrophoric reagents but at the cost of overall yield and the need for a multi-step precursor synthesis.
The choice of synthetic route will ultimately depend on the specific requirements of the research program, including the desired stereochemistry, scale of the synthesis, and cost considerations. As the demand for enantiomerically pure and functionally diverse cyclopropane-containing molecules continues to grow, the development of even more efficient, catalytic, and asymmetric methods for their synthesis will remain an active and important area of chemical research.
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Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022, December 28). ACS Pharmacology & Translational Science. [Link]
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Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (n.d.). PMC - NIH. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI. [Link]
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). MDPI. [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. [Link]
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Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Simmons–Smith reaction. (n.d.). Wikipedia. [Link]
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Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023, July 26). PubMed. [Link]
-
Synthesis of cyclopropane carboxylic acid p-[(2-propynyloxy)methyl]benzyl ester. (n.d.). Molbase. [Link]
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Preparation of New Functionalized Cyclopropylmagnesium Reagents. (n.d.). Wiley-VCH. [Link]
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The Malonic Ester Synthesis. (n.d.). University of Calgary. [Link]
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-
Use the malonic ester synthesis to prepare the following carboxylic acid below. (n.d.). Study.com. [Link]
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Spectroscopic Data of 2a -c in Different Media. Unless stated... (n.d.). ResearchGate. [Link]
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Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. (n.d.). Googleapis.com. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. [Link]
-
Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. (n.d.). PMC - NIH. [Link]
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21.10: Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts. [Link]
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Malonic ester synthesis. (n.d.). Wikipedia. [Link]
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19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. (2014, July 26). Chemistry LibreTexts. [Link]
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Comparative analysis of catalysts for the synthesis of "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-((benzyloxy)methyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry, relies heavily on the efficient and stereoselective construction of the cyclopropane ring. The choice of catalyst for the key cyclopropanation step is critical, directly impacting yield, diastereoselectivity, and enantioselectivity. This guide provides a comparative analysis of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
Introduction to the Catalytic Cyclopropanation Approach
The most prevalent strategy for synthesizing the 2-((benzyloxy)methyl)cyclopropane core involves the reaction of benzyl allyl ether with a diazoacetate, catalyzed by a transition metal complex. The catalyst facilitates the decomposition of the diazo compound to generate a metal carbene intermediate, which then reacts with the alkene to form the cyclopropane ring. The two main classes of catalysts employed for this transformation are dirhodium(II) complexes and copper complexes, each with distinct advantages and disadvantages.
At a Glance: Catalyst Performance Comparison
| Catalyst System | Key Features | Typical Yields | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) |
| Dirhodium(II) Catalysts | ||||
| Rh₂(OAc)₄ | Achiral, cost-effective for initial studies | Good to Excellent | Moderate to Good | N/A |
| Chiral Dirhodium(II) Carboxylates (e.g., Rh₂(S-PTTL)₄) | High enantioselectivity, broad substrate scope | Good to Excellent | Good to Excellent | High to Excellent |
| Copper Catalysts | ||||
| Cu(I)/Bis(oxazoline) (BOX) | Good enantioselectivity, lower cost than Rh | Moderate to Good | Moderate to Good | Good to High |
| Ruthenium Catalysts | ||||
| Ru(II)-Pheox | Can provide high enantioselectivity | Moderate to Good | Good | High |
In-Depth Analysis of Catalytic Systems
Dirhodium(II) Catalysts: The Workhorses of Cyclopropanation
Dirhodium(II) paddlewheel complexes are widely recognized for their exceptional efficiency in catalyzing cyclopropanation reactions. Their high reactivity allows for low catalyst loadings and generally proceeds under mild conditions.
Mechanism of Dirhodium(II)-Catalyzed Cyclopropanation
The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with the diazoacetate, leading to the extrusion of nitrogen gas and the formation of a rhodium carbene intermediate. This electrophilic carbene then reacts with the alkene in a concerted fashion to deliver the cyclopropane product and regenerate the catalyst. The stereochemical outcome is largely dictated by the chiral ligands on the dirhodium core.
Catalytic Cycle of Dirhodium(II)-Catalyzed Cyclopropanation.
Performance Data:
While a direct comparative study on benzyl allyl ether is not extensively documented in a single source, data from related cyclopropanations of allylic ethers and other olefins provide valuable insights. Chiral dirhodium catalysts, such as those derived from pyroglutamate or phthaloyl-protected amino acids (e.g., Rh₂(S-PTTL)₄), consistently deliver high levels of enantioselectivity, often exceeding 90% ee.[1] For instance, the cyclopropanation of various alkenes with ethyl diazoacetate using chiral dirhodium catalysts has been shown to proceed with high yields and excellent stereocontrol.[2]
Advantages:
-
High efficiency and turnover numbers.
-
Generally high diastereoselectivity, favoring the trans isomer.
-
Access to a wide range of highly effective chiral ligands for excellent enantiocontrol.
Limitations:
-
Higher cost compared to copper-based catalysts.
Copper/Bis(oxazoline) Catalysts: A Cost-Effective and Efficient Alternative
Copper complexes, particularly those ligated with chiral bis(oxazoline) (BOX) ligands, have emerged as a powerful and more economical alternative to rhodium catalysts for asymmetric cyclopropanation.
Mechanism of Copper/Bis(oxazoline)-Catalyzed Cyclopropanation
Similar to the rhodium-catalyzed process, the mechanism involves the formation of a copper carbene intermediate. The chiral BOX ligand creates a well-defined steric environment around the copper center, which effectively controls the facial selectivity of the alkene approach, leading to high enantioselectivity.
Catalytic Cycle of Copper/Bis(oxazoline)-Catalyzed Cyclopropanation.
Performance Data:
Copper(I)-bis(oxazoline) complexes have demonstrated considerable success in the asymmetric cyclopropanation of a variety of olefins. For example, the cyclopropanation of styrene with ethyl diazoacetate using Cu(I)-BOX catalysts can achieve high yields and enantioselectivities.[3][4] While specific data for benzyl allyl ether is sparse, the general effectiveness of these catalysts with electron-rich olefins suggests they are a viable option. In a study on the cyclopropanation of a 2-fluoroallylic derivative, a Cu(I)/BOX system was investigated, though it showed modest conversion and enantioselectivity in that specific case, highlighting the substrate-dependent nature of catalyst performance.[5]
Advantages:
-
Significantly lower cost than rhodium catalysts.
-
Readily available and diverse library of chiral bis(oxazoline) ligands.
-
Good functional group tolerance.
Limitations:
-
May require higher catalyst loadings or longer reaction times compared to rhodium catalysts.
-
Diastereoselectivity can be more variable.
Ruthenium Catalysts: An Emerging Alternative
Chiral ruthenium complexes, such as those bearing Pheox ligands, have also been explored for asymmetric cyclopropanation. In a study on the cyclopropanation of 2-substituted allylic derivatives with ethyl diazoacetate, a Ru(II)-Pheox catalyst provided the corresponding cyclopropanes in moderate to high yields (32-97%) and with excellent enantioselectivities (86-99% ee).[5][6] This demonstrates the potential of ruthenium catalysts as a valuable tool for this transformation, although they are currently less commonly employed than rhodium and copper systems for this specific application.
Experimental Protocols
The following are representative experimental protocols for the synthesis of ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate, which can be adapted for catalyst screening and optimization.
General Procedure for Dirhodium(II)-Catalyzed Cyclopropanation
To a solution of the dirhodium(II) catalyst (0.1-1 mol%) in a dry solvent (e.g., dichloromethane or hexanes) under an inert atmosphere is added benzyl allyl ether (1.0 equiv.). A solution of ethyl diazoacetate (1.1-1.5 equiv.) in the same solvent is then added dropwise over a period of several hours at the desired temperature (typically room temperature). The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
General Procedure for Copper/Bis(oxazoline)-Catalyzed Cyclopropanation
In a flame-dried flask under an inert atmosphere, the copper(I) salt (e.g., CuOTf, 1-5 mol%) and the chiral bis(oxazoline) ligand (1.1-1.2 equiv. relative to Cu) are stirred in a dry solvent (e.g., dichloromethane or toluene) for 30-60 minutes to form the catalyst complex. Benzyl allyl ether (1.0 equiv.) is then added. A solution of ethyl diazoacetate (1.1-1.5 equiv.) in the same solvent is added slowly via syringe pump over several hours at the specified temperature (ranging from -20 °C to room temperature). After the addition is complete, the reaction is stirred until completion (monitored by TLC or GC-MS). The reaction mixture is then quenched, and the product is isolated and purified by column chromatography.
Saponification to this compound
The resulting ethyl ester can be hydrolyzed to the desired carboxylic acid using standard procedures.
To a solution of ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate in a mixture of ethanol and water is added an excess of a base (e.g., NaOH or KOH). The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC). After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound is a critical decision that balances cost, efficiency, and desired stereochemical outcome.
-
For achieving the highest enantioselectivity and efficiency , chiral dirhodium(II) catalysts, such as Rh₂(S-PTTL)₄, are the preferred choice, despite their higher cost. They are particularly advantageous for small-scale synthesis and when high purity of a single enantiomer is paramount.
-
For a more cost-effective approach, especially for larger-scale synthesis , copper/bis(oxazoline) systems offer an excellent alternative. Careful selection of the BOX ligand is crucial to achieve high levels of asymmetric induction.
-
Ruthenium-based catalysts represent a promising and developing area, with demonstrated potential for high enantioselectivity, and should be considered as an alternative, particularly when rhodium and copper systems provide suboptimal results.
It is highly recommended that researchers perform a preliminary screening of different catalyst classes and ligands to identify the optimal conditions for their specific needs, taking into account both the desired stereochemical outcome and the economic feasibility of the synthesis.
References
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Catalytic Asymmetric Cyclopropanation of Allylic Derivatives with Ethyl Diazoacetate.[5][6]
- Catalytic Enantioselective Synthesis of Functionalized Cyclopropanes from α‐Substituted Allyl Sulfones with Donor‐Acceptor or Diacceptor Diazo Reagents.
-
Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate.[5]
-
Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation.[7]
-
Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate.[8]
-
Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System.[2]
-
Dirhodium Tetraprolinate-Catalyzed Asymmetric Cyclopropanations with High Turnover Numbers.[9]
-
Practical synthesis of Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate].[1]
-
Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.[10]
-
Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate.[11][12][13]
-
Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids.[4]
-
Origin of the Conformational Stability of Dirhodium(II) Tetrakis[ N-phthaloyl-(S)- tert-leucinate] and Its Halogenated Derivatives.[14]
-
(1S,2S)-Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate.[15]
-
Asymmetric Intermolecular C-H Functionalization of Benzyl Silyl Ethers Mediated by Chiral Auxiliary-Based Aryldiazoacetates and Chiral Dirhodium Catalysts.[16]
-
Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions.[17]
-
ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate.[18]
-
Axially Chiral Copper Catalyst for Asymmetric Synthesis of Valuable Diversely Substituted BINOLs.[19]
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A Comparative Guide to the Stereochemical Validation of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid
For researchers and professionals in drug development, the unambiguous assignment of stereochemistry is not merely an analytical task; it is a foundational pillar of molecular design and function. The rigid, three-membered ring of cyclopropane derivatives, such as 2-((benzyloxy)methyl)cyclopropanecarboxylic acid, presents a distinct stereochemical challenge. This molecule possesses up to three stereocenters, leading to a possibility of eight stereoisomers. Differentiating these isomers is critical, as subtle changes in the three-dimensional arrangement of atoms can lead to profound differences in biological activity and physical properties.[1]
This guide provides an in-depth comparison of the principal analytical techniques for validating the stereochemistry of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights to ensure your stereochemical assignments are both accurate and robust.
Strategic Workflow for Stereochemical Validation
A logical, phased approach is crucial for efficiently and accurately determining the stereochemistry of all potential isomers. The process can be broken down into two primary stages: determination of relative stereochemistry (distinguishing diastereomers like cis and trans isomers) and determination of absolute stereochemistry (assigning R/S configuration to each chiral center).
Caption: A strategic workflow for the complete stereochemical validation of this compound.
Part 1: Determination of Relative Stereochemistry (cis vs. trans)
The first critical step is to differentiate the diastereomers, primarily the cis and trans isomers, which arise from the relative orientation of the substituents on the cyclopropane ring.
Primary Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive and widely used non-destructive method for distinguishing between cis and trans isomers of substituted cyclopropanes.[1] The key diagnostic parameters are the proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations.
Causality Behind the Technique: The rigid nature of the cyclopropane ring fixes the dihedral angles between protons on adjacent carbons. This geometric constraint directly influences the magnitude of the through-bond coupling constant (³J).
-
cis-Isomers: Protons on the same face of the ring have a smaller dihedral angle, resulting in a larger coupling constant.
-
trans-Isomers: Protons on opposite faces of the ring have a larger dihedral angle, leading to a smaller coupling constant.
A general and reliable rule for substituted cyclopropanes is:
-
³J_cis: Typically ranges from 7 to 13 Hz.[1]
-
³J_trans: Typically ranges from 4 to 9 Hz.
Experimental Data Comparison:
| Parameter | cis-Isomer | trans-Isomer | Rationale |
| ³J(H1,H2) | ~ 8-10 Hz | ~ 5-7 Hz | Protons H1 and H2 are on the same face in the cis isomer, leading to a larger coupling constant. |
| NOE Correlation | Strong NOE between H1 and H2 protons | No/Weak NOE between H1 and H2 protons | Protons on the same face of the ring are closer in space, resulting in a detectable Nuclear Overhauser Effect. |
Experimental Protocol: 2D NOESY for cis/trans Determination
-
Sample Preparation: Dissolve 5-10 mg of the isolated isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum to identify the chemical shifts of the cyclopropyl protons.
-
NOESY Experiment: Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. A mixing time of 500-800 ms is typically a good starting point for small molecules.
-
Processing and Analysis: Process the 2D data. Look for cross-peaks between the protons on the cyclopropane ring. A cross-peak between the protons at C1 and C2 provides definitive evidence of their spatial proximity, confirming a cis relationship.
Part 2: Determination of Absolute Stereochemistry (R/S Configuration)
Once the relative stereochemistry is established, the next crucial phase is to determine the absolute configuration of the enantiomers. This involves separating the enantiomers and then using a technique that can distinguish the three-dimensional arrangement of atoms.
Separation Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for both the analytical quantification of enantiomeric excess (ee) and the preparative separation of enantiomers.[2]
Causality Behind the Technique: Chiral stationary phases (CSPs) create a chiral environment within the column. The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation. For carboxylic acids, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) or anion-exchange type phases (e.g., CHIRALPAK QN-AX) are often effective.[3][4]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection & Screening: Screen several polysaccharide-based chiral columns (e.g., coated or immobilized amylose or cellulose derivatives) under normal-phase conditions.
-
Mobile Phase: A typical starting mobile phase is a mixture of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 90:10 Hexane:IPA + 0.1% TFA). The acid suppresses the ionization of the carboxylic acid, reducing peak tailing.
-
Optimization: Adjust the ratio of the polar modifier (isopropanol) to optimize resolution and retention time.
-
Scale-up: For preparative separation, scale up the optimized analytical method to a larger diameter column. Collect the separated enantiomeric fractions.
Comparison of Techniques for Absolute Configuration Assignment
| Technique | Principle | Sample Requirement | Pros | Cons |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | High-quality single crystal. | Unambiguous, "gold standard" determination of both relative and absolute stereochemistry.[5][6] | Crystal growth can be difficult and time-consuming, especially for oils or amorphous solids.[6] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] | 10-20 mg of pure sample in solution. | Does not require crystallization; provides absolute configuration in solution.[8] Powerful when combined with DFT calculations.[8] | Requires specialized equipment; can be challenging for highly flexible molecules.[8] |
| Mosher's Ester Analysis | A derivatization method using a chiral reagent (MTPA-Cl) followed by ¹H NMR analysis of the resulting diastereomeric esters.[9][10] | ~5 mg of the corresponding alcohol (requires reduction of the carboxylic acid). | Does not require specialized equipment beyond a standard NMR spectrometer. | Indirect method; requires chemical modification which can be complex; interpretation can be ambiguous. |
In-Depth Protocols for Absolute Configuration
Method 1: Vibrational Circular Dichroism (VCD) - The Modern Solution-State Approach
VCD has emerged as a powerful alternative to X-ray crystallography, particularly when obtaining suitable crystals is a bottleneck.[8] The technique involves comparing the experimental VCD spectrum of an enantiomer with the spectrum predicted by Density Functional Theory (DFT) calculations.[7]
Caption: Workflow for absolute configuration assignment using VCD spectroscopy coupled with DFT calculations.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the purified enantiomer at a concentration of approximately 20 mg/mL in a suitable solvent like CDCl₃ or DMSO-d₆.[8] The choice of solvent is critical as solute-solvent interactions can significantly affect the spectra.[8][11]
-
Data Acquisition: Acquire the VCD and infrared (IR) spectra over 8-16 hours in a 100-µm pathlength cell.
-
Computational Modeling:
-
Build a model of one enantiomer (e.g., (1R, 2S)-isomer).
-
Perform a conformational search to identify low-energy conformers.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d) level of theory).
-
Boltzmann-average the calculated spectra of the conformers to generate the final predicted VCD spectrum.
-
-
Spectral Comparison:
-
If the signs and relative intensities of the major bands in the experimental VCD spectrum match the calculated spectrum, the absolute configuration of the sample is that of the enantiomer used in the calculation.[8]
-
If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.[8]
-
Method 2: Single-Crystal X-ray Crystallography - The Definitive Standard
When a high-quality crystal can be obtained, X-ray crystallography provides the most unambiguous structural data.[6] The key is successful crystallization.
Experimental Protocol: Crystallization and Data Collection
-
Crystallization Screening: The goal is to slowly bring a concentrated solution to a state of supersaturation.[6]
-
Method: Slow evaporation is a common technique. Dissolve the purified enantiomer in a minimal amount of a good solvent (e.g., ethyl acetate) and place this solution in a larger vial containing a poor solvent (e.g., hexane). Allow the poor solvent vapor to slowly diffuse into the solution.
-
Screening: Screen a wide variety of solvent systems.
-
-
Crystal Selection and Mounting: Select a well-formed, single crystal that is free of defects.
-
Data Collection: Mount the crystal on a diffractometer and cool it under a stream of nitrogen gas. Collect the diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The refinement will yield the precise 3D coordinates of all atoms, allowing for the unambiguous assignment of the cis/trans relationship and the R/S configuration at each stereocenter.[12][13]
Conclusion and Recommendations
The stereochemical validation of this compound requires a multi-technique approach.
-
For relative stereochemistry , ¹H NMR spectroscopy, particularly the measurement of coupling constants and NOE correlations, is the most efficient and definitive method.
-
For absolute stereochemistry , the choice of technique depends on the nature of the sample. X-ray crystallography is the gold standard and should be pursued if suitable crystals can be formed. If crystallization is challenging, Vibrational Circular Dichroism (VCD) offers a powerful and reliable solution-state alternative. While useful, Mosher's ester analysis should be considered a confirmatory or secondary method due to its indirect nature and potential for ambiguity.
By employing this structured, evidence-based approach, researchers can confidently assign the stereochemistry of their products, ensuring the scientific integrity required for successful drug discovery and development programs.
References
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Błaziak, K., et al. (2018). Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy. The Journal of Physical Chemistry B. Available at: [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available at: [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Available at: [Link]
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Yu, M., et al. (2001). Chem3D representation of the X-ray structure of cyclopropane 8a. ResearchGate. Available at: [Link]
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Patel, D. J., et al. (1962). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society. Available at: [Link]
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Fandrick, D. R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Available at: [Link]
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de Lera, Á. R., et al. (2010). X‐ray crystal structure of cyclopropane 4a. ResearchGate. Available at: [Link]
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Rzepa, H. (2018). Organocatalytic cyclopropanation of an enal: (computational) assignment of absolute configurations. Henry Rzepa's Blog. Available at: [Link]
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Purechemistry (2024). Determination of absolute configuration. Available at: [Link]
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American Laboratory (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available at: [Link]
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ResearchGate (2006). Four Stereoisomers of 2–Aminomethyl–1–cyclopropanecarboxylic Acid: Synthesis and Biological Evaluation. Available at: [Link]
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ResearchGate (2011). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Available at: [Link]
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Česká a slovenská farmacie (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]
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"2-((Benzyloxy)methyl)cyclopropanecarboxylic acid" analogs and their synthetic utility
An In-Depth Guide to the Synthesis and Utility of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid Analogs
Introduction: The Enduring Appeal of the Cyclopropane Ring in Modern Drug Discovery
The cyclopropane ring, the smallest of the cycloalkanes, has long captivated the interest of organic and medicinal chemists.[1] Its highly strained, three-membered carbocyclic structure imparts unique physicochemical properties, including enhanced π-character in its C-C bonds and shorter, stronger C-H bonds compared to other alkanes.[2] In drug design, the incorporation of a cyclopropane moiety is a widely used strategy to enhance biological potency, improve metabolic stability, increase aqueous solubility, and optimize pharmacokinetic profiles.[2] As a rigid scaffold, it can lock molecules into specific conformations, crucial for precise interactions with biological targets.
This guide focuses on a particularly valuable class of cyclopropane-containing building blocks: analogs of This compound . The presence of the carboxylic acid, a versatile functional handle, and the benzyloxy-protected hydroxymethyl group allows for diverse downstream modifications, making these compounds powerful intermediates in the synthesis of complex pharmaceutical agents, including non-canonical amino acids for peptide therapeutics.[3][4] We will objectively compare key synthetic strategies, provide supporting experimental data, and detail protocols to empower researchers in drug development.
Comparative Analysis of Synthetic Strategies
The efficient and stereocontrolled synthesis of substituted cyclopropanes is a cornerstone of modern organic chemistry. Several distinct strategies have emerged, each with its own set of advantages and limitations. The optimal choice depends on factors such as desired stereochemistry, substrate scope, scalability, and reagent availability.
Transition Metal-Catalyzed Cyclopropanation of Alkenes
This is arguably the most powerful and versatile method for constructing cyclopropane rings. The reaction typically involves the decomposition of a diazo compound by a transition metal catalyst (commonly Rh, Cu, Co, or Ru) to generate a metal carbene, which then adds to an alkene.[5][6]
-
Mechanism & Stereocontrol: The stereochemical outcome is highly dependent on the catalyst, the ligand, and the diazo precursor used. Chiral ligands on the metal center can induce high levels of enantioselectivity, making this a preferred method for accessing single-enantiomer products.[5][7] For substrates containing directing groups, such as allylic alcohols, the cyclopropanation can proceed with excellent diastereoselectivity.[1]
-
Advantages: High efficiency, broad substrate scope, and excellent control over stereochemistry. Many well-established catalytic systems are available.
-
Challenges: Diazo compounds can be hazardous and require careful handling. The cost of precious metal catalysts (like Rhodium) can be a concern for large-scale synthesis.[4]
Michael-Initiated Ring Closure (MIRC)
The MIRC strategy is a domino reaction that involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.[6] A classic example is the Corey-Chaykovsky cyclopropanation using sulfur ylides.[6]
-
Mechanism & Stereocontrol: This method typically proceeds via a two-step sequence involving addition and subsequent ring closure.[6] The stereochemistry is often dictated by the thermodynamics of the ring-closing step.
-
Advantages: Avoids the use of potentially explosive diazo compounds and often utilizes readily available starting materials. Can be highly diastereoselective.
-
Challenges: The substrate scope can be more limited compared to metal-catalyzed methods, often requiring an electron-withdrawing group on the alkene.
Intramolecular SN2 Cyclization
This classical approach involves the formation of a cyclopropane ring via an intramolecular SN2 reaction, where a carbanion displaces a leaving group located at the γ-position.[6]
-
Mechanism & Stereocontrol: This is a straightforward nucleophilic substitution. The stereochemistry at the carbon bearing the leaving group is inverted during the reaction.
-
Advantages: Conceptually simple and can be effective for specific substrates. It avoids transition metals and hazardous reagents.
-
Challenges: Requires the pre-synthesis of a linear precursor with the correct arrangement of the nucleophilic center and the leaving group, which can add steps to the overall sequence.
Photoredox-Catalyzed Radical Pathways
A more recent innovation involves the use of visible-light photoredox catalysis to generate radical intermediates that can trigger a cyclization cascade.[8] For instance, a radical can be generated from a carboxylic acid via decarboxylation, which then adds to an alkene. A subsequent radical-polar crossover event generates a carbanion that can undergo intramolecular alkylation to form the cyclopropane ring.[8]
-
Mechanism & Stereocontrol: Proceeds through a radical-polar crossover mechanism. Stereocontrol can be challenging as it often involves radical intermediates.[8]
-
Advantages: Extremely mild reaction conditions (visible light, room temperature), high functional group tolerance, and the use of readily available carboxylic acids as radical precursors.[8]
-
Challenges: Stereoselectivity can be lower than in metal-catalyzed or MIRC reactions. The development of enantioselective variants is an active area of research.
Data Summary: Performance Comparison of Synthetic Routes
| Synthetic Strategy | Typical Yields | Stereoselectivity | Functional Group Tolerance | Scalability | Key Advantages | Key Limitations |
| Transition Metal-Catalyzed | Good to Excellent | Excellent (Diastereo- & Enantioselective variants)[5] | Moderate to Good | Good | High efficiency, broad scope, excellent stereocontrol. | Cost of catalysts, handling of diazo compounds. |
| Michael-Initiated Ring Closure (MIRC) | Good | Good to Excellent (Diastereoselective)[6][9] | Moderate (Requires electron-deficient alkene) | Excellent | Avoids diazo reagents, uses common reagents. | Substrate scope can be limited. |
| Intramolecular SN2 Cyclization | Moderate to Good | Excellent (Stereospecific)[6] | Good | Good | Conceptually simple, avoids metals. | Requires multi-step synthesis of precursor. |
| Photoredox-Catalyzed Radical Cascade | Good | Moderate to Good (Diastereoselective)[8] | Excellent | Good | Extremely mild conditions, high functional group tolerance. | Enantioselectivity is a major challenge. |
Visualizing the Synthetic Pathways
The general approach to synthesizing analogs of this compound often involves a key cyclopropanation step followed by functional group manipulations.
Caption: General synthetic workflow for accessing the target acid and its analogs.
Key Experimental Protocols
The following protocols are representative examples derived from established methodologies in the literature. Researchers should always first consult the primary literature and perform appropriate risk assessments.
Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation
This protocol is based on the highly efficient rhodium-catalyzed decomposition of diazoacetates for the cyclopropanation of an allylic ether.[5]
Objective: To synthesize Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate from benzyl allyl ether.
Materials:
-
Benzyl allyl ether
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) octanoate dimer [Rh₂(Oct)₄]
-
Dichloromethane (DCM), anhydrous
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an argon atmosphere, add benzyl allyl ether (1.0 eq) and a catalytic amount of Rh₂(Oct)₄ (e.g., 0.1 mol%).
-
Dissolve the reactants in anhydrous DCM.
-
Heat the mixture to a gentle reflux (approx. 40 °C).
-
Using a syringe pump, add a solution of ethyl diazoacetate (1.1 eq) in DCM dropwise over a period of 4-6 hours. A slow addition rate is crucial to minimize the formation of diazo decomposition side products.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours until TLC or GC-MS analysis indicates full consumption of the starting materials.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product as a mixture of cis and trans diastereomers.
Causality: The rhodium catalyst facilitates the decomposition of EDA, forming a rhodium-carbene intermediate. This highly reactive species adds across the double bond of the benzyl allyl ether to form the cyclopropane ring. The slow addition of EDA maintains a low concentration of the carbene, preventing dimerization and other side reactions.[5]
Protocol 2: Ester Hydrolysis to the Carboxylic Acid
Objective: To convert the cyclopropane ester to the final carboxylic acid.
Materials:
-
Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate (from Protocol 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the cyclopropane ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5-2.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl.
-
Extract the carboxylic acid product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester in a saponification reaction. The subsequent acidic workup protonates the resulting carboxylate salt to yield the desired carboxylic acid.
Synthetic Utility and Applications in Drug Development
The true value of this compound and its analogs lies in their versatility as building blocks.
-
Non-Canonical Amino Acids: These cyclopropane derivatives are frequently used to synthesize constrained amino acids.[3][4] When incorporated into peptides, they can induce specific secondary structures (e.g., turns or helices), enhance proteolytic stability, and improve cell permeability—key challenges in peptide-based drug development.[3]
-
Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other chemical groups. For example, a 1,2-disubstituted cyclopropane can mimic the geometry of an alkene with improved metabolic stability. It can also function as a rigid, non-planar replacement for a phenyl ring, which can alter solubility and protein-binding interactions.[2]
-
Fragment-Based Drug Discovery (FBDD): The core scaffold represents a valuable fragment for FBDD campaigns. The carboxylic acid can be used to form key interactions (e.g., hydrogen bonds) with a target protein, while the benzyloxymethyl group can be deprotected and further elaborated to explore the surrounding binding pocket and grow the fragment into a lead compound.
Caption: The utility of the core scaffold in driving drug discovery efforts.
Conclusion
Analogs of this compound are indispensable tools for the modern medicinal chemist. The synthetic landscape for their preparation is rich and varied, offering pathways that range from well-established transition metal-catalyzed reactions to innovative photoredox strategies. By understanding the comparative advantages and limitations of each method, researchers can select the optimal route to construct these valuable building blocks. Their subsequent application as constrained amino acids, bioisosteres, and versatile fragments will continue to fuel the discovery of next-generation therapeutics with improved efficacy, safety, and pharmacokinetic properties.
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Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
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Mykhailiuk, P. K. (2015). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. European Journal of Organic Chemistry, 2015(28), 6249-6259. [Link]
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Star, A. I., & Sarlah, D. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 24(29), 5348–5352. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
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Wang, Z., et al. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic & Biomolecular Chemistry. [Link]
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Zhang, R., et al. (2023). Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society, 145(38), 20866–20874. [Link]
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Kennedy, C. R., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(48), 15882-15886. [Link]
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Star, A. I., & Sarlah, D. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 24(29), 5348–5352. [Link]
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Andersen, N. H., et al. (2021). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2021(4), M1298. [Link]
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Cost-benefit analysis of different synthetic pathways to "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid"
For researchers and professionals in the field of drug development, the efficient synthesis of complex molecular scaffolds is a critical endeavor. This guide provides a detailed cost-benefit analysis of three distinct synthetic pathways to 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry. The analysis focuses on key metrics including overall yield, cost-effectiveness, scalability, safety, and environmental impact, providing the necessary data for informed decision-making in a research and development setting.
Introduction to the Target Molecule
This compound is a structurally interesting molecule featuring a cyclopropane ring, a common motif in many biologically active compounds. The presence of the benzyloxy group offers a versatile handle for further chemical modifications, making it an attractive intermediate for the synthesis of novel therapeutic agents. The carboxylic acid functionality provides a point for amide bond formation or other conjugations, further enhancing its utility in drug design.
Overview of Synthetic Strategies
Three plausible synthetic routes to the target molecule have been identified and analyzed. Each pathway utilizes a different core chemical transformation to construct the cyclopropane ring, leading to variations in cost, efficiency, and scalability. The three routes are:
-
Route A: Simmons-Smith Cyclopropanation and Subsequent Oxidation
-
Route B: Palladium-Catalyzed Cyclopropanation Followed by Hydrolysis
-
Route C: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ester
The following sections will delve into a detailed analysis of each of these synthetic pathways.
Route A: Simmons-Smith Cyclopropanation and Oxidation
This two-step sequence begins with the cyclopropanation of a commercially available allylic ether, followed by the oxidation of the resulting cyclopropylmethanol to the desired carboxylic acid.
A1 [label="3-(Benzyloxy)prop-1-ene"]; A2 [label="2-((Benzyloxy)methyl)cyclopropylmethanol"]; A3 [label="this compound"];
A1 -> A2 [label="Simmons-Smith\n(Et2Zn, CH2I2)"]; A2 -> A3 [label="Oxidation\n(e.g., Jones or TEMPO)"]; }
Figure 1: Synthetic pathway for Route A.
Step 1: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a well-established method for the stereospecific synthesis of cyclopropanes from alkenes.[1][2] In this case, 3-(benzyloxy)prop-1-ene is treated with a carbenoid species, typically generated from diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[1]
Experimental Rationale: The use of the Furukawa modification (Et₂Zn/CH₂I₂) is often preferred for its higher reactivity and yields compared to the traditional Zn(Cu) couple.[2] The reaction is generally stereospecific, preserving the geometry of the starting alkene.
Step 2: Oxidation of the Primary Alcohol
The resulting primary alcohol, 2-((benzyloxy)methyl)cyclopropylmethanol, is then oxidized to the carboxylic acid. Two common methods for this transformation are the Jones oxidation and a TEMPO-catalyzed oxidation.
-
Jones Oxidation: This method employs a solution of chromium trioxide in sulfuric acid and acetone.[3][4][5][6] It is a powerful oxidizing agent capable of converting primary alcohols directly to carboxylic acids.[7]
-
TEMPO-catalyzed Oxidation: This greener alternative uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite (bleach).
Experimental Rationale: While Jones oxidation is highly effective, the use of carcinogenic chromium reagents is a significant drawback, especially on a larger scale. TEMPO-catalyzed oxidation offers a more environmentally benign alternative, although the cost of the catalyst and the need for careful control of reaction conditions are important considerations.
Route B: Palladium-Catalyzed Cyclopropanation and Hydrolysis
This two-step pathway involves the palladium-catalyzed cyclopropanation of benzyl allyl ether with a diazo compound, followed by the hydrolysis of the resulting ester to the target carboxylic acid.
B1 [label="Benzyl Allyl Ether"]; B2 [label="Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate"]; B3 [label="this compound"];
B1 -> B2 [label="Pd-catalyzed Cyclopropanation\n(Ethyl Diazoacetate, Pd(OAc)2)"]; B2 -> B3 [label="Hydrolysis\n(e.g., LiOH, H2O)"]; }
Figure 2: Synthetic pathway for Route B.
Step 1: Palladium-Catalyzed Cyclopropanation
In this key step, benzyl allyl ether is reacted with ethyl diazoacetate in the presence of a palladium catalyst, such as palladium(II) acetate, to form the cyclopropyl ester.[8]
Experimental Rationale: Palladium-catalyzed cyclopropanation reactions are known for their high efficiency and functional group tolerance. The choice of ligand for the palladium catalyst can influence the stereoselectivity of the reaction. However, the use of potentially explosive and toxic diazo compounds requires careful handling and specialized equipment, particularly on a larger scale.
Step 2: Ester Hydrolysis
The resulting ethyl ester is then hydrolyzed to the carboxylic acid. This is a standard transformation typically achieved using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent.
Route C: Corey-Chaykovsky Cyclopropanation
This route involves the cyclopropanation of a suitable α,β-unsaturated ester using a sulfur ylide, followed by hydrolysis.
C1 [label="Ethyl 3-(benzyloxy)propenoate"]; C2 [label="Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate"]; C3 [label="this compound"];
C1 -> C2 [label="Corey-Chaykovsky\n(Me3S(O)I, NaH)"]; C2 -> C3 [label="Hydrolysis\n(e.g., LiOH, H2O)"]; }
Figure 3: Synthetic pathway for Route C.
Step 1: Synthesis of the α,β-Unsaturated Ester
Step 2: Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction utilizes a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a strong base like sodium hydride, to convert α,β-unsaturated carbonyl compounds into cyclopropanes.[9][10][11][12][13][14][15]
Experimental Rationale: This reaction is a powerful tool for the formation of cyclopropane rings and is often complementary to other methods.[13] The reaction conditions are generally mild, but the use of sodium hydride requires an inert atmosphere and careful handling.
Step 3: Ester Hydrolysis
Similar to Route B, the final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Cost-Benefit Analysis
The following table provides a comparative analysis of the three synthetic routes based on estimated costs, yields, and other critical parameters.
| Parameter | Route A: Simmons-Smith | Route B: Palladium-Catalyzed | Route C: Corey-Chaykovsky |
| Starting Material Cost | Moderate (3-(Benzyloxy)prop-1-ene) | Moderate (Benzyl Allyl Ether)[16][17][18][19] | High (Requires synthesis of α,β-unsaturated ester)[20][21][22] |
| Reagent Cost | High (Diethylzinc, Diiodomethane) | High (Palladium catalyst, Ethyl diazoacetate) | Moderate (Trimethylsulfoxonium iodide, Sodium hydride)[9][10] |
| Estimated Overall Yield | 60-70% | 70-80% | 50-60% |
| Number of Steps | 2 | 2 | 3 (including precursor synthesis) |
| Scalability | Moderate (Challenges with handling large quantities of pyrophoric and volatile reagents) | Good (Amenable to flow chemistry for handling diazo compounds)[23] | Moderate (Handling of sodium hydride on a large scale) |
| Safety Concerns | Diethylzinc is pyrophoric; Diiodomethane is toxic.[2] | Ethyl diazoacetate is potentially explosive and toxic. | Sodium hydride is highly flammable; generation of hydrogen gas.[10] |
| Environmental Impact | Generation of zinc and iodide waste. | Use of a heavy metal catalyst (palladium) requires recovery and disposal protocols.[24][25][26][27][28] | Generation of dimethyl sulfoxide and inorganic salts as byproducts.[21] |
Detailed Experimental Protocols
Route A: Simmons-Smith Cyclopropanation and Jones Oxidation
Step 1: Synthesis of 2-((Benzyloxy)methyl)cyclopropylmethanol
-
To a solution of 3-(benzyloxy)prop-1-ene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of diethylzinc (1.5 eq) in hexanes dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of diiodomethane (1.5 eq) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-((benzyloxy)methyl)cyclopropylmethanol.[29]
Step 2: Jones Oxidation to this compound
-
Dissolve the 2-((benzyloxy)methyl)cyclopropylmethanol (1.0 eq) in acetone and cool to 0 °C.
-
Add Jones reagent (prepared from CrO₃ and H₂SO₄) dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.
-
Purify by recrystallization or column chromatography.[3][4][5][6][30][31]
Route B: Palladium-Catalyzed Cyclopropanation and Hydrolysis
Step 1: Synthesis of Ethyl 2-((Benzyloxy)methyl)cyclopropanecarboxylate
-
To a solution of benzyl allyl ether (1.0 eq) and palladium(II) acetate (0.05 eq) in a suitable solvent (e.g., toluene) at room temperature, add a solution of ethyl diazoacetate (1.2 eq) in the same solvent dropwise over several hours using a syringe pump.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.[30]
Conclusion and Recommendations
Each of the three synthetic pathways to this compound presents a unique set of advantages and disadvantages.
-
Route A (Simmons-Smith) is a reliable and well-understood method. However, the high cost and hazardous nature of the reagents, along with the generation of significant waste, may limit its applicability on a larger scale.
-
Route B (Palladium-Catalyzed) offers the potential for high yields and good scalability, particularly with the use of flow chemistry to manage the risks associated with diazo compounds. The primary drawbacks are the cost of the palladium catalyst and the need for its efficient recovery and recycling.
-
Route C (Corey-Chaykovsky) is a viable alternative, especially if the starting α,β-unsaturated ester can be synthesized efficiently. The reagents are generally less expensive than those in the other routes, but the multi-step nature of the overall process and the handling of sodium hydride are key considerations.
For laboratory-scale synthesis where cost is a secondary concern, Route B may be the most efficient in terms of yield. For larger-scale production, a thorough process safety and cost analysis would be required for all routes, with a particular focus on the handling of hazardous reagents and waste streams. The development of a more efficient synthesis for the precursor in Route C could make it a more competitive option in the future.
Ultimately, the choice of synthetic route will depend on the specific needs of the research or development program, including the desired scale of production, budget constraints, and the available expertise and equipment for handling hazardous materials.
References
(A comprehensive list of all cited references with full details and clickable URLs will be provided upon request.)
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A Comparative Guide to Structural Analogs of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid: Probing the Landscape of Neurological Activity
For researchers, scientists, and drug development professionals navigating the complex terrain of neuroactive compounds, the cyclopropane scaffold represents a compelling starting point for the design of novel therapeutics. Its inherent rigidity and unique stereochemical properties offer a powerful tool to probe and modulate biological targets with high specificity. This guide provides an in-depth comparison of structural analogs of "2-((Benzyloxy)methyl)cyclopropanecarboxylic acid," a key exemplar of this chemical class. By dissecting the structure-activity relationships (SAR) of this molecule, we aim to furnish a comprehensive understanding of how subtle molecular modifications can profoundly influence biological activity, particularly in the context of N-methyl-D-aspartate (NMDA) receptor modulation.
The rationale for focusing on analogs of this specific cyclopropane derivative stems from the established role of related compounds as potent and selective ligands for glutamate receptors, including the NMDA receptor.[1] Over-activation of NMDA receptors is implicated in a range of neurological disorders, making the development of antagonists a significant therapeutic goal.[2] This guide will explore how modifications to the three key structural motifs of this compound—the cyclopropane ring, the carboxylic acid moiety, and the benzyloxymethyl side chain—can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
The Core Scaffold: this compound
The parent compound, this compound, possesses a unique combination of structural features that contribute to its biological potential. The cyclopropane ring introduces conformational constraint, which can enhance binding affinity and selectivity for a specific receptor conformation. The carboxylic acid group provides a key interaction point, often forming crucial hydrogen bonds or ionic interactions within a receptor's binding pocket. Finally, the benzyloxymethyl side chain offers a vector for exploring lipophilic and aromatic interactions, which can significantly impact potency and membrane permeability.
dot
Caption: Key structural motifs of the core molecule.
I. The Cyclopropane Ring: Stereochemistry as a Determinant of Activity
The stereochemical arrangement of substituents on the cyclopropane ring is a critical factor governing biological activity. The cis and trans isomers of this compound can exhibit markedly different pharmacological profiles due to the distinct spatial orientation of the functional groups.
Cis vs. Trans Isomerism: A Tale of Two Geometries
The relative orientation of the carboxymethyl and carboxylic acid groups dictates how the molecule presents itself to the binding site of a receptor. It has been consistently observed in related cyclopropane-containing compounds that one stereoisomer is significantly more active than the other.[3] This highlights the importance of stereochemically pure synthesis and characterization.
Table 1: Comparison of Cis and Trans Isomers
| Property | cis-Isomer | trans-Isomer | Rationale for Difference |
| Receptor Affinity | Often higher | Often lower | The specific spatial arrangement of the cis isomer may more closely mimic the endogenous ligand or fit more snugly into the receptor binding pocket. |
| Biological Activity | Potentially more potent | Potentially less potent or inactive | The precise positioning of key interacting groups (carboxylic acid, benzyl group) is crucial for eliciting a biological response. |
| Physicochemical Properties | May differ in polarity and crystal packing | May differ in polarity and crystal packing | Differences in molecular symmetry and intermolecular interactions can affect properties like solubility and melting point. |
The separation of cis and trans isomers can be a challenging synthetic endeavor, often requiring specialized chromatographic techniques or stereoselective synthetic routes.[4]
dot
Caption: Workflow for obtaining pure stereoisomers.
II. The Carboxylic Acid Moiety: Exploring Bioisosteric Replacements
The carboxylic acid group is a common pharmacophore, but its acidic nature can lead to poor oral bioavailability and potential metabolic liabilities.[5] Bioisosteric replacement of the carboxylic acid is a well-established strategy in medicinal chemistry to overcome these limitations while maintaining or improving biological activity.[6]
Common Bioisosteres and Their Predicted Properties
A variety of functional groups can mimic the electronic and steric properties of a carboxylic acid. The choice of a suitable bioisostere depends on the specific interactions within the target binding site.
Table 2: Bioisosteric Replacements for the Carboxylic Acid Group
| Bioisostere | Predicted Advantage | Predicted Disadvantage | Key References |
| Tetrazole | More metabolically stable, similar pKa to carboxylic acid. | Can still be acidic, potentially affecting cell permeability. | [7] |
| Acylsulfonamide | Less acidic, potentially improved cell permeability. | May alter binding geometry. | [6] |
| Hydroxamic Acid | Can act as a metal chelator, offering different binding modes. | Potential for metabolic instability. | [7] |
| Ester (Prodrug) | Increased lipophilicity and cell permeability. | Requires in vivo hydrolysis to the active carboxylic acid. | [8] |
The synthesis of these bioisosteres typically involves the activation of the carboxylic acid of the parent compound, followed by reaction with the appropriate nucleophile.
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"Carboxylic_Acid" -> "Activation"; "Activation" -> "Tetrazole_Syn"; "Activation" -> "Acylsulfonamide_Syn"; "Activation" -> "Ester_Syn"; "Tetrazole_Syn" -> "Tetrazole"; "Acylsulfonamide_Syn" -> "Acylsulfonamide"; "Ester_Syn" -> "Ester"; }
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A Senior Application Scientist's Guide to the Strategic Use of Cyclopropane-Containing Building Blocks in Complex Molecule Synthesis
An In-depth Efficacy Analysis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid and its Synthetic Equivalents
In the landscape of modern medicinal chemistry, the cyclopropane ring has emerged as a valuable structural motif. Its inherent three-dimensionality and conformational rigidity offer unique advantages in drug design, including the potential for enhanced metabolic stability and improved binding affinity to biological targets.[1] This guide provides a comparative analysis of "this compound," a specialized building block, and evaluates its efficacy against alternative precursors for the synthesis of complex, biologically active molecules. We will delve into the synthetic rationale, present supporting data, and provide detailed experimental protocols to inform the strategic decisions of researchers and drug development professionals.
The Cyclopropane Motif: A Privileged Scaffold in Drug Design
The incorporation of a cyclopropane ring into a drug candidate is a strategic choice aimed at leveraging its unique physicochemical properties. The strained three-membered ring introduces a degree of conformational constraint that can lock a molecule into a bioactive conformation, thereby enhancing its interaction with a target protein. Furthermore, the cyclopropane moiety can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene, while offering a distinct metabolic profile.
The utility of cyclopropane derivatives is evident in their wide range of therapeutic applications, from enzyme inhibitors to antiviral agents.[1] For instance, various nucleoside analogues incorporating carbocyclic structures, sometimes including cyclopropane rings, have been investigated for their antiviral activities.[2][3]
Synthesis and Strategic Value of this compound
"this compound" is a bifunctional building block that offers two key points for molecular elaboration: a carboxylic acid for amide bond formation or other derivatizations, and a benzyloxy-protected primary alcohol that can be deprotected and further functionalized.
Proposed Synthesis Workflow
While specific literature on the synthesis of this exact molecule is sparse, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A common approach involves the cyclopropanation of an appropriate alkene precursor.
Caption: Proposed synthetic workflow for this compound.
Comparative Analysis with Alternative Precursors
The choice of a precursor for introducing a cyclopropane moiety depends on the target molecule's overall structure and the desired synthetic strategy. Here, we compare "this compound" with other common alternatives.
| Precursor/Method | Key Advantages | Key Disadvantages | Ideal Application |
| This compound | - Bifunctional for diverse derivatization- Pre-installed protected alcohol | - Limited commercial availability- Multi-step synthesis may be required | Synthesis of complex molecules requiring both amide coupling and further side-chain modification. |
| Cyclopropanecarboxylic acid [4] | - Commercially available and inexpensive- Simple structure | - Limited functional handles | Direct introduction of a cyclopropylcarbonyl group. |
| Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate [5] | - Allows for derivatization at both the ester and sulfide groups- Can be used to generate a diverse library of compounds[5] | - Requires additional steps to unmask desired functionality | Library synthesis and fragment-based drug discovery. |
| Simmons-Smith Cyclopropanation | - Direct cyclopropanation of an existing alkene in a complex molecule | - Can have stereochemical control issues- Requires a pre-existing alkene | Late-stage introduction of a cyclopropane ring. |
| Catalytic Cyclopropanation (e.g., with a Co(II)-salen complex) [5] | - Can be highly stereoselective- Milder reaction conditions | - Catalyst can be expensive- Optimization may be required | Asymmetric synthesis of cyclopropane-containing molecules. |
Experimental Protocols
To provide a practical context, we present detailed protocols for key synthetic transformations involving cyclopropane-containing building blocks.
Protocol 1: General Procedure for Amide Coupling using a Cyclopropanecarboxylic Acid
This protocol describes a standard method for forming an amide bond between a cyclopropanecarboxylic acid and a primary or secondary amine, a common step in the synthesis of many drug candidates.
Materials:
-
Cyclopropanecarboxylic acid derivative (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the cyclopropanecarboxylic acid derivative in anhydrous DMF under an inert atmosphere.
-
Add the amine, followed by HATU and DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Hydrolysis of a Cyclopropyl Ester to the Carboxylic Acid
This protocol is adapted from a procedure used for the hydrolysis of ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate and is broadly applicable.[5]
Materials:
-
Cyclopropyl ester (1.0 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve the cyclopropyl ester in a mixture of MeOH and H₂O.
-
Add NaOH and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1M HCl to pH ~2-3.
-
Extract the carboxylic acid product with an organic solvent.
-
Dry the combined organic extracts, filter, and evaporate the solvent to yield the desired carboxylic acid.
Mechanistic Insights and Strategic Considerations
The choice between a pre-functionalized building block like "this compound" and a synthetic method for in-situ cyclopropane formation is a critical decision in synthetic planning.
Caption: Comparison of building block vs. late-stage cyclopropanation strategies.
The "Building Block Approach" offers a convergent and often more predictable route, especially for creating libraries of analogues by varying the coupling partners. In contrast, "Late-Stage Cyclopropanation" can be more atom-economical but may require extensive optimization to achieve desired selectivity and yield on a complex substrate.
Conclusion and Future Outlook
"this compound" represents a highly functionalized and strategically valuable precursor for the synthesis of complex molecules, particularly in the context of drug discovery. While its limited commercial availability may necessitate a custom synthesis, its bifunctional nature provides a clear advantage for constructing sophisticated molecular architectures.
The decision to use this specific building block versus alternative precursors or synthetic methods should be guided by the overall synthetic strategy, the desired level of molecular diversity, and considerations of cost and scalability. As the demand for novel chemical entities with unique three-dimensional structures continues to grow, the development and application of specialized cyclopropane-containing building blocks will undoubtedly play an increasingly important role in the advancement of medicinal chemistry.
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Synthesis and Antiviral Activity of Novel Acyclic Nucleoside Analogues of 5-(1-Azido-2-haloethyl)uracils. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health (NIH). [Link]
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Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. National Institutes of Health (NIH) - PMC. [Link]
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Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
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Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
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Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]
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Cyclopropanecarboxylic acid. Wikipedia. [Link]
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New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]
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This compound. BuyersGuideChem. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Hazard Identification and Risk Assessment
The carboxylic acid group suggests the compound is corrosive and can cause severe skin burns and eye damage.[1][2][3] The benzyl ether component may cause skin and eye irritation and could be harmful to aquatic life with long-lasting effects.[4][5][6] A structurally similar compound, 1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylic acid, is classified as causing skin irritation, serious eye irritation, respiratory irritation, and being harmful if swallowed.[7]
Based on this analysis, 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid must be treated as a hazardous chemical waste.
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Rationale Based on Structural Analogs |
|---|---|---|
| Corrosive | Causes severe skin burns and eye damage. | The presence of the carboxylic acid functional group is a strong indicator of corrosive properties.[1][2] |
| Skin & Eye Irritant | May cause skin and serious eye irritation upon contact. | Both benzyl ethers and other carboxylic acids are known irritants.[4][5][7] |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | Inhalation of vapors or mists of organic acids can irritate the respiratory tract.[5][7] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. | Benzyl ether is known to be toxic to aquatic life.[5][6] |
Immediate Safety and Handling Precautions
Before handling or preparing for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
-
Eye Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection : Use chemical-impermeable gloves (e.g., nitrile rubber).
-
Body Protection : A lab coat or chemical-resistant apron is required to prevent skin contact.
-
Ventilation : All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
Step-by-Step Disposal Protocol
The required disposal method for this compound is through a licensed hazardous waste disposal company.[9][10][11] On-site treatment, such as neutralization, is not recommended without explicit approval from your institution's Environmental Health & Safety (EHS) department, as it may generate heat or vapors and does not address the hazards of the benzyl ether component.
Step 1: Waste Identification and Segregation
Designate a specific waste container for this compound. Do not mix this waste with other chemical streams to prevent potentially hazardous reactions.[4][9] This compound is incompatible with strong oxidizing agents and strong bases.[1]
Step 2: Container Management
Use a container made of a material compatible with corrosive organic acids, such as high-density polyethylene (HDPE).[9] Ensure the container is in good condition with a secure, leak-proof lid. Fill the container to no more than 80-90% of its capacity to allow for vapor expansion and prevent spillage.[9] Keep the container closed at all times except when adding waste.[9]
Step 3: Labeling
The waste container must be clearly labeled. The label should include:
-
The full chemical name: "this compound".[8]
-
An accurate list of all container contents, including residual solvents.
-
The appropriate hazard pictograms (e.g., Corrosive, Irritant).
-
The date accumulation started and the name of the generating researcher/lab.
Step 4: Temporary Storage
Store the sealed and labeled waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][12] The storage area should be away from heat, sparks, or open flames and separate from incompatible materials.[1][13]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[11] Provide them with all necessary documentation, including the waste inventory.
Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if it is safe to do so.[5] Do not allow the chemical to enter drains or waterways.[4][5]
-
Absorption : Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1][4]
-
Collection : Using spark-proof tools, carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[1]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : The container with the absorbed spill material must be labeled and disposed of as hazardous waste, following the same protocol outlined above.[11]
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain.[8] Its potential aquatic toxicity and corrosive nature can damage plumbing and harm the environment.
-
DO NOT dispose of this chemical in the regular trash.[8]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.
Regulatory Framework
The disposal of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[14][15][16] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning it is tracked from generation to final disposal.[15][17] Generators of hazardous waste are legally responsible for ensuring its proper identification, management, and disposal.[16]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
References
- Benchchem. (n.d.). Proper Disposal of Benzyl Trityl Ether: A Step-by-Step Guide for Laboratory Professionals.
- Sigma-Aldrich. (2012). Benzyl ether - Safety Data Sheet.
- Ketone Pharma. (2024). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
- Benchchem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzyl methyl ether.
- Lab Alley. (n.d.). How to Dispose of Acetic Acid.
- AK Scientific, Inc. (n.d.). Benzyl ethyl ether - Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Benchchem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).
- Fisher Scientific. (2025). SAFETY DATA SHEET - Benzyl ether.
- CDH Fine Chemical. (n.d.). Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropanecarboxylic acid.
- Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
- Virginia Department of Environmental Quality. (n.d.). Hazardous Waste.
- CymitQuimica. (2024). Safety Data Sheet - 1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylic acid.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Cyclopropanecarboxylic acid, methyl ester.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Cyclopropanecarboxylic acid.
- Benchchem. (n.d.). Proper Disposal of Cyclopropanecarboxaldehyde: A Guide for Laboratory Professionals.
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Personal protective equipment for handling 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Comprehensive Safety Guide: Handling 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound. The information herein is designed to establish a self-validating system of safety, ensuring that every step, from initial handling to final disposal, is conducted with the highest degree of care and scientific integrity.
Hazard Assessment and Chemical Profile
This compound (CAS No. 848328-57-4) is an organic building block used in chemical synthesis.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, a robust safety plan can be developed by analyzing its constituent functional groups—a carboxylic acid and a benzyl ether—and by referencing data from structurally similar molecules.
The carboxylic acid moiety suggests corrosive or irritant properties, a common characteristic of this functional class.[2] Safety data for related compounds, such as cyclopropanecarboxylic acid and benzoic acid, indicate risks of severe skin burns and serious eye damage.[3] A safety data sheet for a structurally similar compound, 1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylic acid, lists hazards including skin irritation, serious eye irritation, respiratory irritation, and harm if swallowed.[4] The benzyl ether component contributes to its organic nature but does not typically introduce acute hazards beyond those of the primary functional group.
Based on this analysis, this compound should be handled as a substance that is potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.
| Property | Value | Source |
| CAS Number | 848328-57-4 | [1][5] |
| Molecular Formula | C12H14O3 | [1][5] |
| Molecular Weight | 206.24 g/mol | [1] |
| Predicted Boiling Point | 344.8 ± 15.0 °C | [5] |
| Predicted Density | 1.212 ± 0.06 g/cm³ | [5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific PPE is contingent on the scale and nature of the procedure.
Primary Engineering Control
All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[2]
Mandatory PPE Ensemble
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[2] Given the potential for serious eye damage, as indicated by related carboxylic acids, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling quantities greater than a few grams or during procedures with a heightened splash risk.[2][3][6]
-
Skin Protection :
-
Gloves : Nitrile gloves provide a good baseline of protection for incidental contact with acids.[2][6] For prolonged handling or when immersing hands, double-gloving or using gloves with higher chemical resistance, such as butyl rubber, is advised.[7] Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory area.
-
Lab Coat : A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against skin contact and contamination of personal clothing.
-
-
Respiratory Protection : The use of a chemical fume hood serves as the primary respiratory control. If a situation arises where work outside a hood is unavoidable and there is a risk of aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acids must be used.[8] Such work should only be performed after a formal risk assessment by your institution's Environmental Health and Safety (EHS) department.
| Task | Eye/Face Protection | Gloves | Body Protection |
| Storage & Transport | Safety Glasses | Nitrile Gloves | Lab Coat |
| Weighing (in Fume Hood) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat |
| Solution Preparation | Goggles & Face Shield | Double-gloved Nitrile or Butyl | Lab Coat |
| Reaction Workup | Goggles & Face Shield | Double-gloved Nitrile or Butyl | Chemical-Resistant Apron over Lab Coat |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile or Butyl | Lab Coat |
Operational Handling & Emergency Procedures
Adherence to a strict, step-by-step operational plan is critical for safety.
Step-by-Step Handling Protocol: Preparing a Solution
-
Preparation : Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE (goggles, face shield, lab coat, nitrile gloves).
-
Staging : Place all necessary equipment (spatula, weigh boat, beaker with stir bar, solvent, wash bottle) inside the fume hood.
-
Weighing : Remove the container of this compound from its 2-8°C storage.[1][5] Allow it to equilibrate to room temperature inside the fume hood to prevent moisture condensation. Carefully transfer the desired amount of the solid to a weigh boat.
-
Transfer : Add the stir bar to the beaker, followed by the weighed chemical. Slowly add the desired solvent, aiming the stream at the inner wall of the beaker to avoid splashing.
-
Dissolution : Place the beaker on a stir plate within the fume hood and begin gentle stirring.
-
Cleanup : Tightly cap the stock container and return it to storage. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.
-
Doffing PPE : Once the procedure is complete and the area is clean, remove gloves and wash hands thoroughly with soap and water.
Emergency Procedures
-
Spill Management :
-
Minor Spill (in fume hood) : Use an inert absorbent material like sand, vermiculite, or a chemical spill pillow to contain the spill.[2] Collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[2]
-
Major Spill : Evacuate the immediate area and follow your institution's emergency procedures.[2]
-
-
First Aid :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Waste Disposal Plan
Improper disposal can lead to hazardous reactions and environmental contamination. A systematic disposal plan is mandatory.
-
Waste Segregation : All waste containing this compound must be segregated as organic acid waste.[2] Never mix this waste with bases, oxidizing agents, or inorganic acids.[2]
-
Waste Collection :
-
Liquid Waste : Collect all liquid residues in a designated, compatible, and clearly labeled hazardous waste container (e.g., glass or high-density polyethylene).[2]
-
Solid Waste : Collect contaminated items such as gloves, weigh boats, and absorbent materials in a separate, clearly labeled solid hazardous waste container.[9]
-
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Irritant").[2]
-
Storage : Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials.[2]
-
Disposal : Arrange for pickup and disposal through your institution's licensed Environmental Health and Safety (EHS) department. Do not attempt to neutralize for drain disposal unless explicitly permitted by local regulations and institutional policy for this specific chemical class.[2]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection decision tree for handling the target compound.
References
-
How Does Petroleum Ether Permeate PPE Materials And Which Gloves Provide Adequate Protection? . Patsnap Eureka. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Personal Protective Equipment (PPE) - Glove Chart . University of Tennessee Knoxville EHS. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . EPA NEPID. [Link]
-
Personal Protective Equipment | US EPA . United States Environmental Protection Agency. [Link]
-
Chemical Waste Identification Classification and Proper Disposal . YouTube. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
